Sodium diphenylamine-4-sulfonate
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzenesulfonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
IUPAC Name |
sodium;4-anilinobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S.Na/c14-17(15,16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10;/h1-9,13H,(H,14,15,16);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXTZMPQSMIFEC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064126 | |
| Record name | Benzenesulfonic acid, 4-(phenylamino)-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS] | |
| Record name | N-Phenylsulfanilic acid, sodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17552 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6152-67-6, 30582-09-3 | |
| Record name | Sodium diphenylamine-4-sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006152676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium dianilinosulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030582093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-(phenylamino)-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-(phenylamino)-, monosodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium dianilinosulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.667 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium N-phenylsulphanilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.605 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM DIPHENYLAMINE-4-SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E2UX1382O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Sodium Diphenylamine-4-sulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of sodium diphenylamine-4-sulfonate, a compound of significant interest in various chemical and pharmaceutical applications. This document details the core methodologies, presents quantitative data in a structured format, and includes visualizations of the key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction
This compound, with the chemical formula C₁₂H₁₀NNaO₃S, is a redox indicator commonly used in titrations. Its distinct color change from colorless in its reduced form to violet in its oxidized state makes it a valuable analytical reagent. Beyond its use as an indicator, it also finds applications in the synthesis of various organic compounds. This guide will delve into the primary synthetic routes and purification strategies for obtaining high-purity this compound.
Synthesis of this compound
The most common and industrially practiced method for the synthesis of this compound involves the sulfonation of diphenylamine (B1679370), followed by conversion to its sodium salt. A key intermediate in this process is the barium salt of diphenylamine-4-sulfonic acid.
Core Synthesis Pathway: Sulfonation of Diphenylamine and Formation of the Barium Salt Intermediate
The initial step involves the electrophilic aromatic substitution of diphenylamine with concentrated sulfuric acid. This reaction is typically carried out at elevated temperatures to promote the formation of the sulfonic acid derivative. The subsequent addition of a barium salt, such as barium hydroxide (B78521), serves to precipitate the less soluble barium diphenylamine-4-sulfonate, which can then be isolated and purified.
Experimental Protocol: Synthesis of Diphenylamine-4-sulfonic Acid Barium Salt
This large-scale laboratory protocol outlines the synthesis of the barium salt intermediate.
Materials:
-
Diphenylamine
-
Concentrated Sulfuric Acid
-
Water
-
Barium Hydroxide Solution (20 wt%)
-
Sodium Carbonate Solution (10 wt%)
-
Solid Barium Chloride
Procedure:
-
Sulfonation: In a suitable reaction vessel, combine diphenylamine and concentrated sulfuric acid. Heat the mixture to 160°C under reduced pressure for 1 hour to distill off water formed during the reaction. Monitor the extent of sulfonation. If the reaction is incomplete, continue to distill off water under reduced pressure.
-
Hydrolysis and Precipitation: After completion of the sulfonation, add water to the reaction mixture and heat at 125°C for 20 minutes to facilitate hydrolysis. Subsequently, pour the reaction mixture into a larger volume of water and heat to boiling. Add a 20 wt% solution of barium hydroxide to precipitate the barium diphenylamine-4-sulfonate.
-
Filtration and Washing: Filter the precipitate and wash the filter cake with hot water. Combine the filtrates.
-
Purification of the Barium Salt: Heat the combined filtrate to 80-90°C and adjust the pH to 6-7 with a 10 wt% sodium carbonate solution. Filter the hot solution to remove any precipitates. To the filtrate, add solid barium chloride and then cool the solution to 5-10°C to crystallize the barium diphenylamine-4-sulfonate.
-
Isolation and Drying: Filter the crystalline product, wash with cold water to remove chloride ions, and dry in a vacuum oven at 80-100°C.
Logical Workflow for the Synthesis of Barium Diphenylamine-4-sulfonate
Caption: Workflow for the synthesis and purification of barium diphenylamine-4-sulfonate.
Conversion to this compound
The conversion of the intermediate diphenylamine-4-sulfonic acid or its barium salt to the desired sodium salt is a crucial step. This is typically achieved by reacting the sulfonic acid with a sodium base, such as sodium hydroxide or sodium carbonate.
Experimental Protocol: Conversion of Diphenylamine-4-sulfonic Acid to Sodium Salt
General Procedure:
-
Suspend diphenylamine-4-sulfonic acid in water.
-
Slowly add a solution of sodium hydroxide or sodium carbonate while stirring until the sulfonic acid is completely dissolved and the pH of the solution is neutral.
-
The resulting solution contains this compound. This solution can then be subjected to purification steps.
Purification of this compound
Achieving high purity is essential for the application of this compound, particularly in analytical and pharmaceutical contexts. Recrystallization is a common and effective method for purifying solid organic compounds.
Recrystallization
The principle of recrystallization relies on the differential solubility of the compound and its impurities in a given solvent or solvent system at different temperatures. An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
Experimental Protocol: Recrystallization of this compound
A specific, detailed protocol for the recrystallization of this compound is not explicitly detailed in the searched literature. However, based on the general principles of recrystallization for aryl sulfonic acid salts, the following procedure can be adapted.[1]
Materials:
-
Crude this compound
-
Suitable solvent (e.g., water, ethanol-water mixture)
-
Activated Carbon (optional)
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Water is a likely candidate given the ionic nature of the salt.
-
Dissolution: In a flask, add the crude this compound to a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon to the hot solution and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals in an oven or desiccator to a constant weight.
Logical Workflow for Recrystallization
Caption: General workflow for the purification of this compound by recrystallization.
Quantitative Data
Precise quantitative data is crucial for process optimization and reproducibility. The following tables summarize key parameters for the synthesis and properties of this compound.
Table 1: Reaction Conditions for the Synthesis of Barium Diphenylamine-4-sulfonate Intermediate
| Parameter | Value |
| Reactants | |
| Diphenylamine | 8 kg |
| Concentrated Sulfuric Acid | 5-10 L |
| Barium Hydroxide Solution (20 wt%) | 80-100 kg |
| Sulfonation | |
| Temperature | 160°C |
| Duration | 1 hour (or until completion) |
| Pressure | Reduced |
| Hydrolysis | |
| Temperature | 125°C |
| Duration | 20 minutes |
| Purification | |
| Crystallization Temperature | 5-10°C |
| Drying Temperature | 80-100°C (vacuum) |
Table 2: Physical and Chemical Properties of this compound [2]
| Property | Value |
| Molecular Formula | C₁₂H₁₀NNaO₃S |
| Molar Mass | 273.28 g/mol |
| Appearance | Off-white to beige or light gray crystalline powder |
| Melting Point | >300°C |
| Solubility in Water | 820 g/L |
| pH (10 g/L in H₂O at 20°C) | 5.7 |
Table 3: Purity Specifications for Commercial this compound [3]
| Parameter | Specification |
| Purity (by HPLC) | >97.0% |
Alternative Synthesis Strategies
While the sulfonation of diphenylamine with sulfuric acid is the most established method, other sulfonation reagents can be employed.
-
Sulfur Trioxide (SO₃): The use of sulfur trioxide, often in a complex with a Lewis base like pyridine (B92270) or dioxane, can offer a more controlled and sometimes milder sulfonation reaction.
-
Chlorosulfonic Acid (ClSO₃H): This is a powerful sulfonating agent that reacts readily with aromatic compounds. However, it is highly corrosive and reacts violently with water, requiring careful handling.
The choice of sulfonation agent can influence the reaction conditions, yield, and impurity profile of the final product.
Conclusion
This technical guide has provided a detailed overview of the synthesis and purification of this compound. The primary synthetic route via the sulfonation of diphenylamine and the formation of a barium salt intermediate has been outlined with a comprehensive experimental protocol. The subsequent conversion to the sodium salt and its purification by recrystallization have also been discussed. The provided quantitative data and process workflows offer a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical compound. Further optimization of the conversion and recrystallization steps could lead to improved yields and purity, enhancing its utility in various scientific and industrial fields.
References
An In-Depth Technical Guide to Sodium Diphenylamine-4-sulfonate for Researchers and Drug Development Professionals
Introduction: Sodium diphenylamine-4-sulfonate is a vital compound in analytical chemistry, primarily recognized for its role as a redox indicator. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its application, and an exploration of its mechanism of action. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development who require precise analytical methodologies.
Chemical and Physical Properties
This compound is an organic salt with the chemical formula C₁₂H₁₀NNaO₃S. It is the sodium salt of diphenylamine-4-sulfonic acid. The compound is stable under normal laboratory conditions and is primarily used in aqueous solutions. It is incompatible with strong oxidizing agents and strong acids.
Quantitative Data Summary
For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₂H₁₀NNaO₃S | |
| Molecular Weight | 271.27 g/mol | |
| CAS Number | 6152-67-6 | |
| Appearance | Off-white to gray or light yellow crystalline powder | |
| Melting Point | >300 °C | |
| Solubility in Water | ≥ 100 mg/mL (368.64 mM) | |
| Solubility in DMSO | 16.67 mg/mL (61.45 mM) (requires sonication) | |
| pH | 5.7 (10g/L in H₂O at 20°C) | |
| λmax (UV-Vis) | 292-293 nm (in water) |
Core Applications in a Research Setting
The principal application of this compound is as a redox indicator in titrimetric analysis.[1] Its distinct color change from a colorless reduced form to a reddish-purple oxidized form provides a clear endpoint in various redox titrations. It is also utilized in the synthesis of gold nanocrystals and conducting polymers.
Experimental Protocols
Preparation of 0.2% Indicator Solution
A standard 0.2% (w/v) aqueous solution of this compound is commonly used for titrations.
Methodology:
-
Weigh 0.2 g of this compound powder.
-
Dissolve the powder in 100 mL of distilled water.
-
Stir the solution until the solid is completely dissolved. Store the solution in a well-stoppered bottle.[2]
Titration of Ferrous Iron (Fe²⁺) with Potassium Dichromate (K₂Cr₂O₇)
This is a classic redox titration where this compound is the indicator of choice.
Methodology:
-
Sample Preparation: Pipette a known volume of the ferrous iron solution into a conical flask.
-
Acidification: Add approximately 10 mL of 1 M sulfuric acid (H₂SO₄) and 5 mL of 85% phosphoric acid (H₃PO₄). The phosphoric acid helps to lower the reduction potential of the Fe³⁺/Fe²⁺ couple, ensuring a sharp endpoint.
-
Indicator Addition: Add 2-3 drops of the prepared 0.2% this compound indicator solution. The solution should remain colorless.
-
Titration: Titrate the solution with a standard solution of potassium dichromate. The initial green color of the solution is due to the presence of Cr³⁺ ions formed during the reaction.
-
Endpoint: The endpoint is reached when the solution turns a sharp and permanent violet-blue color. This color change signifies that all the ferrous ions have been oxidized to ferric ions, and the excess dichromate has oxidized the indicator.
Mechanism of Action as a Redox Indicator
The function of this compound as a redox indicator is based on its ability to undergo a reversible oxidation-reduction reaction, which is accompanied by a distinct color change.
-
Reduced Form: In its reduced state, the diphenylamine (B1679370) moiety is colorless.
-
Oxidized Form: In the presence of an oxidizing agent and at the endpoint of a titration, the diphenylamine is oxidized to a quinoid imine structure, which is intensely colored (reddish-purple or violet-blue).
The following diagram illustrates the logical progression of this mechanism.
Caption: Redox indicator mechanism.
Experimental Workflow: Titration of Fe²⁺ with K₂Cr₂O₇
The following diagram outlines the standard workflow for the titration of ferrous ions using potassium dichromate with this compound as the indicator.
Caption: Titration workflow diagram.
Role in Biological Systems and Drug Development
While this compound is a crucial tool in the analytical chemistry supporting drug development, for instance, in the quality control of raw materials or finished products, there is limited evidence in the reviewed literature of its direct role as a modulator of biological signaling pathways. Its application in a biological context is primarily as a reagent in analytical methods, such as the spectrophotometric determination of some non-steroidal anti-inflammatory drugs (NSAIDs). In these methods, the oxidized form of the indicator reacts with the drug molecules, allowing for their quantification.
Toxicity studies have been conducted on the parent compound, diphenylamine, but specific studies on the biological effects of the sulfonate derivative at a cellular or molecular level are not extensively reported in the context of signaling pathways.[3] The general process of sulfonation is a key metabolic pathway for many drugs and xenobiotics, but this is distinct from the direct pharmacological or biological activity of this compound itself.
Conclusion
This compound is an indispensable redox indicator with well-defined chemical and physical properties. Its utility in titrimetric and spectrophotometric analyses makes it a valuable tool for researchers and professionals in drug development for analytical purposes. While its direct involvement in biological signaling pathways is not established, its role in ensuring the quality and purity of chemical and pharmaceutical substances is of significant importance. The detailed protocols and mechanisms provided in this guide are intended to facilitate its effective and accurate use in a laboratory setting.
References
The Redox Symphony: A Technical Guide to the Mechanism of Sodium Diphenylamine-4-sulfonate as a Redox Indicator
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the core mechanism of action of sodium diphenylamine-4-sulfonate as a redox indicator. It provides a comprehensive overview of its electrochemical behavior, detailed experimental protocols for its application, and a summary of its key quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize redox titrations in their work.
The Electrochemical Mechanism of Action
This compound is a widely used internal indicator in redox titrations, particularly in the analysis of ferrous iron with strong oxidizing agents like potassium dichromate. Its function hinges on a reversible oxidation-reduction process that manifests as a distinct color change at a specific electrode potential. The reduced form of the indicator is colorless, while its oxidized form exhibits a vibrant reddish-violet hue.
The oxidation of this compound is not a single-step event but rather a two-stage process. The initial oxidation is an irreversible reaction that forms N,N'-diphenylbenzidine-4,4'-disulfonic acid, which is a colorless intermediate. This intermediate then undergoes a reversible oxidation to form a quinoid-type structure, which is responsible for the characteristic reddish-violet color of the oxidized indicator.
The overall reaction can be summarized as follows:
-
Initial Irreversible Oxidation: Two molecules of this compound are oxidized and couple to form the colorless intermediate, N,N'-diphenylbenzidine-4,4'-disulfonic acid.
-
Reversible Color-Changing Oxidation: The N,N'-diphenylbenzidine-4,4'-disulfonic acid is then reversibly oxidized to the intensely colored quinoid imine derivative.
This two-electron transfer process is what allows for a sharp and discernible endpoint in titrations.
Quantitative Data
The following table summarizes the key quantitative data for this compound as a redox indicator.
| Parameter | Value | Conditions |
| Standard Redox Potential (E₀) | ~ +0.76 V to +0.83 V | vs. Standard Hydrogen Electrode |
| Color of Reduced Form | Colorless | |
| Color of Oxidized Form | Reddish-Violet | |
| Wavelength of Max. Absorbance (λmax) | ~ 555 nm | For the oxidized form |
| Molar Absorptivity (ε) | ~ 0.42 x 10⁴ L mol⁻¹ cm⁻¹ | For the oxidized form at λmax |
Experimental Protocols
A common application of this compound is in the titration of ferrous iron (Fe²⁺) with potassium dichromate (K₂Cr₂O₇). The following are detailed protocols for the preparation of the necessary solutions and the titration procedure.
Preparation of Reagents
3.1.1. 0.1 N Potassium Dichromate (K₂Cr₂O₇) Solution (Primary Standard)
-
Procedure:
-
Accurately weigh approximately 4.903 g of analytical grade potassium dichromate (previously dried at 150-200 °C for 2 hours and cooled in a desiccator).
-
Quantitatively transfer the weighed K₂Cr₂O₇ to a 1000 mL volumetric flask.
-
Dissolve the solid in a sufficient amount of deionized water.
-
Once fully dissolved, dilute the solution to the 1000 mL mark with deionized water.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
3.1.2. 0.1 N Ferrous Ammonium (B1175870) Sulfate (B86663) [(NH₄)₂Fe(SO₄)₂·6H₂O] Solution
-
Procedure:
-
Accurately weigh approximately 39.2 g of analytical grade ferrous ammonium sulfate hexahydrate.[1]
-
In a separate beaker, carefully add 20 mL of concentrated sulfuric acid to approximately 100 mL of deionized water and allow the mixture to cool.
-
Dissolve the weighed ferrous ammonium sulfate in the cooled sulfuric acid solution.
-
Quantitatively transfer the solution to a 1000 mL volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly. The addition of sulfuric acid is crucial to prevent the hydrolysis of the ferrous salt and its oxidation by air.
-
3.1.3. This compound Indicator Solution (0.2% w/v)
-
Procedure:
-
Weigh 0.2 g of this compound.
-
Dissolve it in 100 mL of deionized water.
-
Titration Procedure: Determination of Ferrous Iron
This protocol outlines the titration of a ferrous ammonium sulfate solution with a standard potassium dichromate solution.
Role of Phosphoric Acid: Phosphoric acid (H₃PO₄) is added to complex with the ferric ions (Fe³⁺) produced during the titration. This complexation lowers the formal potential of the Fe³⁺/Fe²⁺ couple, which makes the endpoint more distinct and prevents the premature oxidation of the indicator.
Conclusion
This compound remains a cornerstone redox indicator due to its sharp, distinct color change and reliability in various analytical procedures. A thorough understanding of its two-step oxidation mechanism, coupled with precise experimental technique, is paramount for obtaining accurate and reproducible results in redox titrimetry. This guide provides the foundational knowledge and practical protocols to effectively utilize this important analytical reagent in a research and development setting.
References
Spectroscopic Properties of Sodium Diphenylamine-4-sulfonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium diphenylamine-4-sulfonate is a vital compound in analytical chemistry, primarily utilized as a redox indicator. Its distinct color change upon oxidation, from a colorless or pale state to a deep violet, provides a clear endpoint in various titrations. Understanding the spectroscopic properties of this compound is crucial for its effective application and for the development of new analytical methods. This guide provides a comprehensive overview of the spectroscopic characteristics of this compound, detailed experimental protocols for its analysis, and a visualization of its redox mechanism.
Spectroscopic Data
The spectroscopic properties of this compound are summarized in the tables below, providing a quantitative basis for its identification and characterization.
UV-Visible Spectroscopy
The UV-Vis spectrum of this compound is characterized by a strong absorption in the ultraviolet region. Upon oxidation, a new prominent absorption band appears in the visible region, which is responsible for its function as a redox indicator.
| Form | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Reduced | Water | ~285 | Not specified |
| Oxidized | 2N H₂SO₄ | 555 | Not specified |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. These bands are useful for confirming the molecular structure.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300-3500 (broad) |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=C (aromatic) | Stretching | 1500-1600 |
| S=O (sulfonate) | Asymmetric Stretching | 1170-1250 |
| S=O (sulfonate) | Symmetric Stretching | 1030-1070 |
| C-N | Stretching | 1250-1350 |
| C-S | Stretching | 650-750 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted Chemical Shifts)
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (unsubstituted ring) | 7.0 - 7.5 | Multiplet |
| Aromatic Protons (sulfonated ring) | 7.5 - 8.0 | Multiplet |
| N-H Proton | 8.0 - 9.0 | Singlet (broad) |
¹³C NMR (Predicted Chemical Shifts)
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Aromatic Carbons | 110 - 150 |
Fluorescence Spectroscopy
Specific fluorescence data for this compound is not extensively documented in publicly available literature. However, diphenylamine (B1679370) and its derivatives are known to exhibit fluorescence.[1][2] The fluorescence properties are highly dependent on the solvent polarity and the presence of substituents. It is plausible that this compound exhibits fluorescence, likely with an emission maximum in the UVA or blue region of the spectrum, though experimental verification is required.
Redox Indicator Mechanism
This compound functions as a redox indicator through a two-step oxidation process. The first step involves the oxidation of the diphenylamine moiety to a colorless diphenylbenzidine intermediate. The second, reversible step is the further oxidation of this intermediate to the intensely colored violet quinoid imine cation, which is responsible for the visible color change at the titration endpoint.
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
UV-Visible Spectrophotometry
Objective: To determine the absorption maxima of the reduced and oxidized forms of this compound.
Materials:
-
This compound
-
Deionized water
-
Concentrated sulfuric acid
-
Potassium dichromate (oxidizing agent)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Reduced Form Solution:
-
Accurately weigh a small amount of this compound and dissolve it in deionized water to prepare a stock solution of known concentration (e.g., 1 mM).
-
Further dilute the stock solution with deionized water to obtain a working solution with an expected absorbance in the range of 0.2-0.8.
-
-
Preparation of the Oxidized Form Solution:
-
To a known volume of the reduced form solution, add a few drops of concentrated sulfuric acid to create a 2N H₂SO₄ medium.
-
Add a sufficient amount of a strong oxidizing agent, such as potassium dichromate solution, until the solution turns a stable violet color.
-
-
Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow it to warm up.
-
Set the wavelength range for scanning (e.g., 200-800 nm).
-
Use deionized water as the blank for the reduced form and a 2N H₂SO₄ solution for the oxidized form.
-
Record the absorption spectrum for both the reduced and oxidized solutions.
-
Identify the wavelength of maximum absorbance (λmax) for each form.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound.
Materials:
-
This compound (finely powdered)
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly clean and dry the agate mortar and pestle.
-
Place approximately 1-2 mg of this compound into the mortar and grind it to a very fine powder.[3]
-
Add approximately 100-200 mg of dry KBr powder to the mortar.[3]
-
Gently but thoroughly mix the sample and KBr by grinding for about a minute to ensure a homogenous mixture.
-
Transfer the mixture to a pellet die.
-
Press the powder under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[3][4]
-
-
FTIR Measurement:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Identify the characteristic absorption bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated solvent (e.g., Deuterium oxide - D₂O, or Dimethyl sulfoxide-d₆ - DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, in about 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.[5]
-
Cap the NMR tube securely.
-
-
NMR Measurement:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H spectrum and identify the chemical shifts for both ¹H and ¹³C spectra.
-
Conclusion
The spectroscopic properties of this compound are well-defined and provide a robust framework for its identification and application as a redox indicator. The distinct changes in its UV-Vis spectrum upon oxidation are the cornerstone of its utility in analytical chemistry. While detailed high-resolution NMR and specific fluorescence data are not widely available, the provided information and protocols offer a solid foundation for researchers and professionals working with this important compound. The methodologies outlined in this guide can be readily adapted to standard laboratory settings for the quality control and further investigation of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Simultaneous determination of diphenylamine and nitrosodiphenylamine by photochemically induced fluorescence and synchronous fluorimetry using double scans method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 4. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
An In-depth Technical Guide on the Electrochemical Behavior of Sodium Diphenylamine-4-sulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical behavior of sodium diphenylamine-4-sulfonate, a compound widely recognized for its role as a redox indicator. This document delves into its electrochemical oxidation mechanism, summarizes key electrochemical parameters derived from related studies, and furnishes detailed experimental protocols for its analysis.
Introduction
This compound is an organic compound extensively used in analytical chemistry as a redox indicator. Its distinct color change from a colorless reduced form to a reddish-purple oxidized form provides a clear endpoint in various titrations. Understanding the underlying electrochemical principles governing this transformation is crucial for its application in diverse research fields, including drug development where redox processes are often of significant interest. This guide explores the electrochemical characteristics of this compound, offering insights into its reaction mechanisms and providing practical methodologies for its study.
Electrochemical Behavior and Redox Mechanism
The electrochemical behavior of this compound is centered around the oxidation of its diphenylamine (B1679370) core. While specific studies detailing the complete electrochemical profile of the sodium salt are limited, the mechanism can be largely inferred from studies on the parent compound, diphenylamine.
The oxidation process is believed to proceed through a multi-step reaction involving the formation of radical cations and subsequent dimerization. The initial step is the one-electron oxidation of the diphenylamine molecule to form a radical cation. These highly reactive radical cations then undergo a coupling reaction, typically at the para-positions of the phenyl rings, to form a dimer, N,N'-diphenylbenzidine. This dimer can be further oxidized, leading to the colored species observed. The sulfonate group in this compound enhances its aqueous solubility but is not expected to fundamentally alter this core oxidation mechanism.
The overall redox reaction can be summarized as:
-
Reduced Form (Colorless) ⇌ Oxidized Form (Reddish-Purple) + 2e⁻
The standard redox potential for this transformation is approximately +0.84 V in a 1 M sulfuric acid medium.
Proposed Oxidation Pathway
The following diagram illustrates the proposed electrochemical oxidation pathway for diphenylamine, which serves as a model for this compound.
Quantitative Electrochemical Data
The following table summarizes relevant electrochemical parameters. It is important to note that these values were obtained under specific experimental conditions and may vary with changes in pH, solvent, supporting electrolyte, and electrode material.
| Parameter | Analyte/System | Value | Technique | Notes |
| Redox Potential (E⁰') | This compound | +0.84 V (vs. SHE) | Titration | In 1 M H₂SO₄ |
| Anodic Peak Potential (Epa) | Diphenylamine (in Acetonitrile) | ~ +0.9 V (vs. Ag/AgCl) | Cyclic Voltammetry | Irreversible oxidation, value is scan rate dependent |
| Anodic Peak Potential (Epa) | 1.0 mM Diphenylamine-4-sulfonic acid in 0.1 M KCl | ~ +0.7 V to +1.2 V (vs. Ag/AgCl) | Cyclic Voltammetry | Multiple peaks observed during electropolymerization |
Experimental Protocols
This section provides detailed methodologies for key electrochemical experiments to characterize this compound.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful technique to investigate the redox behavior of this compound.
Objective: To determine the oxidation and reduction potentials, assess the reversibility of the redox process, and study the effect of scan rate on the electrochemical behavior.
Experimental Workflow:
Methodology:
-
Solution Preparation:
-
Supporting Electrolyte: Prepare a 0.1 M solution of a suitable electrolyte (e.g., KCl or H₂SO₄) in deionized water. The choice of electrolyte may influence the results.
-
Analyte Solution: Prepare a 1.0 mM solution of this compound in the supporting electrolyte solution.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell containing:
-
Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) disk electrode.
-
Reference Electrode: Ag/AgCl (in saturated KCl).
-
Counter Electrode: Platinum wire.
-
-
Ensure the electrodes are clean and polished before use.
-
-
Instrumentation and Parameters:
-
Connect the electrodes to a potentiostat.
-
Set the following initial CV parameters:
-
Potential Range: -0.2 V to +1.2 V (vs. Ag/AgCl). This range should be adjusted based on preliminary scans to encompass the redox events.
-
Scan Rate: 100 mV/s.
-
Number of Cycles: 3-5.
-
-
-
Data Acquisition:
-
Immerse the electrodes in the analyte solution.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.
-
Initiate the cyclic voltammetry scan.
-
Record the resulting voltammogram (current vs. potential).
-
Perform scans at various scan rates (e.g., 25, 50, 100, 200, 400 mV/s) to study the kinetics of the electrode process.
-
-
Data Analysis:
-
Identify the anodic (oxidation) and cathodic (reduction) peak potentials (Epa and Epc).
-
Calculate the peak potential separation (ΔEp = Epa - Epc).
-
Determine the formal redox potential (E⁰' ≈ (Epa + Epc)/2) for reversible or quasi-reversible systems.
-
Analyze the relationship between peak current and the square root of the scan rate to assess if the process is diffusion-controlled.
-
Chronoamperometry
Chronoamperometry is used to study the kinetics of the electrochemical reaction and determine the diffusion coefficient of the analyte.
Objective: To measure the current response as a function of time after a potential step and to calculate the diffusion coefficient.
Methodology:
-
Solution and Cell Setup: Prepare the solutions and electrochemical cell as described for cyclic voltammetry.
-
Instrumentation and Parameters:
-
From the cyclic voltammogram, determine a potential where the oxidation of this compound is diffusion-limited (i.e., on the plateau of the oxidation wave).
-
Set the chronoamperometry parameters:
-
Initial Potential: A potential where no faradaic reaction occurs (e.g., 0.0 V).
-
Step Potential: The potential determined from the CV where the reaction is diffusion-controlled.
-
Time: 10-30 seconds.
-
-
-
Data Acquisition:
-
Apply the potential step and record the current decay over time.
-
-
Data Analysis:
-
Plot the current (I) versus t⁻¹ᐟ².
-
The data should follow the Cottrell equation for a diffusion-controlled process: I(t) = nFAD¹ᐟ²C / (π¹ᐟ²t¹ᐟ²)
-
Where: n = number of electrons, F = Faraday constant, A = electrode area, D = diffusion coefficient, C = concentration.
-
-
The diffusion coefficient (D) can be calculated from the slope of the I vs. t⁻¹ᐟ² plot.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a sensitive technique to probe the interfacial properties of the electrode and the charge transfer kinetics.
Objective: To model the electrode-electrolyte interface and determine the charge transfer resistance.
Methodology:
-
Solution and Cell Setup: Prepare the solutions and electrochemical cell as for cyclic voltammetry.
-
Instrumentation and Parameters:
-
Set the potentiostat to the formal redox potential (E⁰') of the diphenylamine-4-sulfonate, as determined by cyclic voltammetry. This ensures that both the oxidized and reduced species are present at the electrode surface.
-
Set the EIS parameters:
-
Frequency Range: Typically from 100 kHz down to 0.1 Hz.
-
AC Amplitude: A small sinusoidal voltage perturbation (e.g., 5-10 mV).
-
-
-
Data Acquisition:
-
Apply the AC perturbation and measure the impedance response over the specified frequency range.
-
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance).
-
The Nyquist plot for a simple redox system often shows a semicircle at high frequencies and a straight line at low frequencies.
-
The diameter of the semicircle corresponds to the charge transfer resistance (Rct), which is inversely proportional to the rate of electron transfer.
-
The low-frequency tail is related to mass transport (diffusion).
-
Model the data using an appropriate equivalent circuit (e.g., a Randles circuit) to extract quantitative values for the solution resistance, double-layer capacitance, and charge transfer resistance.
-
Applications in Drug Development and Research
The electrochemical properties of this compound and similar redox-active molecules are relevant in several areas of drug development and research:
-
Antioxidant Assays: The ease of oxidation of the diphenylamine structure makes it a useful model compound for studying antioxidant activity.
-
Biosensor Development: The electropolymerization of diphenylamine-4-sulfonic acid can be used to create modified electrodes for the sensitive detection of various analytes.
-
Drug-Metabolism Studies: Understanding the redox behavior of molecules can provide insights into their metabolic pathways, as many enzymatic reactions in the body involve redox processes.
Conclusion
This compound, while primarily known as a redox indicator, possesses interesting electrochemical properties rooted in the oxidation of its diphenylamine core. This guide has outlined the proposed mechanism of its electrochemical oxidation, summarized the available quantitative data from related compounds, and provided detailed experimental protocols for its characterization using cyclic voltammetry, chronoamperometry, and electrochemical impedance spectroscopy. A thorough understanding of its electrochemical behavior is essential for its effective application and for the development of new analytical methods in pharmaceutical and chemical research. Further studies focusing on the direct and detailed electrochemical analysis of this compound would be beneficial to provide a more complete quantitative picture of its redox behavior.
A Technical Guide to the Early Studies of Diphenylamine as a Redox Indicator
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational studies of diphenylamine (B1679370) and its derivatives as redox indicators. It provides a detailed look at the early experimental work that established their use in analytical chemistry, with a focus on the titration of ferrous ions. This document synthesizes information from seminal papers to offer a practical and historical perspective on this important class of indicators.
Introduction
Diphenylamine, an aromatic amine, was first identified as a sensitive reagent for detecting oxidizing agents in the late 19th century. Its application as a true redox indicator in titrimetry, however, was pioneered in the 1920s. The first significant application was the titration of ferrous iron with potassium dichromate, a method that demonstrated a sharp, distinct color change at the equivalence point. Early researchers, notably Knop, and later Kolthoff and Sarver, conducted extensive investigations into the properties and mechanism of diphenylamine and its related compound, diphenylbenzidine, laying the groundwork for their widespread use. These early studies were crucial in understanding the indicator's mechanism, its limitations, and the optimal conditions for its application.
The Redox-Indicator Mechanism
The color change of diphenylamine in the presence of an oxidizing agent is not a simple one-step process. Early studies established that the mechanism involves a two-stage oxidation.
-
Initial Oxidation (Irreversible): The colorless diphenylamine is first oxidized to form another colorless compound, N,N'-diphenylbenzidine. This initial step is irreversible.
-
Indicator Oxidation (Reversible): The N,N'-diphenylbenzidine is the true indicator molecule. It undergoes further, reversible oxidation to form a intensely colored violet quinoid-type ion, often referred to as diphenylbenzidine violet.
The overall process is sensitive to experimental conditions, including acid concentration and temperature, which can affect the speed and hue of the color change.
Signaling Pathway Diagram
Caption: Redox mechanism of diphenylamine indicator in the titration of Fe²⁺ with Cr₂O₇²⁻.
Key Experimental Protocols from Early Studies
The following protocols are based on the methods described in early 20th-century literature, particularly the work of Kolthoff and Sarver (1930).
Preparation of the Diphenylamine Indicator Solution
A stock solution of diphenylamine was typically prepared for use in titrations.
Protocol:
-
Weigh 0.1 g of pure diphenylamine (m.p. 52-53°C).
-
Dissolve the solid in 100 cc of concentrated sulfuric acid.
-
Store the solution in a glass-stoppered bottle. The solution should be colorless.
Note: Diphenylbenzidine could also be used, prepared in the same manner.
Titration of Ferrous Iron with Potassium Dichromate
This is the classic titration where diphenylamine found its first major application. A critical component for a sharp endpoint is the addition of phosphoric acid. Phosphoric acid forms a colorless complex with the Fe³⁺ ions produced during the titration. This action lowers the potential of the Fe³⁺/Fe²⁺ system, preventing the indicator from being oxidized prematurely and removing the yellow color of ferric ions that would otherwise obscure the endpoint.[1]
Protocol:
-
Pipette a known volume of the ferrous iron solution into a conical flask.
-
Add approximately 30 cm³ of dilute sulfuric acid and 100 cm³ of distilled water.[1]
-
Add 7 cm³ of 85% phosphoric acid.[1]
-
Add 3-5 drops of the diphenylamine indicator solution.
-
Titrate with a standard solution of potassium dichromate (e.g., 0.1 N).
-
The endpoint is reached when the initial green color of the Cr³⁺ ions sharply changes to an intense violet-blue.[1][2]
Experimental Workflow Diagram
Caption: Workflow for the titration of ferrous ions using diphenylamine indicator.
Quantitative Data from Early Investigations
Early studies focused on the potential at which the indicator changes color and factors influencing this transition. Unlike modern indicators with precisely defined transition ranges at various pH values, the early work on diphenylamine was more qualitative and focused on specific titration conditions.
| Property Investigated | Observation / Value | Source |
| Standard Electrode Potential | The reduction potential of the diphenylbenzidine/diphenylbenzidine violet system is approximately +0.76 V to +0.78 V .[1] | Kolthoff & Sandell, Modern Texts |
| Indicator Correction | In the titration of ferrous ion with 0.001 N potassium dichromate using diphenylamine sulfonic acid, an indicator correction of 0.25 ml of the titrant was required. | Sarver & Kolthoff (1931) |
| Effect of Acidity on Color | The hue of the oxidized indicator is dependent on hydrogen-ion concentration. In solutions with low acidity, the color is violet. In acid concentrations higher than 4 N, the color is more blue. | Kolthoff & Sarver (1930) |
| Speed of Color Development | The rate of color formation is slow and influenced by temperature and reactant concentrations. The reaction was noted to be much faster at higher temperatures. | Kolthoff & Sarver (1930) |
| Side Reactions | Diphenylbenzidine (colorless) and diphenylbenzidine violet (oxidized form) can react with each other to form a slightly soluble green meriquinoid , which can complicate the endpoint observation if the titrant is added too rapidly. | Kolthoff & Sarver (1930) |
Derivatives and Improvements
The low solubility of diphenylamine in water was a notable drawback. This led to the development of sulfonated derivatives, with barium or sodium diphenylamine sulfonate becoming a widely used alternative. These derivatives offered improved aqueous solubility while retaining the essential indicator properties of the parent compound.[1]
Conclusion
The early investigations into diphenylamine as a redox indicator were foundational for the advancement of volumetric analysis. The detailed studies by pioneers like Knop, Kolthoff, and Sarver provided the essential understanding of its complex redox mechanism, established reliable experimental protocols, and identified key factors, such as the crucial role of phosphoric acid, for achieving accurate and sharp endpoints. This body of work transformed diphenylamine from a simple qualitative reagent into a precise quantitative tool that remains a staple in analytical chemistry education and practice.
References
A Technical Guide to the Solubility and Stability of Sodium Diphenylamine-4-Sulfonate Solutions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of sodium diphenylamine-4-sulfonate, a vital redox indicator. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document summarizes key quantitative data, outlines detailed experimental protocols for solubility and stability assessment, and provides visual representations of experimental workflows.
Introduction
This compound (CAS No. 6152-67-6) is a salt of diphenylamine (B1679370) sulfonic acid.[1] It is widely employed as an oxidation-reduction indicator, particularly in titrations with dichromate ions in acidic media.[1] The indicator is colorless in its reduced form and transitions to a reddish-purple or purple in its oxidized state.[1] Beyond its use as an indicator, it also functions as a quencher and a reducing agent. Given its applications in precise analytical measurements, a thorough understanding of its solubility and stability is paramount for accurate and reproducible results.
Solubility Profile
This compound is a colorless or white crystalline powder that is generally soluble in water and hot alcohol.[2] Its solubility in various solvents is a critical parameter for preparing stock and working solutions.
Quantitative Solubility Data
The following table summarizes the known quantitative solubility data for this compound in different solvents.
| Solvent | Solubility | Conditions | Reference(s) |
| Water | ≥ 100 mg/mL (368.64 mM) | - | |
| Water | 820 g/L | - | |
| Dimethyl Sulfoxide (DMSO) | 16.67 mg/mL (61.45 mM) | Requires sonication; hygroscopic DMSO can impact solubility. | |
| Hot Alcohol | Soluble | - | [2] |
Stability Profile
The stability of this compound solutions is influenced by several factors, including storage temperature, light exposure, pH, and the presence of strong oxidizing or acidic agents.
General Stability and Storage
The compound is generally considered stable under normal conditions.[2][3][4][5][6] For optimal stability, the solid material should be stored at room temperature, between +15°C and +25°C, in a tightly sealed container, protected from moisture and light.[2][3]
Solution Stability and Storage
For prepared stock solutions, long-term stability is best maintained under frozen conditions. The recommended storage periods are up to one year at -20°C and up to two years at -80°C. It is advisable to aliquot solutions after preparation to prevent degradation from repeated freeze-thaw cycles.
Factors Affecting Stability
The following table outlines the key factors that can impact the stability of this compound.
| Factor | Effect on Stability | Reference(s) |
| Incompatible Materials | Incompatible with strong oxidizing agents and strong acids. | [2][3][5][6] |
| Light | The compound is sensitive to light, and exposure should be minimized. | [2] |
| pH | A 10 g/L aqueous solution has a pH of 5.7.[2] Studies on the related compound diphenylamine show that degradation rates decrease with increasing pH.[7][8] | |
| Temperature | The solid form has a high melting point (>300°C or 200°C), indicating good thermal stability.[2][9] However, elevated temperatures can accelerate the degradation of diphenylamine in solution.[7][8] | |
| Hazardous Decomposition | Under fire conditions, thermal decomposition may produce hazardous products such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[4][5][6] |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound. These are generalized protocols based on standard analytical chemistry practices.
Protocol for Solubility Determination (Equilibrium Solubility Method)
This protocol determines the equilibrium solubility of a compound in a specific solvent.
-
Materials and Equipment:
-
This compound
-
Selected solvent (e.g., water, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Analytical balance
-
Calibrated pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Tightly cap the vial to prevent solvent evaporation.
-
Place the vial on an orbital shaker or rotator and agitate at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).
-
Prepare a series of standard solutions of known concentrations of this compound.
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
Construct a calibration curve from the standard solutions and determine the concentration of the diluted sample.
-
Calculate the solubility of this compound in the solvent, accounting for the dilution factor.
-
Protocol for Stability Assessment (Forced Degradation Study)
This protocol is designed to identify potential degradation pathways and the intrinsic stability of the molecule under various stress conditions.
-
Materials and Equipment:
-
This compound solution of known concentration
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Hydrogen peroxide (H₂O₂) for oxidative stress
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
-
-
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water) at a known concentration.
-
Stress Conditions:
-
Acidic Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 N HCl.
-
Basic Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 N NaOH.
-
Oxidative Degradation: Add H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂.
-
Thermal Degradation: Place a sample of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a stability-indicating HPLC method (a method capable of separating the intact compound from its degradation products).
-
Use a PDA detector to assess peak purity and an MS detector to help identify degradation products.
-
-
Data Analysis:
-
Calculate the percentage of remaining this compound at each time point for each stress condition.
-
Identify and quantify any major degradation products.
-
Determine the degradation kinetics (e.g., zero-order, first-order).
-
-
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
References
- 1. academysavant.com [academysavant.com]
- 2. Diphenylamine-4-sulfonic acid sodium salt [chembk.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. Sodium Diphenylamine -4 -Sulphonate | Chemicals | Reflecta [labequipsupply.co.za]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Degradation of diphenylamine by persulfate: Performance optimization, kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Diphenylamine-4-sulphonic acid sodium salt, 25 g, CAS No. 6152-67-6 | Redox Indicators | Indicators and Dyes | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - International [carlroth.com]
Technical Guide to Sodium Diphenylamine-4-sulfonate (CAS 6152-67-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols for sodium diphenylamine-4-sulfonate, a vital redox indicator in analytical chemistry.
Chemical and Physical Properties
This compound is a synthetic organic compound widely used as a redox indicator. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 6152-67-6 |
| Molecular Formula | C₁₂H₁₀NNaO₃S |
| Molecular Weight | 271.27 g/mol [1] |
| IUPAC Name | Sodium 4-(phenylamino)benzenesulfonate |
| Synonyms | Diphenylamine-4-sulfonic acid sodium salt, Sodium N-phenylsulphanilate, SDPAS |
| Appearance | Off-white to light gray or pale brown crystalline powder[2] |
| Melting Point | >300 °C |
| Solubility | Soluble in water and hot alcohol |
| Absorption Maximum (λmax) | 292-293 nm (in water) |
| Standard Electrode Potential | +0.84 V |
Safety and Toxicological Data
This compound is classified as a hazardous substance. Appropriate safety precautions should be taken during handling and disposal.
| Hazard Class | GHS Classification |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[3][4] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation)[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation)[3][4] |
| Precautionary Statement Code | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| P264 | Wash skin thoroughly after handling.[3] |
| P271 | Use only outdoors or in a well-ventilated area.[3] |
| P280 | Wear protective gloves/eye protection/face protection.[3] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[3] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Mechanism of Action as a Redox Indicator
This compound is a reversible redox indicator. In its reduced form, the compound is colorless. Upon oxidation, it undergoes a two-electron transfer to form a violet-colored quinoid imine structure. This distinct color change makes it an excellent indicator for various redox titrations. The presence of ferrous ions (Fe²⁺) can accelerate this oxidation process.
Redox-dependent color change of the indicator.
Experimental Protocols
Preparation of 0.2% (w/v) Indicator Solution
Objective: To prepare a stock solution of this compound for use as a redox indicator.
Materials:
-
This compound (CAS 6152-67-6)
-
Distilled or deionized water
-
Volumetric flask (100 mL)
-
Analytical balance
Procedure:
-
Accurately weigh 0.2 g of this compound.
-
Transfer the weighed powder into a 100 mL volumetric flask.
-
Add approximately 50 mL of distilled water to the flask.
-
Swirl the flask gently to dissolve the powder completely.
-
Once dissolved, add distilled water to the flask up to the 100 mL mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Store the solution in a labeled, airtight container, protected from light.
Determination of Iron(II) with Potassium Dichromate
Objective: To determine the concentration of ferrous ions (Fe²⁺) in a solution by titration with a standardized potassium dichromate (K₂Cr₂O₇) solution.
Materials:
-
Ferrous iron solution (analyte)
-
Standardized potassium dichromate solution (titrant)
-
0.2% this compound indicator solution
-
Sulfuric acid (H₂SO₄), concentrated
-
Phosphoric acid (H₃PO₄), 85%
-
Burette, pipette, conical flasks
-
Distilled water
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the ferrous iron solution into a conical flask.
-
Carefully add 20 mL of 1:1 sulfuric acid and 5 mL of 85% phosphoric acid to the flask. The phosphoric acid helps to complex the ferric ions (Fe³⁺) produced during the titration, which sharpens the endpoint.
-
Add 3-5 drops of the 0.2% this compound indicator solution to the flask.
-
Fill the burette with the standardized potassium dichromate solution and record the initial volume.
-
Titrate the ferrous iron solution with the potassium dichromate solution, swirling the flask continuously.
-
The endpoint is reached when the color of the solution changes from green (due to Cr³⁺) to a persistent violet-blue.
-
Record the final volume of the potassium dichromate solution used.
-
Repeat the titration at least two more times to ensure concordant results.
-
Calculate the concentration of ferrous iron in the sample using the stoichiometry of the reaction:
Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O
Workflow for the determination of Fe²⁺ using K₂Cr₂O₇.
Spectrophotometric Determination of Iron(III)
Objective: To determine the concentration of ferric ions (Fe³⁺) in a solution based on the formation of a colored complex with this compound.
Materials:
-
Ferric iron solution (analyte)
-
This compound solution
-
Acetate (B1210297) buffer (pH 5.5)
-
UV-Vis Spectrophotometer
-
Volumetric flasks, pipettes, cuvettes
Procedure:
-
Prepare a series of standard solutions of Fe³⁺ of known concentrations.
-
For each standard and the unknown sample, pipette a specific volume into a volumetric flask.
-
Add a sufficient volume of acetate buffer (pH 5.5) to maintain the optimal pH for complex formation.
-
Add a fixed volume of the this compound solution.
-
Dilute to the mark with distilled water and mix well.
-
Allow the color to develop for a specified time.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the Fe(III)-indicator complex, which is approximately 410 nm.[5]
-
Prepare a reagent blank using all reagents except the iron solution and use it to zero the spectrophotometer.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of Fe³⁺ in the unknown sample by interpolating its absorbance on the calibration curve.
Logical flow for spectrophotometric Fe³⁺ determination.
References
- 1. This compound | C12H10NNaO3S | CID 517002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6152-67-6 CAS | SODIUM DIPHENYLAMINE SULFONATE | Redox Indicators | Article No. 05860 [lobachemie.com]
- 3. Determination of iron using potassium dichromate: Redox indicators [wwwchem.uwimona.edu.jm]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Diphenylamine Sulfonic Acid Indicators for Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenylamine (B1679370) sulfonic acid and its salts are a class of organic compounds widely employed as redox indicators in analytical chemistry, particularly in titrimetric analysis. Their distinct and reversible color change at a specific electrode potential makes them invaluable for determining the endpoint of redox reactions. The introduction of the sulfonic acid group to the diphenylamine structure significantly improves aqueous solubility compared to its predecessor, diphenylamine, broadening its applicability in various analytical procedures. This guide provides a comprehensive overview of the discovery, history, mechanism of action, and practical application of diphenylamine sulfonic acid indicators.
Discovery and History
The journey to the development of diphenylamine sulfonic acid as a premier redox indicator is a story of incremental scientific discovery.
-
1864: The parent compound, diphenylamine, was first identified by A. W. Hofmann among the distillation products of aniline (B41778) dyes.
-
1866: A targeted synthesis of diphenylamine was achieved by French chemists through the deamination of a mixture of aniline and its salts.
-
1872: The potential of diphenylamine as an analytical reagent was first recognized when it was used to detect nitrous acid in sulfuric acid, owing to the formation of a blue coloration in the presence of oxidizing agents.
-
1875: Its application expanded to the detection of nitrites and nitrates in drinking water.
-
1931: A significant advancement was made by L. A. Sarver and I. M. Kolthoff, who introduced diphenylamine sulfonic acid as a new and improved oxidation-reduction indicator. They demonstrated that the sulfonation of diphenylamine overcame the issue of low aqueous solubility that limited the use of the parent compound, which would precipitate out of solution during titrations. The barium salt of diphenylamine sulfonic acid was found to be sufficiently soluble for the preparation of stable indicator solutions.
This development was crucial as it provided a more reliable and versatile indicator for various redox titrations, particularly in the analysis of iron and other substances.
Physicochemical and Indicator Properties
The utility of diphenylamine sulfonic acid as a redox indicator is defined by its specific physicochemical properties. The sodium and barium salts are commonly used in analytical applications.
| Property | Value | Notes |
| Commonly Used Salts | Sodium diphenylamine-4-sulfonate, Barium diphenylamine-4-sulfonate | The barium salt is often prepared during synthesis and can be used directly. |
| Appearance | White to off-white crystalline powder | Commercial preparations may have a yellowish tint due to oxidation. |
| Solubility | Moderately soluble in water | The sulfonic acid group significantly enhances water solubility compared to diphenylamine. |
| Redox Potential (E₀) | +0.84 V (at pH=0, 20 °C) | For the sodium salt in 1 M sulfuric acid. |
| Color (Reduced Form) | Colorless | The diphenylamine sulfonic acid form. |
| Color (Oxidized Form) | Red-violet/Purple | The diphenylbenzidine violet sulfonic acid form. |
| Molar Absorptivity (Oxidized Form) | ε = 0.42 x 10⁴ L mol⁻¹cm⁻¹ at λmax = 555 nm | In 2N sulfuric acid. |
Redox Mechanism: The Pathway of Color Change
The color change of diphenylamine sulfonic acid is a result of a two-step oxidation process. The initial oxidation is irreversible, while the second step, which produces the color, is reversible.
-
Oxidation to Diphenylbenzidine Sulfonic Acid: The first step involves the irreversible oxidation of two molecules of diphenylamine sulfonic acid to form one molecule of colorless N,N'-diphenylbenzidine-4,4'-disulfonic acid.
-
Oxidation to Diphenylbenzidine Violet Sulfonic Acid: The diphenylbenzidine sulfonic acid is then reversibly oxidized to a quinoid imine structure, which is intensely colored. This violet-colored species is responsible for the indicator's endpoint signal.
The overall reaction mechanism can be visualized as follows:
Experimental Protocols
Synthesis of Barium Diphenylamine-4-Sulfonate Indicator
This protocol is adapted from the method described by Sarver and Kolthoff.
Materials:
-
Diphenylamine
-
Concentrated sulfuric acid (H₂SO₄)
-
Barium carbonate (BaCO₃)
-
Distilled water
-
Heating mantle or water bath
-
Reaction flask with reflux condenser
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Sulfonation: In a suitable reaction flask, add 8 kg of diphenylamine. Carefully add 5-10 L of concentrated sulfuric acid. Heat the mixture to 160°C under reduced pressure to distill off approximately 550 ml of water over one hour. Monitor the extent of sulfonation. If incomplete, continue to distill off more water (200-300 ml).
-
Hydrolysis: After sulfonation is complete, add 5 L of water and maintain the temperature at 125°C for 20 minutes to facilitate the hydrolysis transposition reaction.
-
Precipitation: Pour the reaction mixture into 50-60 kg of water and heat to boiling. Add 80-100 kg of a 20 wt% barium hydroxide (B78521) solution.
-
Filtration: Filter the hot solution to separate the precipitate (barium sulfate) from the filtrate containing the barium diphenylamine sulfonate.
-
Washing: Wash the filter cake with 10 L of hot water and combine the filtrate with the previous one. Repeat the washing process.
-
Purification: Heat the combined filtrates to 80-90°C and adjust the pH to 6-7 with a 10 wt% sodium carbonate solution. Filter while hot to remove any precipitate. Add 8 kg of solid barium chloride to the filtrate.
-
Crystallization: Cool the solution to 5-10°C to crystallize the barium diphenylamine sulfonate.
-
Final Product: Collect the crystals by filtration, wash with cold water to remove chloride ions, and dry in a vacuum oven at 80-100°C.
Titration of Iron(II) with Potassium Dichromate
This is a classic application of diphenylamine sulfonic acid as a redox indicator.
Materials:
-
Sample containing Iron(II)
-
Standardized potassium dichromate (K₂Cr₂O₇) solution (e.g., 0.1 N)
-
Sulfuric acid (H₂SO₄), concentrated
-
Phosphoric acid (H₃PO₄), 85%
-
Diphenylamine sulfonic acid indicator solution (0.2% w/v in water)
-
Burette, beaker, and other standard titration glassware
Procedure:
-
Sample Preparation: Accurately weigh a sample containing iron(II) and dissolve it in a mixture of 100 mL of distilled water and 10 mL of concentrated sulfuric acid in a beaker.
-
Acidification: Add 5 mL of 85% phosphoric acid. The phosphoric acid complexes with the Fe(III) ions produced during the titration, which sharpens the endpoint.
-
Indicator Addition: Add 2-3 drops of the diphenylamine sulfonic acid indicator solution to the iron(II) solution.
-
Titration: Titrate the solution with the standardized potassium dichromate solution from a burette. The initial color of the solution will be greenish due to the presence of Fe(II) ions.
-
Endpoint: As the titration proceeds, the Fe(II) is oxidized to Fe(III). At the endpoint, the first excess drop of potassium dichromate will oxidize the indicator, causing a sharp color change from colorless (or greenish) to a deep violet.
-
Calculation: Record the volume of potassium dichromate solution used and calculate the amount of iron(II) in the sample.
The workflow for this titration can be visualized as follows:
Advantages and Limitations
Advantages:
-
Improved Aqueous Solubility: The sulfonic acid group makes it highly soluble in water, preventing the precipitation issues seen with diphenylamine.
-
Sharp and Reversible Color Change: The transition from colorless to violet is distinct and easily observable.
-
Stability: The indicator solution is stable over long periods.
-
Versatility: It can be used in highly acidic solutions for various redox titrations.
-
Unaffected by Tungstate (B81510): Unlike diphenylamine, its indicator properties are not affected by the presence of tungstate ions, making it suitable for the analysis of alloy steels.
Limitations:
-
Indicator Correction: In very dilute solutions, an indicator correction may be necessary to account for the volume of titrant required to oxidize the indicator itself.
-
Irreversible First Oxidation: The initial oxidation step is irreversible, which is a key mechanistic feature but also a point of note for understanding its behavior.
Conclusion
Diphenylamine sulfonic acid represents a significant milestone in the development of redox indicators. Its enhanced solubility and sharp, reversible color change have established it as a reliable and versatile tool in analytical chemistry. For researchers, scientists, and professionals in drug development, a thorough understanding of its history, mechanism, and practical application is essential for accurate and precise titrimetric analysis. The detailed protocols and data presented in this guide serve as a valuable resource for the effective utilization of this important analytical reagent.
Theoretical Insights into the Electronic Landscape of Diphenylamine Sulfonates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the electronic structure of diphenylamine (B1679370) sulfonates, a class of molecules with significant applications in various scientific and industrial domains, including as redox indicators and in the development of novel therapeutic agents. By leveraging computational chemistry, specifically Density Functional Theory (DFT), we can elucidate the intricate relationship between their molecular architecture and electronic properties. This document summarizes key theoretical findings, presents quantitative data in a clear and accessible format, details common experimental and computational protocols, and visualizes fundamental concepts and workflows.
Core Concepts: The Electronic Structure of Diphenylamine Sulfonates
Diphenylamine sulfonates are aromatic compounds characterized by two phenyl rings linked by a secondary amine, with one of the phenyl rings bearing a sulfonic acid group (-SO₃H) or its corresponding salt (-SO₃⁻). The electronic properties of these molecules are governed by the interplay between the electron-donating secondary amine, the electron-withdrawing sulfonate group, and the delocalized π-systems of the phenyl rings.
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in understanding these properties. DFT calculations allow for the determination of various electronic and structural parameters, providing insights that are often complementary to experimental data.
Data Presentation: Calculated Electronic and Structural Properties
The following tables summarize key quantitative data obtained from theoretical studies on diphenylamine sulfonate and its derivatives. These calculations are typically performed using DFT methods such as B3LYP or M06-2X with basis sets like 6-31G(d,p) or 6-311++G(d,p).
Table 1: Frontier Molecular Orbital Energies
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |
| Diphenylamine-4-sulfonic acid | -5.89 | -1.98 | 3.91 | B3LYP/6-31G(d,p) |
| Sodium Diphenylamine-4-sulfonate | -5.75 | -1.85 | 3.90 | B3LYP/6-31G(d,p) |
| N-Methyl-diphenylamine-4-sulfonic acid | -5.65 | -1.92 | 3.73 | M06-2X/6-311++G(d,p) |
| 2,4-Dinitrodiphenylamine | -7.02 | -3.51 | 3.51 | B3LYP/6-311++G(d,p) |
Table 2: Selected Optimized Geometric Parameters
| Parameter | Diphenylamine-4-sulfonic acid | Computational Method |
| C-N Bond Length (Å) | 1.402 | B3LYP/6-31G(d,p) |
| C-S Bond Length (Å) | 1.778 | B3LYP/6-31G(d,p) |
| S-O Bond Length (Å) | 1.45 (avg.) | B3LYP/6-31G(d,p) |
| C-N-C Bond Angle (°) | 128.5 | B3LYP/6-31G(d,p) |
| Phenyl Ring Dihedral Angle (°) | 45.2 | B3LYP/6-31G(d,p) |
Table 3: Calculated Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Wavenumber (cm⁻¹) (Scaled) | Functional Group | Computational Method |
| N-H Stretch | 3450 | Secondary Amine | B3LYP/6-31G(d,p) |
| S=O Asymmetric Stretch | 1250 | Sulfonate | B3LYP/6-31G(d,p) |
| S=O Symmetric Stretch | 1175 | Sulfonate | B3LYP/6-31G(d,p) |
| C-N Stretch | 1310 | Aryl Amine | B3LYP/6-31G(d,p) |
Methodologies: Experimental and Computational Protocols
The theoretical study of diphenylamine sulfonates is often complemented and validated by experimental techniques. Below are generalized protocols for both computational and experimental analyses.
Computational Protocol: Density Functional Theory (DFT)
A typical computational workflow for investigating the electronic structure of diphenylamine sulfonates involves the following steps:
-
Molecular Structure Generation: The initial 3D structure of the diphenylamine sulfonate molecule is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized to find its lowest energy conformation. This is a crucial step to ensure that all subsequent calculations are performed on a stable structure.
-
Method: DFT is the most common method.
-
Functional: A hybrid functional such as B3LYP is widely used for its balance of accuracy and computational cost. For systems where dispersion forces are significant, functionals like M06-2X may be employed.
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p), is often sufficient for geometry optimization. For higher accuracy, a larger basis set like 6-311++G(d,p) can be used.
-
-
Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculated frequencies can be compared with experimental IR and Raman spectra.
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties.
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and electronic excitation energy.
-
Electron Density and Electrostatic Potential: These calculations provide insights into the charge distribution and reactive sites of the molecule.
-
Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra, providing theoretical absorption maxima (λmax) that can be compared with experimental data.
-
Experimental Protocols
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy:
-
Sample Preparation: For FTIR, the solid sample is typically mixed with KBr and pressed into a pellet, or analyzed as a thin film. For Raman spectroscopy, the solid sample is placed directly in the path of the laser.
-
Data Acquisition: Spectra are recorded over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The experimental vibrational bands are assigned to specific molecular motions with the aid of the calculated vibrational frequencies from DFT.
UV-Visible (UV-Vis) Spectroscopy:
-
Sample Preparation: A dilute solution of the diphenylamine sulfonate is prepared in a suitable solvent (e.g., ethanol, water).
-
Data Acquisition: The absorption spectrum is recorded over a range of approximately 200-800 nm.
-
Data Analysis: The experimental λmax is compared with the value predicted by TD-DFT calculations to validate the theoretical model and understand the nature of the electronic transitions.
Visualizations: Diagrams of Structures and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the theoretical study of diphenylamine sulfonates.
Methodological & Application
Application Notes and Protocols: Preparation of 0.2% Sodium Diphenylamine-4-Sulfonate Indicator Solution
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Sodium diphenylamine-4-sulfonate is a widely used redox indicator in analytical chemistry, particularly for titrations involving oxidizing agents like potassium dichromate.[1][2] Its utility spans various applications, including the quantitative analysis of iron, the colorimetric determination of nitrates, and other redox-dependent assays crucial in pharmaceutical quality control and development. The indicator exhibits a distinct color change from colorless in its reduced state to a violet or reddish-purple in its oxidized form, providing a sharp and easily identifiable endpoint.[1] This document provides a detailed protocol for the preparation, storage, and safe handling of a 0.2% (w/v) aqueous solution of this indicator.
Quantitative Data Summary
The following tables summarize the key specifications and parameters for the preparation of the indicator solution.
Table 1: Reagent Specifications
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Diphenylamine-4-sulfonic acid sodium salt |
| CAS Number | 6152-67-6 |
| Molecular Formula | C₁₂H₁₀NNaO₃S[2] |
| Molar Mass | 271.27 g/mol |
| Appearance | Off-white to light gray crystalline powder[3] |
Table 2: Preparation Parameters for 100 mL Solution
| Parameter | Value |
| Concentration | 0.2% (w/v) |
| Mass of Solute | 0.2 g |
| Solvent | Distilled or Deionized Water |
| Final Volume | 100 mL |
Table 3: Storage and Stability
| Condition | Details |
| Storage Temperature | Room temperature (+15°C to +25°C)[3] |
| Container | Tightly closed, light-resistant (amber) glass bottle |
| Solution Stability | Stable for several weeks if stored in a cool, dark place |
| Long-term Stock | Can be stored at -20°C for up to 1 year[1] |
| Incompatibilities | Strong oxidizing agents |
Experimental Protocol
This protocol details the step-by-step procedure for preparing 100 mL of a 0.2% this compound indicator solution.
3.1 Materials and Equipment
-
This compound powder (ACS grade or equivalent)
-
Distilled or Deionized Water
-
Analytical balance (readable to 0.001 g)
-
100 mL volumetric flask (Class A)
-
Weighing paper or boat
-
Spatula
-
Glass beaker (e.g., 50 mL or 100 mL)
-
Magnetic stirrer and stir bar (optional)
-
Wash bottle with distilled water
-
Amber glass storage bottle with a tight-fitting cap
3.2 Step-by-Step Procedure
-
Weigh the Solute: Accurately weigh 0.2 g of this compound powder using an analytical balance.
-
Initial Dissolution: Transfer the weighed powder into a 100 mL beaker. Add approximately 50-70 mL of distilled water.
-
Dissolve: Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the powder is completely dissolved. Gentle warming can be applied if necessary, but is not typically required. Alternatively, the beaker can be swirled manually.
-
Transfer to Volumetric Flask: Carefully transfer the dissolved solution into a 100 mL volumetric flask.
-
Rinse and Add: Rinse the beaker, stir bar (if used), and spatula with small portions of distilled water, adding the rinsings to the volumetric flask to ensure a complete quantitative transfer.
-
Dilute to Volume: Add distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenize: Cap the volumetric flask and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.
-
Store: Transfer the final indicator solution to a clearly labeled amber glass bottle for storage. The label should include the chemical name, concentration (0.2%), preparation date, and initials of the preparer.
Safety Precautions
This compound is considered hazardous and requires careful handling.
-
Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation if inhaled as a dust.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the solid reagent and its solutions.
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
-
First Aid:
-
Eyes: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention.
-
Skin: If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice.
-
Inhalation: If inhaled, move the person to fresh air.
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.
Experimental Workflow Diagram
Caption: Workflow for preparing 0.2% this compound indicator.
References
Application Notes and Protocols: Sodium Diphenylamine-4-sulfonate in Environmental Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium diphenylamine-4-sulfonate as a versatile redox indicator in the analysis of various environmental samples. Detailed protocols for the determination of nitrate (B79036), nitrite (B80452), and iron (II) are presented, along with key performance data.
Spectrophotometric Determination of Nitrate and Nitrite in Water and Soil Samples
This compound is a key reagent in a sensitive spectrophotometric method for the determination of nitrate and nitrite in environmental samples. The method for nitrate involves its initial reduction to nitrite. The total nitrite (original and reduced from nitrate) is then determined by a diazotization reaction followed by a coupling reaction to form a colored azo dye, which is quantified spectrophotometrically.
Principle: In a strongly acidic medium, nitrate is reduced to nitrite. The nitrite then reacts with a primary aromatic amine (sulfanilamide) to form a diazonium salt. This salt is then coupled with an aromatic compound (N-(1-naphthyl)-ethylenediamine) to produce a highly colored and stable azo dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the nitrate and nitrite concentration. Diphenylamine-4-sulfonic acid solution in concentrated sulfuric acid can be used for the reduction of nitrates to nitrites[1].
Quantitative Data:
| Parameter | Value | Reference |
| Analyte | Nitrate-Nitrogen (NO₃⁻-N) | [1] |
| Method | Spectrophotometry (after reduction to nitrite) | [1] |
| Reagent | 0.1% diphenylamine-4-sulfonic acid in 95% (m/m) H₂SO₄ | [1] |
| Wavelength (λmax) | 550 nm | [1] |
| Linear Range | 1-20 µg/mL N | [1] |
| Correlation Coefficient (R²) | 0.99 | [1] |
| Parameter | Value | Reference |
| Analyte | Nitrite (NO₂⁻) | [2] |
| Method | Spectrophotometry | [2] |
| Reagent | Diphenylamine (B1679370) in sulfuric acid | [2] |
| Wavelength (λmax) | 588 nm | [2] |
| Linear Range | 38-1150 ng/mL | [2] |
| Detection Limit | 38 ng/mL | [2] |
| Relative Standard Deviation | 5% | [2] |
Experimental Protocol for Nitrate in Water:
-
Reagent Preparation:
-
Diphenylamine-4-sulfonic acid solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of concentrated (95%) sulfuric acid. Handle with extreme care.
-
Sulfanilamide (B372717) solution: Dissolve 0.5 g of sulfanilamide in 100 mL of 20% (v/v) hydrochloric acid.
-
N-(1-naphthyl)-ethylenediamine (NED) solution: Dissolve 0.1 g of NED dihydrochloride (B599025) in 100 mL of deionized water. Store in a dark bottle.
-
Nitrate Stock Solution (100 mg/L N): Dissolve 0.7218 g of anhydrous potassium nitrate (KNO₃) in deionized water and dilute to 1000 mL.
-
Working Standard Solutions: Prepare a series of standards by diluting the stock solution to cover the expected range of the samples.
-
-
Sample Preparation:
-
Filter the water sample using a 0.45 µm filter to remove any particulate matter.
-
-
Analytical Procedure:
-
To 10 mL of the sample or standard in a test tube, carefully add 2 mL of the 0.1% diphenylamine-4-sulfonic acid solution. Mix well and allow the reaction to proceed for 10 minutes for the reduction of nitrate to nitrite.
-
Add 1.0 mL of the sulfanilamide solution and mix thoroughly. Let it stand for 5 minutes to allow for complete diazotization.
-
Add 1.0 mL of the NED solution and mix. A pink to reddish-purple color will develop.
-
Allow the color to develop for 20 minutes.
-
Measure the absorbance of the solution at 550 nm using a spectrophotometer, with a reagent blank as the reference.
-
-
Calculation:
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the concentration of nitrate-nitrogen in the sample from the calibration curve.
-
Experimental Protocol for Nitrite in Soil:
-
Soil Extraction:
-
Weigh 10 g of air-dried, sieved soil into an extraction bottle.
-
Add 50 mL of 2 M potassium chloride (KCl) solution.
-
Shake for 1 hour on a mechanical shaker.
-
Filter the suspension through a Whatman No. 42 filter paper. The filtrate is ready for analysis.
-
-
Analytical Procedure:
-
Follow the same analytical procedure as for nitrate in water (steps 3 and 4), but without the initial addition of the diphenylamine-4-sulfonic acid reducing agent if only nitrite is to be determined. If total nitrate and nitrite are desired, follow the full procedure.
-
Interferences:
-
High concentrations of chloride ions can interfere with the determination.
-
Oxidizing and reducing agents not naturally present in the sample can affect the results.
-
High concentrations of iron and other metals may also interfere. The addition of EDTA to the buffer can reduce this interference.
Workflow for Spectrophotometric Nitrate Determination:
Caption: Workflow for the spectrophotometric determination of nitrate in environmental samples.
Titrimetric Determination of Iron (II) in Water Samples
This compound serves as an excellent redox indicator for the titration of ferrous ions (Fe²⁺) with a standard solution of potassium dichromate (K₂Cr₂O₇). The endpoint is marked by a sharp color change.
Principle: In an acidic medium, ferrous ions are oxidized to ferric ions (Fe³⁺) by potassium dichromate. The diphenylamine sulfonate indicator is colorless in its reduced form and turns violet at the endpoint when oxidized by the excess dichromate. Phosphoric acid is added to complex the ferric ions, which sharpens the endpoint.
Quantitative Data:
| Parameter | Value | Reference |
| Analyte | Iron (II) | [3][4] |
| Method | Redox Titration | [3][4] |
| Titrant | Standard Potassium Dichromate (K₂Cr₂O₇) | [3][4] |
| Indicator | This compound | [3][4] |
| Endpoint Color Change | Green to Violet | [3][4] |
Experimental Protocol:
-
Reagent Preparation:
-
Standard Potassium Dichromate Solution (0.1 N): Accurately weigh about 4.903 g of primary standard grade K₂Cr₂O₇ (dried at 150-200°C) and dissolve it in deionized water in a 1000 mL volumetric flask. Dilute to the mark with deionized water.
-
This compound Indicator Solution (0.2% w/v): Dissolve 0.2 g of this compound in 100 mL of deionized water[3].
-
Sulfuric Acid (1:1): Carefully add concentrated sulfuric acid to an equal volume of deionized water.
-
Phosphoric Acid (85%).
-
-
Sample Preparation:
-
Acidify the water sample with sulfuric acid to prevent the oxidation of Fe²⁺ by dissolved oxygen.
-
-
Analytical Procedure:
-
Pipette a known volume of the acidified sample (e.g., 100 mL) into a 250 mL Erlenmeyer flask.
-
Add 10 mL of 1:1 sulfuric acid and 5 mL of 85% phosphoric acid.
-
Add 2-3 drops of the this compound indicator solution.
-
Titrate the solution with the standard 0.1 N potassium dichromate solution. The solution will initially be green due to the presence of Cr³⁺ ions.
-
The endpoint is reached when the green color changes to a persistent violet-blue[5].
-
-
Calculation:
-
The concentration of Fe²⁺ in the sample can be calculated using the following formula: Fe²⁺ (mg/L) = (V × N × 55.845 × 1000) / S Where:
-
V = Volume of K₂Cr₂O₇ used in mL
-
N = Normality of K₂Cr₂O₇ solution
-
55.845 = Molar mass of Iron
-
S = Volume of the sample in mL
-
-
Workflow for Titrimetric Iron (II) Determination:
Caption: Workflow for the titrimetric determination of Iron (II) in water samples.
Determination of Chemical Oxygen Demand (COD) in Wastewater
The Chemical Oxygen Demand (COD) test is widely used to measure the amount of oxygen-depleting pollutants in water. While Ferroin is the most commonly used indicator in standard methods for COD determination, this compound can also be used as a redox indicator in the titration of excess dichromate with ferrous ammonium (B1175870) sulfate (B86663) (FAS).
Principle: Organic matter in the sample is oxidized by a known excess of potassium dichromate in a strong sulfuric acid medium. Silver sulfate is used as a catalyst, and mercuric sulfate is added to complex chloride ions, which are a common interference. After digestion, the unreacted potassium dichromate is titrated with a standard solution of ferrous ammonium sulfate (FAS). The amount of dichromate consumed is proportional to the oxygen demand of the sample.
Note on Indicator: Standard methods for COD analysis typically specify Ferroin as the indicator. While this compound functions as a redox indicator in similar titrations, its use in standard COD protocols is less common. The following protocol details the widely accepted method using Ferroin.
Experimental Protocol (Using Ferroin Indicator):
-
Reagent Preparation:
-
Standard Potassium Dichromate Digestion Solution (0.25 N): Dissolve 12.259 g of K₂Cr₂O₇ (dried at 103°C for 2 hours) in deionized water and dilute to 1000 mL.
-
Sulfuric Acid Reagent: Add 22 g of silver sulfate (Ag₂SO₄) to a 9-pound bottle of concentrated H₂SO₄.
-
Ferrous Ammonium Sulfate (FAS) Titrant (approx. 0.1 N): Dissolve 39.2 g of Fe(NH₄)₂(SO₄)₂·6H₂O in deionized water. Slowly add 20 mL of concentrated H₂SO₄, cool, and dilute to 1000 mL. This solution must be standardized daily.
-
Ferroin Indicator Solution: Dissolve 1.485 g of 1,10-phenanthroline (B135089) monohydrate and 0.695 g of FeSO₄·7H₂O in deionized water and dilute to 100 mL.
-
Mercuric Sulfate (HgSO₄): Analytical grade crystals.
-
-
Sample Digestion:
-
Pipette a suitable volume of the sample into a COD digestion tube.
-
Add 1 g of HgSO₄ and a few glass beads.
-
Slowly add 5 mL of the sulfuric acid reagent and mix well.
-
Add 25.0 mL of the standard potassium dichromate digestion solution.
-
Connect the tube to a condenser and reflux for 2 hours.
-
Cool the apparatus to room temperature.
-
-
Titration:
-
Dilute the digested sample with deionized water.
-
Add 2-3 drops of Ferroin indicator.
-
Titrate the excess dichromate with the standardized FAS solution. The endpoint is a sharp color change from blue-green to reddish-brown.
-
A blank containing deionized water instead of the sample must be run under the same conditions.
-
-
Calculation:
-
COD (mg/L) = ((B - A) × N × 8000) / V Where:
-
A = Volume of FAS used for the sample (mL)
-
B = Volume of FAS used for the blank (mL)
-
N = Normality of the FAS titrant
-
V = Volume of the sample (mL)
-
8000 = milli-equivalent weight of oxygen × 1000 mL/L
-
-
Logical Relationship for COD Determination:
Caption: Logical relationship in the determination of Chemical Oxygen Demand (COD).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Titration Indicators [dhanlaldelloyd.tripod.com]
- 4. Determination of iron using potassium dichromate: Redox indicators [wwwchem.uwimona.edu.jm]
- 5. Estimation of fe(ii) ions by titrating against k2 cr2o7 using internal indicator | DOCX [slideshare.net]
Application Notes and Protocols for the Synthesis of Gold Nanoparticles Using Sodium Diphenylamine-4-sulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of gold nanoparticles (AuNPs) utilizing sodium diphenylamine-4-sulfonate. This method presents a facile, room-temperature approach to producing nearly monodispersed AuNPs. This compound acts as a reducing agent in this synthesis. The size of the resulting nanoparticles can be controlled by adjusting the concentration of the reducing agent and by using a stabilizing agent such as polyvinylpyrrolidone (B124986) (PVP).
Principle of Synthesis
The synthesis of gold nanoparticles via this method is based on the reduction of gold(III) ions from a precursor, typically tetrachloroauric acid (HAuCl₄), by this compound. The sulfonate compound is oxidized, leading to the formation of N,N'-diphenylbenzidinedisulfonate, while Au(III) is reduced to metallic gold (Au(0)). These gold atoms then nucleate and grow to form nanoparticles. Polyvinylpyrrolidone (PVP) can be employed as a capping agent to prevent aggregation and to control the size and morphology of the AuNPs. The unreacted sodium diphenylamine (B1679370) sulfonate and its oxidation product can also contribute to the stability of the nanoparticles.[1]
Experimental Protocols
This section details the protocols for the synthesis of gold nanoparticles with and without a stabilizing agent.
2.1. Materials and Equipment
-
Reagents:
-
Tetrachloroauric acid (HAuCl₄)
-
This compound
-
Polyvinylpyrrolidone (PVP) (average molecular weight 40,000)
-
Polyvinylalcohol (PVA) (optional, as an alternative stabilizer)
-
High-purity water
-
-
Equipment:
-
Glass vials or flasks
-
Magnetic stirrer and stir bars
-
Pipettes and graduated cylinders
-
UV-Vis Spectrophotometer for characterization
-
Transmission Electron Microscope (TEM) for size and morphology analysis
-
2.2. Protocol 1: Synthesis of AuNPs without Stabilizing Agent
This protocol describes the synthesis of AuNPs where this compound acts as both the reducing and stabilizing agent.
-
Prepare an aqueous solution of this compound.
-
Prepare an aqueous solution of HAuCl₄.
-
Under magnetic stirring, add the HAuCl₄ solution to the this compound solution at room temperature.
-
Continue stirring the reaction mixture for 24 to 48 hours.
-
The color of the solution will change, indicating the formation of gold nanoparticles. The final solution should exhibit a characteristic ruby-red color.
-
Characterize the resulting AuNPs using UV-Vis spectroscopy (expecting a surface plasmon resonance peak around 530 nm) and TEM to determine size and morphology.[1]
2.3. Protocol 2: Synthesis of AuNPs with PVP as a Stabilizing Agent
This protocol allows for greater control over the size of the AuNPs.
-
Prepare separate aqueous solutions of this compound and PVP.
-
Mix the this compound and PVP solutions and stir for 30 minutes at room temperature.
-
Prepare an aqueous solution of HAuCl₄.
-
Add the HAuCl₄ solution to the mixture of this compound and PVP while stirring.
-
Continue to stir the reaction mixture for 24 hours at room temperature.
-
Monitor the reaction by observing the color change of the solution.
-
Characterize the synthesized AuNPs using UV-Vis spectroscopy and TEM.[1]
Quantitative Data Summary
The following tables summarize the effect of reactant concentrations on the size of the synthesized gold nanoparticles, as determined by Transmission Electron Microscopy (TEM).
Table 1: Effect of Reductant Concentration on AuNP Size (in the absence of PVP)
| HAuCl₄ (mmol) | This compound (mmol) | Average AuNP Size (nm) | Standard Deviation (nm) |
| 0.045 | 0.5 | 10.1 | 1.38 |
| 0.045 | 0.15 | 22.2 | 3.52 |
Reaction conditions: 24 hours at room temperature.[1]
Table 2: Effect of PVP/HAuCl₄ Molar Ratio on AuNP Size
| HAuCl₄ (mmol) | This compound (mmol) | PVP (mmol) | PVP/HAuCl₄ Molar Ratio | Resulting AuNP Morphology |
| 0.045 | 0.5 | 0.1 | 2.2 | Irregular nanoparticles |
| 0.045 | 0.5 | 1 | 22 | Nearly spherical nanoparticles |
| 0.045 | 0.5 | 2 | 44 | Nearly spherical nanoparticles |
| 0.045 | 0.5 | 4 | 88 | Aggregated smaller nanoparticles |
Reaction conditions: 24 hours at room temperature.[1]
Visualized Workflows and Pathways
4.1. Experimental Workflow for AuNP Synthesis with a Stabilizer
The following diagram illustrates the general experimental workflow for the synthesis of gold nanoparticles using this compound as a reducing agent and PVP as a stabilizing agent.
Caption: Workflow for the synthesis of gold nanoparticles.
4.2. Proposed Reaction Pathway
The diagram below outlines the proposed chemical transformation during the synthesis of gold nanoparticles.
Caption: Proposed reaction pathway for AuNP formation.
References
Application Notes and Protocols for the Determination of Chemical Oxygen Demand (COD) using Diphenylamine Sulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Oxygen Demand (COD) is a critical parameter in water quality assessment, quantifying the amount of oxygen required to chemically oxidize organic and inorganic substances in water. This measure is vital for evaluating the pollution levels in wastewater and the efficacy of treatment processes. The dichromate reflux method is a widely accepted standard for COD determination due to its high oxidative power, which allows for the near-complete oxidation of a wide range of organic compounds.
This document provides a detailed protocol for the determination of COD using the dichromate reflux method with diphenylamine (B1679370) sulfonate as the redox indicator for the final titration. While Ferroin is a more commonly cited indicator, diphenylamine sulfonate offers a distinct color change and can be a reliable alternative. These notes are intended for use by researchers, scientists, and professionals in drug development who require accurate and precise determination of COD in aqueous samples.
Principle of the Method
The fundamental principle of this COD test involves the oxidation of organic matter in a water sample by a known excess of a strong oxidizing agent, potassium dichromate (K₂Cr₂O₇), in a concentrated sulfuric acid medium. This reaction is catalyzed by silver sulfate (B86663). To mitigate interference from chloride ions, a common component of wastewater, mercuric sulfate is added to form a stable complex.
The reaction mixture is refluxed for a standardized period to ensure complete oxidation. After digestion, the excess, unreacted potassium dichromate is determined by a back-titration with a standard solution of ferrous ammonium (B1175870) sulfate (FAS). Diphenylamine sulfonate is used as the indicator to signal the endpoint of this titration. The amount of dichromate consumed is directly proportional to the oxygen demand of the sample.
Data Presentation
The following tables summarize the key quantitative aspects of the COD determination method using diphenylamine sulfonate.
Table 1: Reagent Preparation and Specifications
| Reagent | Preparation | Concentration/Purity | Storage Conditions |
| Standard Potassium Dichromate Solution | Dissolve 12.259 g of K₂Cr₂O₇ (primary standard grade, dried at 150°C for 2 hours) in distilled water and dilute to 1000 mL. | 0.25 N (0.04167 M) | Store in a glass-stoppered bottle, protected from light. |
| Sulfuric Acid Reagent with Silver Sulfate | Add 22 g of reagent grade silver sulfate (Ag₂SO₄) to a 4 kg bottle of concentrated sulfuric acid (H₂SO₄). Stir until dissolved (may take 1-2 days).[1] | Concentrated H₂SO₄ (95-98%) | Store in the original acid bottle in a cool, dry place. |
| Standard Ferrous Ammonium Sulfate (FAS) Titrant | Dissolve 98 g of Fe(NH₄)₂(SO₄)₂·6H₂O in distilled water. Add 20 mL of concentrated H₂SO₄, cool, and dilute to 1000 mL. Standardize daily. | Approximately 0.25 N | Store in a tightly sealed bottle. Standardize frequently as it is prone to oxidation. |
| Diphenylamine Sulfonate Indicator | Dissolve 0.2 g of the sodium or barium salt of diphenylamine-4-sulfonic acid in 100 mL of distilled water.[2] | 0.2% (w/v) | Store in a dark bottle. |
| Mercuric Sulfate | Use as reagent grade crystals or powder. | Reagent Grade | Store in a designated, well-sealed container. Caution: Highly Toxic. |
| Phosphoric Acid | Use as 85% solution. | 85% (w/v) | Store at room temperature. |
Table 2: Key Experimental Parameters and Conditions
| Parameter | Value/Condition | Notes |
| Sample Volume | 50 mL (or a smaller aliquot diluted to 50 mL) | For high COD samples, dilution is necessary to ensure an excess of dichromate remains after digestion. |
| Reflux Time | 2 hours | A shorter reflux time may be used if validated to yield equivalent results.[1] |
| Reflux Temperature | 150°C | Ensure consistent heating to maintain this temperature. |
| Chloride Interference Mitigation | 1 g HgSO₄ per 50 mL sample (or 10:1 ratio of HgSO₄:Cl⁻) | This is effective for chloride concentrations up to 2000 mg/L. |
| Indicator Volume | 5-8 drops | Consistent volume should be used for both sample and blank titrations.[3] |
| Endpoint Color Change | Green to a sharp, persistent violet/purple.[3][4][5] | The initial green color is due to the presence of Cr³⁺ ions formed during the reaction. |
Experimental Protocols
Reagent Preparation
Detailed instructions for preparing the necessary reagents are provided in Table 1. Adherence to these instructions is crucial for accurate results.
Standardization of Ferrous Ammonium Sulfate (FAS) Solution
The FAS solution must be standardized daily due to its susceptibility to air oxidation.
-
Dilute 10.0 mL of the standard potassium dichromate (0.25 N) solution to approximately 100 mL with distilled water.
-
Slowly and carefully add 30 mL of concentrated sulfuric acid and cool the solution to room temperature.
-
Add 5-8 drops of diphenylamine sulfonate indicator.
-
Titrate with the FAS solution until the color changes from violet to green. The endpoint is the first appearance of a stable green color.
-
Calculate the normality of the FAS solution using the following formula: Normality of FAS = (Volume of K₂Cr₂O₇ × 0.25) / Volume of FAS used
Sample Digestion Protocol
-
Place 50.0 mL of the sample (or an aliquot diluted to 50.0 mL with distilled water) into a 500-mL refluxing flask.
-
Add 1 g of mercuric sulfate (HgSO₄) and several glass beads to prevent bumping.
-
Slowly and carefully add 5.0 mL of the sulfuric acid reagent containing silver sulfate. Swirl to dissolve the mercuric sulfate.
-
Cool the mixture in an ice bath to minimize the loss of volatile organic compounds.
-
Add 25.0 mL of the 0.25 N standard potassium dichromate solution and mix well.
-
Attach the flask to the reflux condenser and ensure cooling water is flowing.
-
Carefully add an additional 70 mL of the sulfuric acid reagent with silver sulfate through the open end of the condenser. Swirl the flask during addition. Caution: This step generates significant heat and should be performed in a fume hood with appropriate personal protective equipment (PPE).
-
Turn on the heat source and reflux the mixture for 2 hours.
-
After 2 hours, turn off the heat and allow the flask to cool.
-
Rinse the inside of the condenser with a small amount of distilled water (25-50 mL), collecting the rinsate in the flask.
-
Cool the flask to room temperature.
Titration Protocol
-
Add 7 mL of 85% phosphoric acid to the cooled digestate. This helps to sharpen the endpoint by complexing with ferric ions.[3][4]
-
Add 5-8 drops of the diphenylamine sulfonate indicator.
-
Titrate the excess dichromate with the standardized FAS solution. The color will initially be a turbid green, which will transition to a sharp and persistent violet or purple at the endpoint.[3][4][5]
-
Record the volume of FAS used.
-
A blank determination must be run in parallel using 50.0 mL of distilled water instead of the sample, following the exact same digestion and titration procedure.
Calculation of COD
The COD in mg/L is calculated using the following formula:
COD (mg/L) = [(A - B) × N × 8000] / V
Where:
-
A = Volume of FAS used for the blank (mL)
-
B = Volume of FAS used for the sample (mL)
-
N = Normality of the FAS solution
-
8000 = Milli-equivalent weight of oxygen (8) × 1000 mL/L
-
V = Volume of the sample used (mL)
Visualizations
Experimental Workflow for COD Determination
Caption: Workflow for COD determination using the dichromate reflux method.
Logical Relationship of Key Components
Caption: Logical relationship of reactants in the COD titration.
Concluding Remarks
The determination of Chemical Oxygen Demand using the potassium dichromate reflux method with diphenylamine sulfonate as an indicator is a robust and reliable analytical procedure. The sharp color change from green to violet/purple at the endpoint allows for precise determination. For optimal accuracy, it is imperative to adhere strictly to the protocols for reagent preparation, sample digestion, and titration. Daily standardization of the Ferrous Ammonium Sulfate solution is particularly critical. While this method is highly effective, users should be aware of potential interferences, especially from chloride ions, and take the necessary steps to mitigate them. For samples with high turbidity, which may obscure the color change, filtration or centrifugation of the sample prior to digestion may be beneficial.
References
The Role of Sodium Diphenylamine-4-Sulfonate in Conductive Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium diphenylamine-4-sulfonate (SDPA) is a versatile organic compound that plays a significant role in the synthesis of conductive polymers, particularly in the development of "self-doped" polyaniline (PANI) derivatives. Unlike traditional doping methods that involve the post-polymerization introduction of a dopant, the incorporation of SDPA directly into the polymer backbone during synthesis results in a material with built-in charge-balancing counter-ions. This approach offers several advantages, including improved processability, enhanced stability, and tunable electronic properties. This document provides detailed application notes and experimental protocols for the synthesis and characterization of conductive polymers utilizing SDPA.
Application Notes
The primary role of this compound in conductive polymer synthesis is to function as a comonomer with monomers like aniline (B41778). The resulting copolymers, such as poly(aniline-co-N-(4-sulfophenyl)aniline) (PAPSA), exhibit properties that are a hybrid of the parent homopolymers. The key applications and advantages of using SDPA in conductive polymer synthesis include:
-
Induction of Water Solubility: The presence of the sulfonate group (-SO₃⁻) on the diphenylamine (B1679370) moiety imparts hydrophilicity to the polymer chain. This can render the resulting copolymer soluble in aqueous solutions, particularly in basic media like aqueous ammonium (B1175870) hydroxide, which is a significant advantage over the generally insoluble parent polyaniline.[1]
-
Self-Doping Mechanism: The sulfonic acid group attached to the polymer backbone can act as an internal dopant.[2] This "self-doping" eliminates the need for an external acid dopant to make the polymer conductive, which can simplify processing and improve the environmental stability of the material.
-
Tunable Conductivity: By varying the molar ratio of aniline to SDPA in the polymerization reaction, the electrical conductivity of the resulting copolymer can be systematically controlled.[3] Higher aniline content generally leads to higher conductivity.
-
Improved Processability: The enhanced solubility of SDPA-containing copolymers allows for easier processing and fabrication of films, coatings, and other device components from solution.
-
Modified Electrochemical Properties: The incorporation of the sulfonate group influences the redox behavior of the polymer, which can be advantageous for applications in sensors, electrochromic devices, and energy storage.
Quantitative Data
The properties of poly(aniline-co-N-(4-sulfophenyl)aniline) (PAPSA) copolymers are highly dependent on the monomer feed ratio. The following tables summarize key quantitative data from the literature.
Table 1: Effect of Monomer Feed Ratio on Copolymer Composition and Yield
| Mole Fraction of SDPA in Feed | Mole Fraction of SDPA in Copolymer | Yield (%) |
| 0.00 | 0.00 | - |
| 0.10 | 0.11 | 58 |
| 0.25 | 0.26 | - |
| 0.50 | 0.50 | - |
| 0.75 | 0.76 | - |
| 1.00 | 1.00 | - |
Data adapted from Nguyen et al., 1994.[1]
Table 2: Electrical Conductivity of Polyaniline and PAPSA Copolymers
| Polymer | Conductivity (S/cm) |
| Polyaniline (HCl doped) | 5.2 |
| PAPSA (50% SDPA) | ~1 x 10⁻¹ |
| Poly(N-(4-sulfophenyl)aniline) (SDPA Homopolymer) | 0.0035 |
| Sulfonated Polyaniline (different synthesis) | 1.3 x 10⁻⁵[4] |
Data adapted from multiple sources for comparison.[4]
Experimental Protocols
Protocol 1: Synthesis of Poly(aniline-co-N-(4-sulfophenyl)aniline) (PAPSA)
This protocol is adapted from the chemical oxidative copolymerization method described by Nguyen et al. (1994).[1]
Materials:
-
Aniline (freshly distilled)
-
This compound (SDPA)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
Procedure:
-
Monomer Solution Preparation:
-
In a flask, dissolve the desired molar ratio of aniline and this compound in 1 M HCl. For example, for a 1:1 molar ratio, dissolve equimolar amounts of the two monomers.
-
Stir the solution at room temperature until all solids are dissolved.
-
Cool the solution to 0-5 °C in an ice bath.
-
-
Initiator Solution Preparation:
-
In a separate beaker, dissolve ammonium persulfate in 1 M HCl to create an oxidant solution. The molar ratio of oxidant to total monomers should typically be around 1:1.
-
Cool the initiator solution to 0-5 °C.
-
-
Polymerization:
-
Slowly add the chilled initiator solution to the chilled monomer solution dropwise over a period of 30 minutes with constant stirring.
-
The reaction mixture will gradually turn dark green, indicating the formation of the conductive polymer.
-
Allow the reaction to proceed for 24 hours at 0-5 °C with continuous stirring.
-
-
Purification:
-
After 24 hours, collect the precipitated polymer by vacuum filtration.
-
Wash the polymer precipitate thoroughly with 1 M HCl to remove unreacted monomers and oligomers.
-
Subsequently, wash the polymer with methanol until the filtrate becomes colorless.
-
Dry the final polymer product in a vacuum oven at 60 °C for 24 hours.
-
Protocol 2: Characterization of PAPSA
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the incorporation of both aniline and SDPA units into the copolymer chain.
-
Procedure:
-
Prepare a KBr pellet by mixing a small amount of the dried polymer with dry KBr powder and pressing it into a transparent disk.
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
-
Expected Results: Look for characteristic peaks of both polyaniline (e.g., C=C stretching of quinoid and benzenoid rings) and the sulfonate group (e.g., S=O stretching).
2. UV-Vis Spectroscopy:
-
Purpose: To study the electronic transitions and doping state of the polymer.
-
Procedure:
-
Dissolve a small amount of the polymer in a suitable solvent (e.g., aqueous NH₄OH for PAPSA).
-
Record the UV-Vis spectrum in the range of 300-900 nm.
-
-
Expected Results: The spectra will show absorption bands corresponding to π-π* transitions and polaron band transitions, which are characteristic of the conductive form of polyaniline. The position and intensity of these bands will vary with the copolymer composition and the pH of the solution.
3. Four-Point Probe Conductivity Measurement:
-
Purpose: To determine the electrical conductivity of the synthesized polymer.
-
Procedure:
-
Press the dried polymer powder into a pellet of known dimensions using a hydraulic press.
-
Measure the resistance of the pellet using a four-point probe setup.
-
Calculate the conductivity (σ) using the formula: σ = 1 / (ρ) = (I * l) / (V * A), where ρ is resistivity, I is the current, V is the voltage, l is the distance between the inner probes, and A is the cross-sectional area of the pellet.
-
Diagrams
References
Application Notes and Protocols for the Determination of Iron(III) using Flow Injection Analysis with Sodium Diphenylamine-4-sulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flow Injection Analysis (FIA) is a highly efficient and automated method for the rapid determination of various analytes. This document outlines a specific application of FIA for the sensitive and selective quantification of iron(III) in aqueous samples. The method is based on the formation of a colored complex between iron(III) and sodium diphenylamine-4-sulfonate (DPA-4-SA), which is then detected spectrophotometrically. This technique offers a simple, fast, and cost-effective alternative to other analytical methods for iron determination.[1][2][3]
The core of this method lies in the reaction between iron(III) and DPA-4-SA in a controlled pH environment to produce a distinct red-colored complex.[1][2][3] The intensity of this color, which is directly proportional to the iron(III) concentration, is measured at a specific wavelength. The FIA system automates the mixing of the sample with the reagent and the subsequent measurement, allowing for high sample throughput.[1][2][3]
Principle of the Method
The determination of iron(III) is based on its reaction with this compound in an acetate (B1210297) buffer solution. This reaction forms a red-colored complex that exhibits maximum absorbance at a wavelength of 410 nm.[1][2][3] The sample containing iron(III) is injected into a carrier stream of the DPA-4-SA reagent, and the resulting colored complex is passed through a spectrophotometric detector. The absorbance is measured, and the concentration of iron(III) is determined by comparison with a calibration curve prepared from standard solutions.
Quantitative Data Summary
The performance of this FIA method for the determination of iron(III) using this compound is summarized in the table below.
| Parameter | Value | Reference |
| Linear Range | 5 µg L⁻¹ - 200 µg L⁻¹ | [1][2][3] |
| Detection Limit (3S) | 1 µg L⁻¹ | [1][2][3] |
| Sample Throughput | 60 samples h⁻¹ | [1][2][3] |
| Relative Standard Deviation (RSD) | 3.5% (for 10 µg L⁻¹ Fe(III), n=5) | [1][2][3] |
| Wavelength of Maximum Absorbance (λmax) | 410 nm | [1][2][3] |
| pH of Carrier Solution | 5.50 (Acetate Buffer) | [1][2][3] |
| Flow Rate | 1 mL min⁻¹ | [1][2][3] |
| Injection Volume | 20 µL | [1][2][3] |
| Reaction Coil Length | 10 cm | [1] |
Experimental Protocols
Reagents and Solutions
-
This compound (DPA-4-SA) Solution: Prepare a stock solution of DPA-4-SA (Merck). The concentration used in the carrier solution should be optimized for the specific FIA system.
-
Acetate Buffer (pH 5.50): Prepare by mixing appropriate volumes of acetic acid and sodium acetate solutions. Adjust the pH to 5.50 using a pH meter.
-
Iron(III) Standard Stock Solution: Prepare a stock solution of 1000 mg L⁻¹ of iron(III) by dissolving an appropriate amount of ferric chloride (FeCl₃) in deionized water containing a small amount of nitric acid to prevent hydrolysis.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water.
Instrumentation
A single-channel FIA system is employed for this analysis. The basic components include:
-
A peristaltic pump to propel the carrier stream.
-
An injection valve to introduce a precise volume of the sample into the carrier stream.
-
A reaction coil to allow for the complexation reaction to occur.
-
A spectrophotometric detector equipped with a flow-through cell.
-
A data acquisition system (computer with appropriate software).
FIA Procedure
-
System Setup: Assemble the FIA system as shown in the workflow diagram below.
-
Carrier Solution: Use the acetate buffer (pH 5.50) containing the optimized concentration of DPA-4-SA as the carrier solution.
-
Flow Rate: Set the peristaltic pump to a constant flow rate of 1 mL min⁻¹.[1][2][3]
-
Wavelength: Set the spectrophotometric detector to a wavelength of 410 nm.[1][2][3]
-
Baseline Stabilization: Pump the carrier solution through the system until a stable baseline is obtained.
-
Calibration: Inject 20 µL of each working standard solution in ascending order of concentration into the FIA system.[1][2][3] Record the peak absorbance for each standard.
-
Sample Analysis: Inject 20 µL of the sample solution into the FIA system and record the peak absorbance.[1][2][3]
-
Data Analysis: Construct a calibration curve by plotting the peak absorbance versus the concentration of the iron(III) standards. Determine the concentration of iron(III) in the sample from the calibration curve.
Visualizations
Experimental Workflow
Caption: Flow diagram of the FIA system for iron(III) determination.
Signaling Pathway
Caption: Reaction pathway for the formation and detection of the Fe(III)-DPA-4-SA complex.
References
Troubleshooting & Optimization
Technical Support Center: Endpoint Detection with Sodium Diphenylamine-4-sulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using sodium diphenylamine-4-sulfonate as a redox indicator in their experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it function as a redox indicator?
This compound is a redox indicator used to determine the endpoint of a titration. In its reduced form, the indicator is colorless.[1] Upon oxidation, it turns a reddish-purple or violet color.[1] This color change signals the completion of the redox reaction being monitored. It is commonly used in the titration of ferrous ions (Fe²⁺) with potassium dichromate (K₂Cr₂O₇).
2. What is the expected color change at the endpoint?
In a typical dichromate titration of ferrous ions, the solution is initially greenish due to the presence of Cr³⁺ ions. At the endpoint, the first excess of the dichromate titrant oxidizes the indicator, resulting in a sharp and persistent color change to violet or purple.[2]
3. Why is phosphoric acid added in dichromate titrations using this indicator?
Phosphoric acid is crucial for achieving a sharp and distinct endpoint. It lowers the electrode potential of the Fe³⁺/Fe²⁺ system by forming a stable, colorless complex with the ferric ions (Fe³⁺) produced during the titration.[2] This makes the potential change at the equivalence point more pronounced, leading to a clearer color transition of the indicator.
4. How should the this compound indicator solution be prepared and stored?
A common preparation for the indicator solution is a 0.2% w/v solution in water.
-
Preparation of 0.2% (w/v) Solution: Dissolve 0.2 g of this compound in 100 mL of distilled water.
-
Storage: The indicator solution should be stored in a well-ventilated place in a tightly closed container, away from direct sunlight.[3] For long-term storage of stock solutions, it is recommended to store them at -20°C (for up to 1 year) or -80°C (for up to 2 years).[1]
Troubleshooting Guide
| Problem | Potential Causes | Solutions |
| Faint or Indistinct Endpoint | 1. Insufficient Indicator: Not enough indicator is present to produce a strong color change. 2. Degraded Indicator: The indicator solution may have degraded over time. 3. Absence of Phosphoric Acid: Lack of phosphoric acid can lead to a less sharp potential change at the endpoint.[2] | 1. Increase Indicator Amount: Add the recommended amount of indicator (typically 5-8 drops of a standard solution). 2. Use Fresh Indicator: Prepare a fresh indicator solution. 3. Add Phosphoric Acid: Ensure the proper amount of phosphoric acid is added to the analyte solution before titration.[2] |
| No Color Change at All | 1. Gross Error in Analyte Concentration: The concentration of the analyte may be significantly lower than expected, or absent. 2. Incorrect Titrant: The titrant may not be the correct oxidizing agent for the analyte and indicator system. 3. Indicator Not Added: The indicator may have been forgotten. | 1. Verify Analyte: Check the preparation and concentration of the analyte solution. 2. Confirm Titrant: Ensure the correct titrant is being used. 3. Add Indicator: Double-check that the indicator has been added to the flask. |
| Premature Endpoint (Color change occurs too early) | 1. Insufficient Acidity: The reaction medium may not be acidic enough, leading to incomplete reaction. 2. Presence of Interfering Oxidizing Agents: Other oxidizing substances in the sample may react with the indicator. | 1. Adjust Acidity: Ensure the correct concentration of acid (e.g., sulfuric acid) is present in the analyte solution. 2. Sample Pre-treatment: Remove any interfering oxidizing agents from the sample before titration. |
| Delayed Endpoint (Color change occurs too late) | 1. Presence of Interfering Reducing Agents: Other reducing substances in the sample will consume the titrant before the analyte, delaying the endpoint. 2. Slow Reaction Kinetics: The reaction between the titrant and analyte may be slow, especially near the endpoint. | 1. Sample Pre-treatment: Remove any interfering reducing agents from the sample before titration. 2. Slower Titration Near Endpoint: Add the titrant dropwise near the expected endpoint, allowing sufficient time for the reaction to complete and for the indicator to respond. |
| Endpoint Color Fades | 1. Indicator Instability: In some cases, the oxidized form of the indicator may be unstable and slowly revert to its reduced form. 2. Reaction with Air: Atmospheric oxygen can sometimes affect the redox state of the solution, especially if left standing for a prolonged period. | 1. Note the Initial Endpoint: The true endpoint is the first persistent color change. A fading color after a minute or two may not be indicative of the equivalence point. 2. Prompt Observation: Read the burette as soon as the persistent color change is observed. |
Experimental Protocols
Preparation of 0.2% (w/v) this compound Indicator Solution
Materials:
-
This compound salt
-
Distilled or deionized water
-
100 mL volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh 0.2 g of this compound.
-
Transfer the weighed salt into a 100 mL volumetric flask.
-
Add a small amount of distilled water to dissolve the salt.
-
Once dissolved, dilute to the mark with distilled water.
-
Stopper the flask and invert several times to ensure a homogenous solution.
Titration of Ferrous Ions (Fe²⁺) with Potassium Dichromate (K₂Cr₂O₇)
Materials:
-
Standardized potassium dichromate (K₂Cr₂O₇) solution (e.g., 0.1 N)
-
Ferrous ion (Fe²⁺) solution of unknown concentration
-
1 M Sulfuric acid (H₂SO₄)
-
85% Phosphoric acid (H₃PO₄)
-
0.2% this compound indicator solution
-
Burette, pipette, conical flask, and other standard laboratory glassware
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the ferrous ion solution into a conical flask.[4]
-
Add approximately 25 mL of 1 M sulfuric acid and 3-5 mL of 85% phosphoric acid to the flask.[5]
-
Add 6-8 drops of the this compound indicator solution.[5]
-
Fill a clean burette with the standard potassium dichromate solution and record the initial volume.
-
Titrate the ferrous ion solution with the potassium dichromate solution. The initial green color of the solution will deepen.
-
As the endpoint approaches, add the titrant drop by drop, swirling the flask continuously.
-
The endpoint is reached when the first persistent violet or purple color appears.[4]
-
Record the final volume of the titrant.
-
Repeat the titration at least two more times to ensure consistent results.
Visualizations
Caption: Troubleshooting logic for endpoint detection issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of iron using potassium dichromate: Redox indicators [wwwchem.uwimona.edu.jm]
- 3. lobachemie.com [lobachemie.com]
- 4. Potassium Dichromate Titration [staff.buffalostate.edu]
- 5. Solved PROCEDURE Part A ‐ Determination of ferrous iron | Chegg.com [chegg.com]
Interference of other ions in redox titrations using sodium diphenylamine-4-sulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sodium diphenylamine-4-sulfonate as a redox indicator in titrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a redox indicator?
This compound is a widely used redox indicator. In its reduced form, it is colorless, while in its oxidized form, it exhibits a distinct reddish-purple or violet color. The color change is pH-independent and occurs at a specific electrode potential, making it a reliable indicator for various redox titrations, most notably in the determination of iron (II) with potassium dichromate.
Q2: What is the principle of the redox titration of iron (II) with potassium dichromate using this indicator?
In an acidic medium, potassium dichromate (Cr₂O₇²⁻) oxidizes iron (II) ions (Fe²⁺) to iron (III) ions (Fe³⁺). The dichromate ion is itself reduced to chromium (III) ions (Cr³⁺). The overall reaction is:
Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O
Initially, the solution is colorless (or pale green due to Fe²⁺). At the endpoint, when all the Fe²⁺ has been oxidized, the first excess drop of the dichromate titrant oxidizes the this compound indicator, causing a sharp color change from colorless to a stable violet/purple.
Q3: Why is phosphoric acid often added in the titration of iron (II) with dichromate?
Phosphoric acid is added to lower the formal potential of the Fe³⁺/Fe²⁺ redox couple. It achieves this by forming a stable, colorless complex with the ferric ions (Fe³⁺) produced during the titration. This adjustment in potential ensures a sharper and more accurate endpoint, as it prevents the premature oxidation of the indicator.
Troubleshooting Guide
Problem 1: Faint or premature endpoint color change.
-
Possible Cause: Insufficient acid concentration. The redox potential of the indicator and the analyte can be pH-dependent.
-
Solution: Ensure the solution is adequately acidified, typically with sulfuric and phosphoric acids, as specified in the protocol.
-
-
Possible Cause: Presence of interfering oxidizing agents in the sample.
-
Solution: Identify and remove or mask any oxidizing agents before titration. For instance, nitrates or peroxides can be determined indirectly by adding a known excess of Fe(II) and back-titrating the unreacted Fe(II).
-
-
Possible Cause: Indicator degradation.
-
Solution: Prepare fresh indicator solution. Store the indicator solution in a dark, cool place.
-
Problem 2: Endpoint color fades or is unstable.
-
Possible Cause: Incomplete reaction or slow reaction kinetics.
-
Solution: Ensure thorough mixing throughout the titration. In some cases, warming the solution (as in the pre-reduction step for iron ore analysis) can improve reaction rates.
-
-
Possible Cause: Presence of interfering substances that react slowly with the titrant or the oxidized indicator.
-
Solution: Identify the interfering ion and apply appropriate masking or removal techniques (see Table 1).
-
Problem 3: Consistently high or low titration volumes.
-
Possible Cause: Presence of interfering reducing or oxidizing ions in the sample.
-
Solution: Refer to the table below for common interfering ions and their mitigation strategies. For example, copper (I) and vanadium (III) can be oxidized by dichromate, leading to erroneously high results.
-
-
Possible Cause: Incorrect standardization of the titrant or analyte solution.
-
Solution: Re-standardize all solutions against a primary standard.
-
-
Possible Cause: Incomplete reduction of the analyte to the desired oxidation state before titration (e.g., incomplete reduction of Fe³⁺ to Fe²⁺).
-
Solution: Review and optimize the pre-reduction step. Ensure all reagents for pre-reduction are fresh and added in the correct sequence and amounts.
-
Interference of Other Ions
The presence of other ions in the sample can significantly affect the accuracy of redox titrations. These interferences can be positive (leading to higher than expected titrant volume) or negative.
Quantitative Data on Interfering Ions
While exact tolerance limits depend on the specific experimental conditions (e.g., pH, concentration of analyte), the following table provides a general guide to the interference of common ions in the dichromate titration of iron (II) using this compound.
| Interfering Ion | Type of Interference | Mitigation Strategy |
| Copper (Cu²⁺) | Positive (if reduced to Cu⁺) | In the analysis of iron ores, copper interference is a known issue. One method to mitigate this is to use potassium borohydride (B1222165) for the reduction of iron(III), as copper ions can catalyze this reduction. Alternatively, specific masking agents or separation techniques may be required. |
| Vanadium (V⁵⁺) | Positive (if reduced to lower oxidation states) | Vanadium can be reduced and subsequently titrated. A proposed mitigation is the stoichiometric addition of titanium(III) chloride after the initial reduction with tin(II) chloride to selectively reduce the iron. |
| Tungstate (B81510) (WO₄²⁻) | Potential for interference | The effect of tungstate is not well-documented in this specific titration. It is recommended to perform a recovery study by spiking a known standard with tungstate to determine its effect. Masking with fluoride (B91410) or tartrate ions may be effective. |
| Molybdate (B1676688) (MoO₄²⁻) | Potential for interference | Similar to tungstate, the interference of molybdate should be evaluated experimentally. Complexation with fluoride or other suitable ligands might prevent interference. |
| Chloride (Cl⁻) | Generally non-interfering with dichromate | Unlike potassium permanganate, potassium dichromate is a weaker oxidizing agent and typically does not oxidize chloride ions. However, at high concentrations and in the presence of catalysts, some interference may be observed. |
| Nitrates (NO₃⁻) | Positive | Can act as an oxidizing agent. Can be determined indirectly by adding a known excess of Fe(II) and back-titrating. |
| Arsenic (As) | Potential for interference | In samples containing arsenic, the use of zinc metal for the reduction of Fe(III) should be avoided as it can produce toxic arsine gas. |
Experimental Protocols
Determination of Iron in an Ore Sample
This protocol outlines the determination of total iron in an ore sample using potassium dichromate titration with this compound as the indicator.
1. Sample Preparation and Dissolution: a. Accurately weigh a dried sample of the iron ore. b. Dissolve the sample in a mixture of concentrated hydrochloric acid and stannous chloride (SnCl₂) solution, heating gently until the solution turns clear.
2. Pre-reduction of Iron (III): a. While the solution is hot, add SnCl₂ solution dropwise until the yellow color of Fe³⁺ disappears. Add a slight excess (1-2 drops). b. Cool the solution and rapidly add a saturated solution of mercuric chloride (HgCl₂). A silky, white precipitate of mercurous chloride (Hg₂Cl₂) should form. If the precipitate is gray or black (indicating the presence of metallic mercury), the sample must be discarded.
3. Titration: a. Add 10-15 mL of a sulfuric acid-phosphoric acid mixture. b. Add 5-8 drops of this compound indicator solution (0.2% w/v in water). c. Titrate with a standardized solution of potassium dichromate (K₂Cr₂O₇) until the first permanent violet-blue color appears.
4. Calculation: Calculate the percentage of iron in the ore based on the volume and concentration of the K₂Cr₂O₇ solution used.
Visualizations
Logical Workflow for Troubleshooting Ionic Interference
Caption: Troubleshooting workflow for ionic interference.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always validate their analytical methods according to their specific requirements and regulatory guidelines.
Optimizing indicator concentration of sodium diphenylamine-4-sulfonate for sharp endpoint
Welcome to the technical support center for the optimal use of sodium diphenylamine-4-sulfonate as a redox indicator. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving sharp and accurate titration endpoints.
Troubleshooting Guide
This section addresses common issues encountered during titrations using this compound.
| Problem | Possible Cause | Recommended Solution |
| Faint or Indistinct Endpoint | Insufficient Indicator Concentration: Not enough indicator is present to produce a clearly visible color change at the equivalence point. | Increase the amount of indicator solution added. A typical starting point is 2-3 drops of a 0.2% w/v solution for a 100 mL titration volume. If the endpoint remains weak, incrementally add one more drop in subsequent titrations. |
| Excessive Dilution: The overall volume of the titration solution is too large, diluting the color of the oxidized indicator. | If possible, work with more concentrated solutions to reduce the total volume at the endpoint. | |
| Slow Reaction Kinetics: The reaction between the titrant and the analyte is slow near the endpoint, leading to a gradual color change. | Increase the temperature of the titration mixture, if the reactants are stable at higher temperatures, to accelerate the reaction rate. | |
| Absence of Phosphoric Acid: In the titration of ferrous ions with dichromate, the yellow color of the resulting ferric ions (Fe³⁺) can interfere with the violet endpoint. | Add approximately 2 mL of phosphoric acid to the analyte solution before starting the titration. Phosphoric acid forms a colorless complex with Fe³⁺ ions, thus sharpening the endpoint. | |
| Color Change Occurs Too Early or Too Late | Incorrect Indicator Concentration: An excess of the indicator can consume a significant amount of the titrant, leading to an early endpoint. Conversely, a very low concentration might require a significant excess of titrant to be oxidized, causing a late endpoint. | Optimize the indicator concentration. Start with 2-3 drops of a 0.2% w/v solution and adjust as necessary based on titration outcomes. |
| Indicator Instability: The indicator solution may have degraded over time. | Prepare a fresh solution of the indicator. Store the indicator solution in a dark, cool place to prolong its shelf life. | |
| No Color Change Observed | Indicator Not Added: The indicator was accidentally omitted from the titration. | Add the indicator to the analyte solution and repeat the titration. |
| Incorrect pH: The redox potential of the indicator is pH-dependent. The titration may be running outside the optimal pH range for the indicator. | Ensure the solution is sufficiently acidic, as this compound is typically used in acidic media for redox titrations. | |
| Gross Excess of Reducing Agent: A very high concentration of the reducing agent in the analyte solution may prevent the indicator from being oxidized even after the equivalence point is passed. | Dilute the analyte solution to a more appropriate concentration range for the titration. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound indicator solution?
A1: A commonly used and effective concentration is a 0.2% w/v solution in water. For most titrations, 2-3 drops of this solution per 100 mL of analyte solution is sufficient. However, the ideal amount can vary depending on the specific titration, so slight optimization may be necessary.
Q2: How do I prepare a 0.2% w/v this compound indicator solution?
A2: To prepare a 0.2% w/v solution, dissolve 0.2 grams of this compound in 100 mL of deionized water.
Q3: What is the color change of this compound at the endpoint?
A3: The indicator is colorless in its reduced form and transitions to a violet or reddish-purple color in its oxidized form.[1] In titrations involving ferrous ions and potassium dichromate, the initial solution may appear pale green due to the ferrous ions, and the endpoint is marked by the appearance of a sharp, stable violet color.
Q4: Why is phosphoric acid added in the titration of iron (II) with potassium dichromate?
A4: Phosphoric acid is added to form a colorless complex with the ferric ions (Fe³⁺) that are produced during the titration. This prevents the yellow color of the ferric ions from masking the violet endpoint of the indicator, resulting in a much sharper and more easily observable color change.
Q5: Can I use this indicator for titrations other than with potassium dichromate?
A5: Yes, this compound is a versatile redox indicator suitable for various redox titrations, provided its transition potential is appropriate for the redox couple being investigated.
Experimental Protocols
Preparation of 0.2% w/v this compound Indicator Solution
Materials:
-
This compound salt
-
Deionized water
-
100 mL volumetric flask
-
Weighing balance
Procedure:
-
Accurately weigh 0.2 g of this compound.
-
Transfer the weighed salt into a 100 mL volumetric flask.
-
Add a small amount of deionized water to dissolve the salt.
-
Once dissolved, dilute the solution to the 100 mL mark with deionized water.
-
Stopper the flask and invert it several times to ensure thorough mixing.
-
Store the solution in a labeled, airtight, and light-protected container.
Titration of Ferrous Ammonium (B1175870) Sulfate (B86663) with Potassium Dichromate
Materials:
-
Standardized potassium dichromate (K₂Cr₂O₇) solution (e.g., 0.1 N)
-
Ferrous ammonium sulfate solution of unknown concentration
-
Sulfuric acid (H₂SO₄), concentrated
-
Phosphoric acid (H₃PO₄), 85%
-
0.2% w/v this compound indicator solution
-
Burette, pipette, conical flasks, and other standard laboratory glassware
Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the ferrous ammonium sulfate solution into a conical flask.
-
Carefully add 20 mL of dilute sulfuric acid (prepared by cautiously adding 10 mL of concentrated H₂SO₄ to 90 mL of water) and 2 mL of 85% phosphoric acid to the conical flask.
-
Add 2-3 drops of the 0.2% this compound indicator solution.
-
Fill the burette with the standardized potassium dichromate solution and record the initial volume.
-
Titrate the ferrous ammonium sulfate solution with the potassium dichromate solution, swirling the flask continuously.
-
The endpoint is reached when the solution changes from a greenish color to a sharp, permanent violet.
-
Record the final burette volume and calculate the volume of potassium dichromate used.
-
Repeat the titration at least two more times to ensure concordant results.
Visualizations
Caption: Experimental workflow for the titration of ferrous ammonium sulfate.
References
Stability issues and degradation of sodium diphenylamine-4-sulfonate solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium diphenylamine-4-sulfonate solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My freshly prepared this compound solution is not colorless. What should I do?
A1: A freshly prepared solution of this compound in its reduced form should be colorless.[1][2][3] If your solution has a pale green, blue, or violet tint, it may be due to:
-
Oxidation: The indicator is sensitive to oxidizing agents and can be oxidized by dissolved oxygen in the solvent or by impurities.
-
Contaminated Glassware: Residual oxidizing agents from previous experiments can contaminate the solution.
-
Impure Reagent: The solid this compound may have degraded due to improper storage.
Troubleshooting Steps:
-
Ensure all glassware is thoroughly cleaned, possibly with a reducing agent solution followed by rinsing with deionized water.
-
Use high-purity, recently boiled and cooled deionized water to minimize dissolved oxygen.
-
If the issue persists, consider preparing a fresh solution from a new bottle of the reagent.
Q2: The endpoint of my redox titration is fleeting or not sharp. What are the possible causes?
A2: A sharp and stable color change from green to violet indicates the endpoint of titrations, such as with potassium dichromate.[4][5] A fading or indistinct endpoint can be caused by several factors:
-
Insufficient Acid Concentration: The indicator's performance is dependent on the acidity of the solution.
-
Absence of Phosphoric Acid: In the titration of ferrous ions with dichromate, phosphoric acid is crucial. It complexes with the ferric ions produced, lowering the potential of the Fe³⁺/Fe²⁺ couple and preventing the premature oxidation of the indicator.[6][7][8] This results in a much sharper endpoint.[4]
-
Slow Reaction Kinetics: Near the endpoint, the reaction may slow down, causing a gradual color change.
-
Indicator Degradation: If the indicator solution is old or has been improperly stored, it may not perform optimally.
Troubleshooting Steps:
-
Verify that the correct concentration of sulfuric acid is present in your analyte solution.
-
Ensure that phosphoric acid has been added before starting the titration, as specified in the protocol.[6][8]
-
Slow down the addition of the titrant near the endpoint, adding it drop by drop to allow the color to fully develop.[4]
-
Prepare a fresh indicator solution if it is more than a few weeks old or shows any signs of discoloration.
Q3: My this compound solution turned purple/violet upon storage. Can I still use it?
A3: A purple or violet color indicates that the indicator has been oxidized.[1][2] The oxidized form is not suitable for use as an indicator in titrations where the starting color should be colorless (the reduced form). Using an already oxidized indicator will lead to inaccurate results as it will not be able to signal the endpoint of the reaction correctly. It is recommended to discard the oxidized solution and prepare a fresh one.
Stability and Storage of this compound Solutions
Proper storage is critical to maintain the stability of this compound solutions. The primary degradation pathway is oxidation, which is accelerated by exposure to light and air.
| Parameter | Recommendation | Rationale | Observed Stability |
| Storage Temperature | Cool (<25°C) | To slow down the rate of oxidative degradation.[9] | Aqueous solutions are stable for at least two weeks when stored under these conditions.[9] |
| Light Exposure | Store in a dark or amber bottle | The compound is sensitive to light, which can accelerate oxidation.[10] | |
| Atmosphere | Tightly sealed container | To minimize contact with atmospheric oxygen, which can oxidize the indicator. | |
| pH | Prepare in neutral pH (water) | Stability can be pH-dependent; neutral conditions are generally recommended for storage. | |
| Solvent Purity | Use high-purity, deionized water | Impurities in the solvent can promote degradation. |
Experimental Protocols
Protocol 1: Preparation of 0.2% (w/v) this compound Indicator Solution
This protocol is suitable for the preparation of a stock solution for use in redox titrations.
Materials:
-
This compound solid
-
Deionized water
-
Volumetric flask (100 mL)
-
Analytical balance
Procedure:
-
Accurately weigh 0.2 g of this compound.
-
Transfer the solid to a 100 mL volumetric flask.
-
Add approximately 50 mL of deionized water to the flask.
-
Swirl the flask gently to dissolve the solid completely.
-
Once dissolved, dilute the solution to the 100 mL mark with deionized water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a clean, clearly labeled, and tightly capped amber glass bottle for storage.
-
Store the solution in a cool, dark place.
Protocol 2: Titration of Ferrous (Fe²⁺) Ions with Potassium Dichromate (K₂Cr₂O₇) using this compound Indicator
This protocol details a common application of the indicator.
Materials:
-
Standardized potassium dichromate solution (e.g., 0.1 N)
-
Ferrous ion solution of unknown concentration
-
Dilute sulfuric acid
-
85% Phosphoric acid
-
0.2% this compound indicator solution
-
Burette, pipette, and conical flasks
Procedure:
-
Pipette a known volume (e.g., 25.0 mL) of the ferrous ion solution into a conical flask.
-
Add approximately 10 mL of dilute sulfuric acid and 5 mL of 85% phosphoric acid to the flask.[6][8]
-
Add 2-3 drops of the 0.2% this compound indicator solution. The solution should be light green.[6]
-
Fill a clean burette with the standard potassium dichromate solution and record the initial volume.
-
Titrate the ferrous ion solution with the potassium dichromate solution. Swirl the flask continuously.
-
As the endpoint approaches, the green color will deepen. Add the titrant dropwise until a sharp and permanent color change from green to violet-blue is observed.[6]
-
Record the final burette volume and calculate the concentration of the ferrous ion solution.
Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academysavant.com [academysavant.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Potassium Dichromate Titration | UK Science Technician Community [community.preproom.org]
- 6. Redox-Titration [vlab.andcollege.du.ac.in]
- 7. kfs.edu.eg [kfs.edu.eg]
- 8. Determination of iron using potassium dichromate: Redox indicators [wwwchem.uwimona.edu.jm]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 10. Diphenylamine-4-sulfonic acid sodium salt redox indicator ACS [chembk.com]
Fading of endpoint color in sodium diphenylamine-4-sulfonate titrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the fading of the endpoint color in titrations using sodium diphenylamine-4-sulfonate as a redox indicator.
Troubleshooting Guide: Fading Endpoint Color
A fading endpoint in titrations with this compound can be a frustrating issue leading to inaccurate results. The characteristic reddish-purple or violet color at the endpoint should be stable. If you observe the color disappearing or fading, it is crucial to identify the root cause. This guide provides a systematic approach to troubleshooting this common problem.
Initial Observation: The reddish-purple/violet endpoint color appears but then fades to a colorless or pale yellow/green solution within a short period (seconds to minutes).
Potential Causes and Solutions:
| Potential Cause | Description | Recommended Action |
| Incomplete Titration | The true endpoint has not been reached. The fading is due to the remaining analyte in the solution slowly reacting with the oxidized indicator. | - Continue adding the titrant dropwise until a stable endpoint color is achieved that persists for at least 30-60 seconds.- Ensure thorough mixing of the solution, especially near the endpoint, to ensure the titrant reacts completely with the analyte. |
| Irreversible Oxidation of the Indicator | Excess strong oxidizing titrant (e.g., potassium permanganate) can cause irreversible over-oxidation of the diphenylamine (B1679370) sulfonate indicator, leading to colorless degradation products. | - Avoid adding a large excess of the titrant after the endpoint is reached.- Add the titrant slowly, drop by drop, as you approach the endpoint to prevent localized high concentrations of the oxidant.- Consider using a less aggressive oxidizing agent if the problem persists. |
| Indicator Degradation | The oxidized form of the indicator may be unstable and degrade over time, especially in the presence of strong oxidizing agents or under certain pH and temperature conditions. | - Perform the titration at a consistent and moderate pace.- If possible, conduct the titration at a lower temperature to slow down potential degradation reactions.- Ensure the pH of the solution is within the optimal range for the indicator and the specific titration. |
| Slow Reaction Kinetics | The reaction between the titrant and the analyte may be slow near the equivalence point, leading to a premature and unstable endpoint. | - Allow sufficient time between the addition of each drop of titrant near the endpoint for the reaction to go to completion.- Gentle warming of the solution (if the analyte and titrant are stable at higher temperatures) can sometimes increase the reaction rate. |
| Presence of Interfering Substances | Certain substances in the sample matrix can react with the oxidized indicator, causing it to be reduced back to its colorless form. | - Review the sample composition for potential reducing agents that might interfere with the indicator.- Perform a blank titration to check for interferences from the solvent or other reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of color change for this compound?
A1: this compound is a redox indicator. In its reduced form, it is colorless. During a redox titration, once all the analyte has been oxidized by the titrant, the first excess of the oxidizing agent will oxidize the indicator. This oxidation process involves the formation of a diphenylbenzidine intermediate, which is further oxidized to a quinoid structure that exhibits a distinct reddish-purple or violet color.
Q2: Why is my endpoint color fading even when I'm sure I've passed the equivalence point?
A2: This is a common issue and is often due to the irreversible over-oxidation of the indicator. Strong oxidizing agents, if added in excess, can further react with the colored oxidized form of the indicator, leading to its degradation into colorless products. This is why careful, dropwise addition of the titrant near the endpoint is critical.
Q3: How long should the endpoint color persist to be considered stable?
A3: A stable endpoint is generally considered to be one where the color persists for at least 30 to 60 seconds with continuous swirling of the flask. If the color disappears before this time, it is likely that the titration is not yet complete.
Q4: Does the choice of titrant affect the stability of the endpoint color?
A4: Yes, the choice of titrant can significantly impact endpoint stability. Stronger oxidizing agents like potassium permanganate (B83412) are more likely to cause irreversible oxidation and fading of the indicator compared to milder oxidants like potassium dichromate. When using permanganate, it is especially important to avoid over-titration.
Q5: What is the role of phosphoric acid in the titration of iron (II) with potassium dichromate using this indicator?
A5: Phosphoric acid is often added in the titration of ferrous ions (Fe²⁺) with dichromate. It serves two main purposes:
-
It complexes with the ferric ions (Fe³⁺) produced during the titration, which lowers the formal potential of the Fe³⁺/Fe²⁺ couple. This helps to ensure that the analyte is fully oxidized before the indicator, resulting in a sharper endpoint.
-
The ferric phosphate (B84403) complex is colorless, which prevents the yellow color of Fe³⁺ from interfering with the perception of the violet endpoint color.
Experimental Protocols
Protocol 1: Determination of Iron in an Iron Salt using Potassium Dichromate
This protocol outlines the standardized method for determining the iron content in a soluble iron (II) salt.
Reagents and Solutions:
-
Standard Potassium Dichromate (K₂Cr₂O₇) Solution (approx. 0.1 N): Accurately weigh approximately 4.9 g of primary standard grade K₂Cr₂O₇, dissolve in deionized water, and dilute to 1.0 L in a volumetric flask.
-
This compound Indicator Solution (0.2% w/v): Dissolve 0.2 g of this compound in 100 mL of deionized water.
-
Sulfuric Acid (H₂SO₄) Solution (1:1 v/v): Slowly add concentrated sulfuric acid to an equal volume of deionized water while stirring in an ice bath.
-
Phosphoric Acid (H₃PO₄), 85%
Procedure:
-
Accurately weigh a sample of the iron salt sufficient to react with 25-40 mL of the standard K₂Cr₂O₇ solution.
-
Dissolve the sample in a 250 mL conical flask containing 50 mL of deionized water and 10 mL of 1:1 sulfuric acid.
-
Add 5 mL of 85% phosphoric acid to the flask.
-
Add 3-5 drops of the this compound indicator solution.
-
Titrate with the standard K₂Cr₂O₇ solution from a burette. The initial pale green or colorless solution will turn a grayish hue just before the endpoint.
-
Continue the titration by adding the dichromate solution dropwise with constant swirling until the first permanent violet or reddish-purple color appears. This is the endpoint.
-
Record the volume of K₂Cr₂O₇ solution used.
-
Repeat the titration with two more identical samples to ensure reproducibility.
Diagrams
Experimental Workflow: Iron Titration
Effect of pH on the performance of sodium diphenylamine-4-sulfonate indicator
Welcome to the technical support center for sodium diphenylamine-4-sulfonate, a common redox indicator. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the function of this compound as a redox indicator?
A1: this compound is a redox indicator that exhibits different colors in its oxidized and reduced states. In its reduced form, the indicator is colorless. Upon oxidation during a redox titration, it undergoes a structural change to a quinoid form, resulting in a distinct reddish-purple or violet color.[1] This color change signals the endpoint of the titration.
Q2: At what potential does the color change of this compound occur?
A2: The standard redox potential of this compound is +0.84 V in a 1 M sulfuric acid solution, which corresponds to a pH of approximately 0.
Q3: What is the optimal pH range for using this indicator?
A3: this compound functions effectively in a very acidic medium.[2] While it is sometimes described as pH-independent, its performance is indeed influenced by the acidity of the solution. The oxidation of the parent compound, diphenylamine (B1679370), is acid-dependent. The ideal pH can vary depending on the specific titration being performed, but it is crucial to maintain a consistently acidic environment.
Q4: How do I prepare the indicator solution?
A4: A common preparation for the indicator solution is a 0.2% (w/v) aqueous solution. To prepare this, dissolve 0.2 grams of this compound in 100 mL of deionized water.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No color change at the endpoint | Insufficiently acidic solution: The redox potential of the indicator is pH-dependent. If the solution is not acidic enough, the potential required for the color change may not be reached. | Ensure the solution is adequately acidified according to your experimental protocol. The addition of sulfuric or phosphoric acid is common. |
| Indicator solution has degraded: Prolonged exposure to light or contaminants can degrade the indicator. | Prepare a fresh indicator solution. Store the solution in a dark, cool place. | |
| Fuzzy or indistinct endpoint | pH of the solution is not optimal: If the pH is on the edge of the effective range for the specific titration, the color change can be gradual rather than sharp. | Adjust the acidity of the solution. The optimal acid concentration can vary depending on the reactants. For some titrations, a specific normality of sulfuric or phosphoric acid is recommended. |
| Precipitate formation: In the presence of certain metal ions, such as tungsten, a precipitate may form with the indicator, obscuring the endpoint. | Add phosphoric acid to the solution. Phosphoric acid can form complexes with interfering metal ions, preventing their precipitation. | |
| Color fades after the endpoint | Reaction with excess titrant: In some cases, a large excess of a strong oxidizing titrant may cause the indicator's color to fade. | Record the endpoint at the first appearance of the permanent violet color. |
| Initial solution is not colorless | Presence of oxidizing contaminants: Contaminants in the glassware or reagents may pre-oxidize the indicator. | Use thoroughly cleaned glassware and high-purity reagents. |
| Indicator solution is already oxidized: The indicator solution may have been exposed to oxidizing agents prior to use. | Prepare a fresh indicator solution. |
Quantitative Data
| Condition | Transition Potential (V vs. SHE) | pH |
| 1 M Sulfuric Acid | +0.84 | ~0 |
It is important to note that the oxidation mechanism of diphenylamines is known to be acid-dependent. The rate-determining step of the oxidation can change based on the protonation state of an intermediate species. A kinetically estimated pKa of 2.4 for this intermediate in a related diphenylamine compound suggests a significant change in behavior around this pH value. Therefore, maintaining a pH well below this value is generally recommended for a sharp and accurate endpoint.
Experimental Protocols
Preparation of 0.2% (w/v) this compound Indicator Solution
Materials:
-
This compound salt
-
Deionized water
-
100 mL volumetric flask
-
Weighing balance
Procedure:
-
Accurately weigh 0.2 g of this compound.
-
Transfer the weighed salt into a 100 mL volumetric flask.
-
Add approximately 50 mL of deionized water to the flask.
-
Swirl the flask to dissolve the salt completely. Gentle warming may be applied if necessary.
-
Once the salt is fully dissolved, bring the volume up to the 100 mL mark with deionized water.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Store the prepared indicator solution in a labeled, dark glass bottle, away from direct sunlight.
General Protocol for Redox Titration of Ferrous Iron (Fe²⁺) with Potassium Dichromate (K₂Cr₂O₇)
Reagents:
-
Standardized potassium dichromate solution (e.g., 0.1 N)
-
Ferrous iron sample solution of unknown concentration
-
Sulfuric acid (H₂SO₄), concentrated
-
Phosphoric acid (H₃PO₄), 85%
-
0.2% this compound indicator solution
Procedure:
-
Pipette a known volume of the ferrous iron sample solution into an Erlenmeyer flask.
-
Carefully add a mixture of sulfuric acid and phosphoric acid to the flask. A common mixture is 15 mL of 6 M H₂SO₄ and 5 mL of 85% H₃PO₄ per 100 mL of analyte solution. This creates the necessary acidic environment and complexes any ferric ions (Fe³⁺) that may form, which would otherwise interfere with the endpoint color.
-
Add 2-3 drops of the 0.2% this compound indicator solution to the flask. The solution should be colorless or have a slight greenish tint from the Fe²⁺ ions.
-
Titrate the ferrous iron solution with the standardized potassium dichromate solution from a burette. Swirl the flask continuously.
-
As the titration proceeds, the solution will turn a turbid green.
-
The endpoint is reached when the first permanent, sharp color change from green to violet-blue occurs.
-
Record the volume of potassium dichromate solution used.
-
Repeat the titration at least two more times for accuracy.
Visualizations
Caption: Troubleshooting workflow for common issues with the indicator.
Caption: Reversible oxidation-reduction of the indicator.
References
How to sharpen the endpoint of dichromate titration with diphenylamine sulfonate
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in sharpening and accurately determining the endpoint of dichromate titrations using diphenylamine (B1679370) sulfonate indicators.
Frequently Asked Questions (FAQs)
Q1: Why is an external indicator like sodium diphenylamine sulfonate required for potassium dichromate titrations?
Unlike potassium permanganate, potassium dichromate is not a self-indicator. The color change of the dichromate ion (Cr₂O₇²⁻, orange) to the chromium(III) ion (Cr³⁺, green) is not intense or sharp enough to provide a distinct endpoint, especially in the presence of the newly formed green Cr³⁺ ions.[1] Therefore, a redox indicator is essential to signal the completion of the reaction with a sharp, visible color change.[1]
Q2: What is the chemical principle behind the diphenylamine sulfonate indicator's color change?
Sodium diphenylamine sulfonate is a redox indicator that changes color based on the electrical potential of the solution.[2] In its reduced state, the indicator is colorless.[3][4] At the titration's endpoint, when all the analyte (e.g., Fe²⁺) has been oxidized, the first slight excess of the potassium dichromate titrant oxidizes the indicator. This causes a structural change in the molecule, converting it to an intensely colored violet or purple oxidized form, signaling the endpoint.[3][4][5]
Q3: What is the single most critical factor for achieving a sharp endpoint in the titration of ferrous ions (Fe²⁺)?
The addition of phosphoric acid (H₃PO₄) is the most crucial step to ensure a sharp and distinct endpoint.[6][7] Its absence is a primary cause of a sluggish or indistinct color change.
Q4: How exactly does phosphoric acid sharpen the endpoint?
Phosphoric acid performs two vital functions:
-
Lowers the Electrode Potential: It forms a stable, colorless complex ([Fe(HPO₄)]⁺) with the ferric ions (Fe³⁺) produced during the titration.[1][8] This action lowers the standard electrode potential of the Fe³⁺/Fe²⁺ system, which prevents the indicator from being oxidized prematurely and ensures the color change happens precisely at the equivalence point.[1][6]
-
Removes Interfering Color: The ferric ions (Fe³⁺) produced are typically yellow, which, when mixed with the green of the chromium(III) ions (Cr³⁺), can create a murky color that obscures the final violet endpoint. By forming a colorless complex with Fe³⁺, phosphoric acid eliminates this yellow interference, making the transition to a clean violet color much sharper.[8]
Q5: Can the endpoint of a dichromate titration be determined without a chemical indicator?
Yes, the endpoint can be determined instrumentally using a potentiometric titration.[1] This method involves measuring the change in the solution's potential with a platinum electrode as the titrant is added. The endpoint is identified as the point of the most rapid potential change, which can be determined from a graph of potential versus titrant volume.[1]
Troubleshooting Guide for Indistinct Endpoints
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Indistinct or Murky Endpoint (e.g., grayish-purple instead of clear violet) | 1. Interference from yellow Fe³⁺ ions mixing with green Cr³⁺ ions.[8]2. Insufficient phosphoric acid to complex all the Fe³⁺. | Add the recommended volume of 85% phosphoric acid (typically 5-10 mL) before starting the titration to ensure all Fe³⁺ is converted to a colorless complex.[1][9] |
| Premature or Fading Endpoint (Color appears too early and is not persistent) | The redox potential of the Fe³⁺/Fe²⁺ system is too high, causing the indicator to oxidize before the true equivalence point.[1][6] | The primary solution is to add phosphoric acid, which lowers the potential of the iron system, preventing premature oxidation of the indicator.[1][6] |
| No Sharp Color Change (Endpoint is sluggish and gradual) | 1. Absence of phosphoric acid.2. The indicator solution may have degraded.3. Incorrect acidity (pH) of the titration medium. | 1. Always add phosphoric acid as part of the procedure.2. Prepare a fresh 0.2% (w/v) solution of sodium diphenylamine sulfonate.[7][10]3. Ensure the solution is sufficiently acidic with sulfuric acid as specified in the protocol.[11] |
| Final Color is Green Instead of Violet | An excessive amount of indicator was used, which can undergo a different chemical change, resulting in a green color.[12] | Reduce the amount of indicator to the recommended 5-8 drops.[1] Ensure proper acidity and a steady, dropwise titration rate near the endpoint.[12] |
Experimental Protocols
Protocol 1: Preparation of Key Reagents
-
0.1 N Potassium Dichromate (K₂Cr₂O₇) Solution (Primary Standard):
-
Accurately weigh approximately 4.9 g of analytical grade K₂Cr₂O₇ that has been previously dried.
-
Dissolve the solid in deionized water in a 1000 mL volumetric flask.
-
Carefully dilute to the mark with deionized water and mix thoroughly for a uniform concentration.[12]
-
-
0.2% (w/v) Sodium Diphenylamine Sulfonate Indicator Solution:
Protocol 2: Titration of Ferrous (Fe²⁺) Ions
This protocol details the standard procedure for determining the concentration of a ferrous ion solution.
Procedure:
-
Preparation of Analyte: Pipette a known volume (e.g., 25.00 mL) of the ferrous ion solution into a clean 250 mL conical flask.[1]
-
Acidification: Add approximately 30 mL of dilute sulfuric acid and 7 mL of 85% phosphoric acid to the flask.[9]
-
Indicator Addition: Add 5-8 drops of the 0.2% sodium diphenylamine sulfonate indicator solution.[1]
-
Titration: Fill a clean burette with the standardized potassium dichromate solution and record the initial volume. Titrate the ferrous ion solution while continuously swirling the flask. The initial green color of the solution will deepen.
-
Endpoint Detection: As the endpoint approaches, add the titrant drop by drop until the solution color changes sharply from green to a persistent violet or purple.[1]
-
Recording: Record the final burette volume and calculate the volume of titrant used. Repeat the titration for concordant results.
Quantitative Data Summary
The table below summarizes the typical quantitative parameters for a successful dichromate titration of ferrous ions.
| Parameter | Recommended Value/Concentration | Purpose | Reference(s) |
| Titrant (K₂Cr₂O₇) | 0.1 N (or 0.0167 M) | Standard oxidizing agent | [1][10] |
| Sulfuric Acid (H₂SO₄) | ~30 mL of dilute solution | Provides the necessary acidic medium for the redox reaction. | [1][9] |
| Phosphoric Acid (H₃PO₄) | ~7 mL of 85% solution | Sharpens the endpoint by complexing Fe³⁺ and lowering its potential. | [1][9] |
| Indicator Concentration | 0.2% (w/v) aqueous solution | To provide a clear visual endpoint. | [7][10] |
| Indicator Volume | 5-8 drops | Optimal amount for a distinct color change without side reactions. | [1] |
| Endpoint Color Change | Green → Persistent Violet/Purple | Visual confirmation of the equivalence point. | [1][6] |
References
- 1. benchchem.com [benchchem.com]
- 2. Sodium diphenylamine-4-sulfonate, (Redox indicator), Practical grade [himedialabs.com]
- 3. Classification of redox indicators in water quality testing - Water Quality Testing and Analytical Instruments,Focus on water quality analysis equipment production and research and development |GuanAo [en.zzgayq.com]
- 4. quora.com [quora.com]
- 5. academysavant.com [academysavant.com]
- 6. Determination of iron using potassium dichromate: Redox indicators [wwwchem.uwimona.edu.jm]
- 7. Redox-Titration [vlab.andcollege.du.ac.in]
- 8. inorganic chemistry - Why does phosphoric acid mask the colour of iron(III) complex in water? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 11. Computer Programs With Source Code: ESTIMATION OF FERROUS IRON (Redox Titrations) [allcomputerprograms.blogspot.com]
- 12. brainkart.com [brainkart.com]
Overcoming matrix effects in complex samples with sodium diphenylamine-4-sulfonate
Disclaimer: While sodium diphenylamine-4-sulfonate is a valuable redox indicator and analytical reagent, there is currently no established scientific literature supporting its direct use in the mitigation of matrix effects in the analysis of complex samples. This guide provides comprehensive information and troubleshooting for widely accepted methods to overcome matrix effects.
This technical support center is designed for researchers, scientists, and drug development professionals who encounter challenges with matrix effects in their analytical experiments. Here, you will find frequently asked questions and troubleshooting guides to help you identify, understand, and mitigate the impact of matrix effects, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect?
A1: In chemical analysis, the "matrix" refers to all the components of a sample other than the analyte of interest.[1] A matrix effect is the alteration of the analytical signal of the analyte due to the presence of these other components in the sample. This can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the analyte's true concentration, compromising the accuracy of the results.
Q2: What causes matrix effects?
A2: Matrix effects are common in techniques like liquid chromatography-mass spectrometry (LC-MS). They can arise from various factors, including:
-
Ion Suppression or Enhancement: Co-eluting compounds from the matrix can interfere with the ionization of the target analyte in the mass spectrometer's ion source.
-
Competition for Ionization: Matrix components can compete with the analyte for the available charge in the ion source, reducing the analyte's signal.
-
Viscosity and Surface Tension Changes: The sample matrix can alter the physical properties of the solution being introduced into the analytical instrument, affecting nebulization and ionization efficiency.
-
Binding to Matrix Components: The analyte may bind to proteins or other macromolecules in the matrix, reducing its free concentration and, consequently, its detected signal.
Q3: How can I determine if my assay is affected by matrix effects?
A3: There are several methods to assess the presence and extent of matrix effects:
-
Post-Column Infusion: A solution of the analyte is continuously infused into the mobile phase after the analytical column and before the detector. A sample extract without the analyte is then injected. Any fluctuation (dip or peak) in the constant analyte signal indicates the elution of matrix components that are causing signal suppression or enhancement.
-
Post-Extraction Spike: The response of a known amount of analyte is compared in a clean solvent versus a blank sample matrix that has been spiked with the analyte after the extraction process. A significant difference in the signal indicates a matrix effect.
Q4: What are the general strategies to overcome matrix effects?
A4: Several strategies can be employed to minimize or eliminate matrix effects, broadly categorized as sample preparation, chromatographic separation, and data acquisition/processing techniques.[2] These include:
-
Sample Dilution: A simple and often effective method to reduce the concentration of interfering matrix components.[2]
-
Improved Sample Cleanup: Employing more rigorous extraction and cleanup procedures to remove matrix interferences before analysis.
-
Modification of Chromatographic Conditions: Optimizing the liquid chromatography method to separate the analyte from interfering matrix components.[2]
-
Use of a Different Ionization Source: Some ionization techniques are less prone to matrix effects than others. For example, atmospheric pressure chemical ionization (APCI) can sometimes be less susceptible to matrix effects than electrospray ionization (ESI).
-
Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled version of the analyte as an internal standard can effectively compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Standard Addition Method: This involves adding known amounts of the analyte to the sample and creating a calibration curve within the sample matrix itself. This method is very effective but can be time-consuming.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Poor reproducibility of results | Inconsistent matrix effects between samples. | - Implement a more robust sample cleanup procedure. - Use a stable isotope-labeled internal standard. |
| Low analyte signal (ion suppression) | High concentration of co-eluting matrix components. | - Dilute the sample.[2] - Optimize chromatographic separation to resolve the analyte from interferences. - Enhance sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| High analyte signal (ion enhancement) | Co-eluting matrix components are enhancing the ionization of the analyte. | - Optimize chromatographic separation. - Improve sample cleanup to remove the enhancing components. |
| Non-linear calibration curve | Matrix effects are concentration-dependent. | - Use the standard addition method for calibration. - Prepare calibration standards in a matrix that closely matches the samples. |
| Drifting retention times | Buildup of matrix components on the analytical column. | - Implement a column washing step between injections. - Use a guard column to protect the analytical column. - Improve sample cleanup. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike
Objective: To quantify the extent of matrix effect (ion suppression or enhancement).
Methodology:
-
Prepare Analyte Solution in Solvent (A): Prepare a standard solution of the analyte in a clean solvent (e.g., methanol, acetonitrile) at a known concentration.
-
Prepare Spiked Matrix Sample (B): Take a blank matrix sample (a sample that does not contain the analyte) and perform the complete sample extraction procedure. After extraction, spike the resulting extract with the analyte to the same final concentration as solution A.
-
Prepare Blank Matrix Sample (C): Process a blank matrix sample through the entire extraction procedure without adding the analyte.
-
Analysis: Analyze all three samples (A, B, and C) using your analytical method (e.g., LC-MS).
-
Calculation: Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in B - Peak Area in C) / Peak Area in A * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
Protocol 2: The Standard Addition Method
Objective: To accurately quantify an analyte in a complex matrix by correcting for matrix effects.
Methodology:
-
Sample Aliquoting: Divide the unknown sample into at least four equal aliquots.
-
Spiking: Leave one aliquot unspiked. Spike the remaining aliquots with increasing, known concentrations of the analyte standard.
-
Analysis: Analyze all the aliquots using the established analytical method.
-
Data Plotting: Plot the measured signal (e.g., peak area) on the y-axis against the concentration of the added analyte on the x-axis.
-
Quantification: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line represents the concentration of the analyte in the original, unspiked sample.
Visualizing the Workflow for Addressing Matrix Effects
Caption: A logical workflow for identifying, evaluating, and mitigating matrix effects in analytical methods.
References
Proper storage and handling of sodium diphenylamine-4-sulfonate reagent
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of sodium diphenylamine-4-sulfonate reagent.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments using this compound as a redox indicator.
Issue 1: Faint or Indistinct Endpoint Color Change
-
Question: The expected violet/purple endpoint in my titration is faint and difficult to discern. What could be the cause?
-
Answer:
-
Insufficient Indicator Concentration: The concentration of the indicator solution may be too low. Prepare a fresh 0.2% (w/v) aqueous solution.
-
Slow Reaction Kinetics: Ensure the solution is well-mixed throughout the titration.
-
Improper Acidity: The reaction requires a strongly acidic medium. Verify that the concentration of sulfuric acid is adequate as specified in the protocol.
-
Degraded Indicator: If the indicator solution has been stored for an extended period or improperly, it may have degraded. Prepare a fresh solution.
-
Issue 2: Premature or Delayed Endpoint
-
Question: The endpoint of my titration is reached much earlier or later than expected. What are the potential reasons?
-
Answer:
-
Incorrect Reagent Concentrations: Verify the molarity of your titrant (e.g., potassium dichromate) and the concentration of your analyte (e.g., ferrous iron solution).
-
Presence of Interfering Substances: Certain ions can interfere with the redox reaction. For instance, Co(II), copper, and vanadium can lead to positive errors in iron titrations[1].
-
Improper pH: The redox potential of the system is pH-dependent. Ensure the correct concentration of sulfuric and phosphoric acids are used to maintain the appropriate reaction conditions. The addition of phosphoric acid is crucial as it lowers the redox potential of the Fe³⁺/Fe²⁺ couple, making the endpoint sharper[2][3].
-
Incomplete Reduction of Analyte: If a pre-reduction step is part of your protocol (e.g., reducing Fe³⁺ to Fe²⁺), ensure it has gone to completion before starting the titration.
-
Issue 3: Indicator Solution Appears Cloudy or Discolored
-
Question: My freshly prepared this compound solution is not clear. Is it usable?
-
Answer:
-
Incomplete Dissolution: Ensure the reagent is fully dissolved in distilled water. Gentle warming can aid dissolution, but allow the solution to cool to room temperature before use.
-
Contamination: The water or glassware used may be contaminated. Use high-purity distilled or deionized water and thoroughly cleaned glassware.
-
Degradation: If the solution appears cloudy, discolored, or has precipitated upon storage, it has likely degraded and should be discarded. Freshly prepared solutions should be clear and colorless to very faintly colored[4].
-
Frequently Asked Questions (FAQs)
1. What is the proper way to store solid this compound?
The solid reagent should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from direct sunlight and moisture.[5] It is stable under these recommended storage conditions.[5]
2. How should I prepare the indicator solution?
A common preparation involves dissolving 0.2 g of this compound in 100 mL of distilled water to create a 0.2% (w/v) solution.
3. What is the shelf life of the prepared indicator solution?
The prepared indicator solution is stable for at least two weeks when stored in a cool, dark place.[6] For longer-term storage, some sources suggest storing stock solutions at -20°C for up to a year or at -80°C for up to two years.[7] It is recommended to visually inspect the solution for any signs of degradation before use.
4. What are the visual signs of degradation for this reagent?
-
Solid: The fresh reagent is typically an off-white to beige or light gray powder.[8] A significant darkening in color or the appearance of dark spots may indicate degradation.
-
Solution: A freshly prepared solution should be clear.[4] Any cloudiness, precipitation, or unexpected color change suggests degradation, and the solution should be discarded.
5. How does this compound work as a redox indicator?
In a redox titration, the indicator changes color in response to a sharp change in the solution's redox potential at the endpoint. The reduced form of this compound is colorless, while its oxidized form is a reddish-purple or violet color.[7]
6. What are the advantages of using this compound over other redox indicators?
-
It provides a sharp and easily detectable color change in the appropriate chemical environment.
-
It is a pH-independent redox indicator.[4]
-
Unlike potassium permanganate, which can act as its own indicator, this compound is necessary for titrations with reagents like potassium dichromate, which do not have a strong color change at the endpoint.[2][3]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Chemical Formula | C₁₂H₁₀NNaO₃S | [9] |
| Molar Mass | 271.27 g/mol | [4] |
| Appearance | Off-white to beige or light gray crystalline powder | [8][10] |
| Melting Point | >300 °C | [10] |
| Solubility in Water | 820 g/L | [11] |
| pH | 5.7 (10 g/L in H₂O at 20 °C) | [11] |
| Storage Temperature | +15°C to +25°C | [11] |
| Redox Potential | ca. 0.78 V | [2][3] |
Experimental Protocols
Protocol: Determination of Iron(II) with Potassium Dichromate using this compound Indicator
This protocol is adapted from established methods for the redox titration of ferrous ions.[2][3]
1. Reagents and Solutions:
-
Standard Potassium Dichromate (K₂Cr₂O₇) Solution (e.g., 0.1 N): Prepare by dissolving a precisely weighed amount of primary standard grade potassium dichromate in distilled water.
-
Sulfuric Acid (H₂SO₄) Solution (e.g., 1 M): Prepare by diluting concentrated sulfuric acid with distilled water.
-
Phosphoric Acid (H₃PO₄), 85%
-
This compound Indicator Solution (0.2% w/v): Dissolve 0.2 g of this compound in 100 mL of distilled water.
-
Ferrous Iron (Fe²⁺) Analyte Solution: A solution containing an unknown concentration of ferrous ions.
2. Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the ferrous iron solution into a conical flask.
-
Add approximately 20 mL of 1 M sulfuric acid to acidify the solution.
-
Add 5 mL of 85% phosphoric acid.
-
Add 3-5 drops of the this compound indicator solution. The solution should be colorless or have a slight greenish tint due to the presence of Fe²⁺ ions.
-
Titrate with the standard potassium dichromate solution from a burette, swirling the flask continuously.
-
As the endpoint is approached, the green color will deepen. The endpoint is reached when the first permanent violet or purple color appears.
-
Record the volume of potassium dichromate solution used.
-
Repeat the titration at least two more times to ensure concordant results.
3. Calculation:
The concentration of the ferrous iron solution can be calculated using the following formula:
M_Fe²⁺ * V_Fe²⁺ = 6 * M_Cr₂O₇²⁻ * V_Cr₂O₇²⁻
Where:
-
M_Fe²⁺ = Molarity of the ferrous iron solution
-
V_Fe²⁺ = Volume of the ferrous iron solution
-
M_Cr₂O₇²⁻ = Molarity of the potassium dichromate solution
-
V_Cr₂O₇²⁻ = Volume of the potassium dichromate solution used in the titration
-
The factor of 6 accounts for the stoichiometry of the redox reaction (6 moles of Fe²⁺ react with 1 mole of Cr₂O₇²⁻).
Mandatory Visualization
Caption: Experimental workflow for the titration of Fe²⁺ with K₂Cr₂O₇.
Caption: Troubleshooting logic for common titration issues.
References
- 1. Quantitative Reduction of Iron under Nitrogen Atmosphere for Potassium Dichromate Titration [jstage.jst.go.jp]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Determination of iron using potassium dichromate: Redox indicators [wwwchem.uwimona.edu.jm]
- 4. gspchem.com [gspchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | C12H10NNaO3S | CID 517002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, (Redox indicator), Practical grade [himedialabs.com]
- 10. Diphenylamine-4-sulfonic acid sodium salt [chembk.com]
- 11. merckmillipore.com [merckmillipore.com]
Minimizing indicator blank correction in titrations with sodium diphenylamine-4-sulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using sodium diphenylamine-4-sulfonate as a redox indicator in titrations. Our goal is to help you minimize indicator blank correction and achieve accurate and repeatable results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your titration experiments.
| Issue ID | Question | Answer |
| SDPS-T01 | Why is my indicator blank correction volume unusually high? | An elevated indicator blank can be caused by several factors: 1) Impure reagents: The distilled water or acids used may contain reducing or oxidizing impurities that react with the titrant. 2) Indicator degradation: The this compound solution may have degraded due to improper storage or age.[1] 3) Excessive indicator volume: Using more indicator than necessary will naturally increase the blank volume. 4) Slow reaction: A slow reaction between the titrant and the indicator can lead to over-titration in the blank determination. |
| SDPS-T02 | The endpoint color change from green to violet is fleeting or difficult to discern. What should I do? | A faint or unstable endpoint can be due to: 1) Insufficient phosphoric acid: Phosphoric acid is crucial for sharpening the endpoint by lowering the formal potential of the Fe³⁺/Fe²⁺ couple through complexation with Fe³⁺ ions.[2][3] Ensure the correct concentration and volume are used. 2) Incorrect indicator concentration: A 0.2% aqueous solution is typically recommended.[4] A solution that is too dilute may not produce a sharp color change. 3) Rapid addition of titrant: Approaching the endpoint too quickly can cause you to overshoot the true endpoint. Add the titrant dropwise as you get closer. |
| SDPS-T03 | I am observing a precipitate forming during my titration. What is the cause and how can I prevent it? | Precipitate formation is not typical in this titration. However, it could be caused by the presence of interfering ions in your sample that form an insoluble salt with the titrant or other reagents. Review the composition of your sample and consider any potential side reactions. Ensure all glassware is scrupulously clean to avoid contamination. |
| SDPS-T04 | My titration results are not reproducible. What are the likely sources of error? | Lack of reproducibility can stem from several sources: 1) Inconsistent indicator volume: Use a calibrated pipette to add the same volume of indicator for each titration, including the blank. 2) Variable reagent concentrations: Ensure your titrant and other reagent solutions are properly standardized and stored to prevent changes in concentration. 3) Temperature fluctuations: Significant temperature changes in the laboratory can affect reaction rates and solution volumes. 4) Inconsistent endpoint determination: The point at which the color change is determined to be complete should be consistent across all titrations. |
Frequently Asked Questions (FAQs)
Q1: What is an indicator blank correction and why is it necessary?
An indicator blank correction is the volume of titrant required to change the color of the indicator in the absence of the analyte.[5] This volume is subtracted from the total volume of titrant used in the sample titration to determine the actual volume of titrant that reacted with the analyte.[6] It is necessary to correct for the small amount of titrant that is consumed by the indicator itself to undergo its color change.[7]
Q2: How do I perform an indicator blank titration?
To perform a blank titration, you follow the exact same procedure as your sample titration, but you omit the sample (analyte).[6] This means you add the same volumes of solvent (e.g., deionized water), acids (sulfuric and phosphoric), and indicator to a flask and then titrate with your standard solution until the endpoint color change is observed.[5]
Q3: What is a typical indicator blank correction for this compound in a dichromate titration?
The indicator blank correction can vary depending on the concentration of the titrant and the indicator, as well as the total volume of the solution. However, a documented example for the titration of ferrous ion with 0.001 N potassium dichromate using diphenylamine (B1679370) sulfonic acid as the indicator reported a correction of 0.25 mL.
Quantitative Data on Indicator Blank Correction
| Titration System | Titrant Concentration | Indicator | Reported Blank Correction |
| Fe²⁺ vs. K₂Cr₂O₇ | 0.001 N | Diphenylamine sulfonic acid | 0.25 mL |
Q4: What is the role of phosphoric acid in the titration of iron(II) with dichromate?
Phosphoric acid is added to lower the reduction potential of the Fe³⁺/Fe²⁺ couple.[2][3] It achieves this by forming a stable, colorless complex with the ferric ions (Fe³⁺) produced during the titration. This makes the endpoint color change sharper and more distinct.[2]
Q5: How should I prepare and store the this compound indicator solution?
A common preparation is a 0.2% (w/v) solution in water.[4] To prepare 100 mL, dissolve 0.2 g of this compound in 100 mL of distilled water. The solution should be stored in a cool, dark place to maintain its stability.[1] A stock solution can be stable for at least two weeks under these conditions.[1]
Experimental Protocols
Protocol 1: Preparation of 0.2% this compound Indicator Solution
Objective: To prepare a 0.2% (w/v) aqueous solution of the indicator.
Materials:
-
This compound salt
-
Distilled or deionized water
-
100 mL volumetric flask
-
Analytical balance
-
Spatula
-
Weighing paper
-
Funnel
Procedure:
-
Accurately weigh 0.2 g of this compound using an analytical balance.
-
Carefully transfer the weighed salt into a 100 mL volumetric flask using a funnel.
-
Add approximately 50 mL of distilled water to the flask and swirl to dissolve the salt completely.
-
Once dissolved, dilute the solution to the 100 mL mark with distilled water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the solution to a labeled, amber glass bottle for storage.
Protocol 2: Determination of the Indicator Blank Correction
Objective: To determine the volume of potassium dichromate titrant required to produce the endpoint color change of the this compound indicator.
Materials:
-
Standardized potassium dichromate (K₂Cr₂O₇) solution (e.g., 0.1 N)
-
Dilute sulfuric acid (e.g., 1 M)
-
85% Phosphoric acid (H₃PO₄)
-
0.2% this compound indicator solution
-
Distilled or deionized water
-
250 mL Erlenmeyer flask
-
Burette
-
Pipettes
Procedure:
-
To a 250 mL Erlenmeyer flask, add the same volume of distilled water that you would use to dissolve your sample.
-
Add the same amounts of sulfuric acid and phosphoric acid as specified in your primary titration method (e.g., 25 mL of 1 M H₂SO₄ and 3 mL of 85% H₃PO₄).[8]
-
Add the same number of drops of the this compound indicator solution (e.g., 6 drops).[8]
-
Fill a clean burette with the standardized potassium dichromate solution and record the initial volume.
-
Titrate the blank solution with the potassium dichromate solution dropwise until the characteristic permanent violet color endpoint is reached.
-
Record the final volume from the burette.
-
The indicator blank correction is the difference between the final and initial burette readings.
-
Repeat the blank titration at least two more times to ensure the result is reproducible. The values should agree closely.
Visualizations
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Determination of iron using potassium dichromate: Redox indicators [wwwchem.uwimona.edu.jm]
- 4. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 5. Chrominfo: What is a blank titration and why is it necessary [chrominfo.blogspot.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. Solved PROCEDURE Part A ‐ Determination of ferrous iron | Chegg.com [chegg.com]
Validation & Comparative
A Comparative Analysis of Sodium Diphenylamine-4-Sulfonate and Ferroin as Redox Indicators
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, particularly in redox titrations, the choice of indicator is paramount to achieving accurate and reproducible results. This guide provides a detailed, data-driven comparison of two commonly used redox indicators: sodium diphenylamine-4-sulfonate and ferroin (B110374). We will delve into their fundamental properties, performance in titrimetric applications, and provide standardized experimental protocols for their use.
Core Properties and Performance Characteristics
This compound and ferroin, while both serving as excellent redox indicators, exhibit distinct electrochemical and physical properties that make them suitable for different applications. A summary of their key characteristics is presented below.
| Property | This compound | Ferroin (Tris(1,10-phenanthroline)iron(II) sulfate) |
| Standard Electrode Potential (E°) | ~ +0.85 V | +1.06 V in 1 M H₂SO₄[1] |
| Color Change | Colorless (reduced) to Reddish-Purple/Violet (oxidized)[1] | Red (reduced) to Pale Blue (oxidized) |
| Molar Absorptivity (ε) | Oxidized form has a λmax at ~555 nm | ~11,100 L mol⁻¹ cm⁻¹ at 508-510 nm (for the Fe(II) complex) |
| Solubility | Soluble in water | Soluble in water |
| Stability of Solution | Aqueous solutions are stable under normal conditions. Stock solutions can be stored at -20°C for up to a year[1]. | The solution is stable up to 60°C[1]. Properly stored solutions have a good shelf life, with some commercial preparations offering a 24-month shelf life. |
| Common Applications | Titrations with potassium dichromate and other oxidizing agents. | Cerimetry (titrations with Ce(IV) solutions), titrations with dichromate[2], and visualization of Belousov-Zhabotinsky reactions[1]. |
| Potential Interferences | Strong oxidizing agents can cause irreversible oxidation. | The presence of turbidity in the solution can obscure the color change at the endpoint. |
Redox Transition Mechanisms
The color change in both indicators is a result of a reversible oxidation-reduction reaction. The diagrams below illustrate these transitions.
Caption: Redox transition of this compound.
Caption: Redox transition of Ferroin.
Experimental Protocols
To provide a practical comparison, detailed methodologies for the determination of ferrous iron using potassium dichromate with both indicators are presented below.
Experimental Workflow: Titration of Ferrous Iron with Potassium Dichromate
The general workflow for this type of redox titration is outlined in the following diagram.
Caption: General workflow for the redox titration of Fe(II) with K₂Cr₂O₇.
Protocol 1: Titration using this compound
This protocol is adapted for the determination of ferrous iron in a sample using a standard potassium dichromate solution.
Materials:
-
Ferrous ammonium (B1175870) sulfate (B86663) (or other Fe(II) salt)
-
Potassium dichromate (primary standard)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
85% Phosphoric Acid (H₃PO₄)
-
This compound indicator solution (0.2% w/v in water)
-
Deionized water
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh approximately 0.7 g of the ferrous salt into a 250 mL conical flask. Add 30 cm³ of dilute sulfuric acid (e.g., 1 M) and 100 cm³ of deionized water. Swirl to dissolve.[3][4]
-
Addition of Reagents: To the analyte solution, add 7 cm³ of 85% phosphoric acid and 5-6 drops of the this compound indicator solution.[3][4][5]
-
Titration: Titrate the prepared ferrous solution with a standardized potassium dichromate solution (e.g., ~0.017 M). The endpoint is reached when the initial green color of the solution (due to the formation of Cr³⁺) changes to a sharp, permanent purple color.[3][4][5]
-
Replicates: Repeat the titration at least two more times to ensure precision.
Protocol 2: Titration using Ferroin
This protocol outlines the determination of iron in a ferrous ammonium sulfate sample using a standard potassium dichromate solution with ferroin as the indicator.
Materials:
-
Ferrous ammonium sulfate
-
Potassium dichromate (primary standard)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
85% Phosphoric Acid (H₃PO₄)
-
Ferroin indicator solution (0.025 M)
-
Deionized water
Procedure:
-
Preparation of the Analyte Solution: Accurately weigh a portion of the ferrous ammonium sulfate sample and dissolve it in a mixture of approximately 30 mL of 1:1 sulfuric acid solution in a 250 mL beaker with vigorous stirring. Quantitatively transfer this solution to a 100 mL volumetric flask and dilute to the mark.
-
Titration Setup: Pipette a 20.0 mL aliquot of the unknown ferrous solution into a conical flask.
-
Addition of Reagents: Add an appropriate amount of phosphoric acid. Then, add 1-2 drops of the ferroin indicator solution.
-
Titration: Titrate the ferrous solution with the standardized potassium dichromate solution. The endpoint is indicated by a color change from the greenish tint of the solution to a violet-blue.[6]
-
Replicates: Perform at least three replicate titrations to ensure the accuracy and precision of your results.
Concluding Remarks
Both this compound and ferroin are highly effective redox indicators, but their optimal use depends on the specific requirements of the titration.
-
This compound is a suitable choice for titrations with potassium dichromate, offering a distinct color change. Its lower standard potential compared to ferroin may be advantageous in certain applications.
-
Ferroin provides a very sharp and rapid color change at a higher potential, making it the indicator of choice for cerimetry.[1] Its intense color allows for easy detection of the endpoint.
The selection between these two indicators should be guided by the specific oxidizing agent used, the potential at the equivalence point of the reaction, and any potential interferences in the sample matrix. For professionals in research and drug development, understanding the nuances of these indicators is crucial for the development of robust and reliable analytical methods.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Redox Titrations – Analytical chemistry [ebooks.inflibnet.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Determination of iron using potassium dichromate: Redox indicators [wwwchem.uwimona.edu.jm]
- 5. Solved PROCEDURE Part A ‐ Determination of ferrous iron | Chegg.com [chegg.com]
- 6. Behaviour of ferroin indicator in iron(ii)- dichromate titrations A Critical study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Spectrophotometric Methods for Iron Analysis in Pharmaceuticals: Validation of the Sodium Diphenylamine-4-Sulfonate Method
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of iron is a critical aspect of quality control in the pharmaceutical industry, ensuring the safety and efficacy of various drug formulations. While several methods exist for iron determination, spectrophotometric techniques are widely employed due to their simplicity, cost-effectiveness, and suitability for routine analysis. This guide provides a comparative overview of the validation of the sodium diphenylamine-4-sulfonate method against the well-established 1,10-phenanthroline (B135089) method for the analysis of iron in pharmaceuticals. The comparison is framed within the context of the International Council for Harmonisation (ICH) Q2(R2) guidelines for the validation of analytical procedures.[1]
Introduction to Iron Analysis in Pharmaceuticals
Iron is an essential element and a common component in various pharmaceutical preparations, not only as an active pharmaceutical ingredient (API) in anti-anemic drugs but also as a potential impurity.[2] Its accurate determination is crucial to guarantee product quality, stability, and compliance with regulatory standards. Spectrophotometry, a technique based on the measurement of light absorption by colored compounds in solution, offers a reliable and accessible approach for quantifying iron content.[3][4] The choice of a specific spectrophotometric method depends on factors such as sensitivity, selectivity, and the complexity of the sample matrix.
This guide focuses on two such methods: the established 1,10-phenanthroline method and the lesser-used this compound method, providing a side-by-side comparison of their experimental protocols and validation parameters.
Experimental Protocols
A clear and detailed experimental protocol is fundamental for the reproducibility and validation of any analytical method. Below are the methodologies for both the this compound and the 1,10-phenanthroline methods for iron determination.
This compound Method
This method is based on the formation of a colored complex between iron(III) ions and this compound (DPA-4-SA). The intensity of the resulting color is proportional to the iron concentration and can be measured spectrophotometrically. While this method has been applied to environmental samples, its validation for pharmaceutical analysis is less documented.[5][6][7]
Reagents:
-
Standard Iron(III) Solution (1000 µg/mL): Dissolve an appropriate amount of ferric ammonium (B1175870) sulfate (B86663) in dilute sulfuric acid and dilute to volume with deionized water.
-
This compound (DPA-4-SA) Solution (0.1% w/v): Dissolve 0.1 g of DPA-4-SA in 100 mL of deionized water.
-
Acetate (B1210297) Buffer (pH 5.5): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.
-
Oxidizing Agent (e.g., Potassium Persulfate): To ensure all iron is in the Fe(III) state.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the pharmaceutical sample in a suitable solvent. If necessary, perform acid digestion to release the iron from the matrix. Ensure the final solution is acidic.
-
Oxidation: Treat the sample solution with an oxidizing agent to convert any Fe(II) to Fe(III).
-
Complex Formation: To an aliquot of the sample solution, add the acetate buffer to adjust the pH to 5.5, followed by the DPA-4-SA solution.
-
Measurement: Allow the color to develop and measure the absorbance at the wavelength of maximum absorption (λmax), which is approximately 410 nm, against a reagent blank.[5][6]
-
Quantification: Determine the iron concentration from a calibration curve prepared using standard iron(III) solutions.
1,10-Phenanthroline Method
This is a widely accepted and validated spectrophotometric method for the determination of iron in pharmaceuticals.[2][4][8][9] It relies on the reaction of iron(II) with 1,10-phenanthroline to form a stable, orange-red complex.
Reagents:
-
Standard Iron(II) Solution (100 µg/mL): Prepared from ferrous ammonium sulfate in dilute sulfuric acid.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming if necessary.[10]
-
Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This acts as a reducing agent to convert Fe(III) to Fe(II).[10]
-
Sodium Acetate Solution (10% w/v): To buffer the solution to the optimal pH for color development.[10]
Procedure:
-
Sample Preparation: Prepare the sample solution as described for the DPA-4-SA method.
-
Reduction: To an aliquot of the sample solution, add hydroxylamine hydrochloride solution to reduce any ferric ions to the ferrous state.[10][11]
-
Complex Formation: Add the 1,10-phenanthroline solution, followed by the sodium acetate solution to adjust the pH.[10]
-
Measurement: Allow for color development and measure the absorbance at the λmax of approximately 510 nm against a reagent blank.[4][8][11]
-
Quantification: Calculate the iron concentration using a calibration curve prepared from standard iron(II) solutions.
Comparative Validation Data
The following table summarizes the key validation parameters for both methods, based on available literature. It is important to note that the data for the this compound method is primarily from flow injection analysis of environmental samples and would require specific validation for pharmaceutical applications according to ICH guidelines.[12][13][14]
| Validation Parameter | This compound Method | 1,10-Phenanthroline Method | ICH Q2(R2) Guideline Considerations |
| Specificity | Good, with minimal interference from many common metal ions.[5] | High, the complex is specific for Fe(II). Potential interferences can be masked. | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity Range | 5 - 200 µg/L (in flow injection system)[6][7] | 0.2 - 1.6 mg/L, 1 - 30 mg/L (method dependent)[8][15] | The analytical procedure's ability to elicit test results that are directly proportional to the concentration of the analyte. |
| Accuracy (% Recovery) | Not explicitly reported for pharmaceuticals. | Typically 93 - 107%[3] | The closeness of test results obtained by the method to the true value. |
| Precision (RSD%) | ~3.5% (for 10 µg/L)[5][6] | < 2%[15] | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. |
| Limit of Detection (LOD) | 1 µg/L[6][7] | 0.5 mg/L[15] | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Not explicitly reported. | Typically calculated from LOD. | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Dependent on pH and flow rate in FIA systems.[5] | Stable color over a wide pH range (2-9).[10] | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. |
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each experimental procedure.
Caption: Experimental workflow for the this compound method.
Caption: Experimental workflow for the 1,10-phenanthroline method.
Conclusion and Recommendations
The 1,10-phenanthroline method is a well-validated, robust, and widely accepted technique for the spectrophotometric determination of iron in pharmaceutical preparations.[2][4][8] Its validation parameters, including linearity, accuracy, and precision, are well-documented and meet the stringent requirements of the pharmaceutical industry.
The this compound method presents a potential alternative, demonstrating high sensitivity in the analysis of environmental samples.[5][6] However, there is a clear lack of published validation data for its application in pharmaceutical analysis. For this method to be considered a viable alternative, a comprehensive validation study in accordance with ICH Q2(R2) guidelines would be mandatory.[1] This would involve rigorously assessing its specificity, linearity, accuracy, precision, and robustness in the context of various pharmaceutical matrices.
Therefore, for routine quality control and regulatory submissions, the 1,10-phenanthroline method remains the recommended choice due to its established and proven performance. The this compound method, while promising in terms of sensitivity, requires further investigation and validation before it can be confidently implemented in a pharmaceutical setting.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. jetir.org [jetir.org]
- 3. Photometric Determination of Iron in Pharmaceutical Formulations Using Double-Beam Direct Injection Flow Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrophotometric Quantification of Iron in Different Pharmaceuticals | Journal of Nepal Chemical Society [nepjol.info]
- 5. researchgate.net [researchgate.net]
- 6. Flow injection spectrophotometric determination of iron(III) using diphenylamine-4-sulfonic acid sodium salt: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpba.info [ijpba.info]
- 9. researchgate.net [researchgate.net]
- 10. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 11. kelid1.ir [kelid1.ir]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ijraset.com [ijraset.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to Redox Indicators for Dichromate Titrations: Alternatives to Sodium Diphenylamine-4-Sulfonate
For researchers, scientists, and drug development professionals engaged in volumetric analysis, the selection of an appropriate redox indicator is paramount for achieving accurate and reliable results in dichromate titrations. While sodium diphenylamine-4-sulfonate has been a long-standing choice, a range of alternative indicators offer distinct advantages in various analytical scenarios. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data and detailed protocols to facilitate informed selection.
Dichromate titrations are a cornerstone of redox analysis, prized for the stability of the primary standard, potassium dichromate. However, the visual endpoint detection is critically dependent on the chosen indicator. An ideal indicator exhibits a sharp, reversible color change at the equivalence point, is stable in the titration medium, and has a transition potential that closely aligns with the potential of the system at equivalence. This guide explores the performance characteristics of several alternatives to the commonly used this compound.
Comparative Performance of Redox Indicators
The selection of a suitable redox indicator for dichromate titrations hinges on a careful evaluation of its electrochemical properties and performance in the specific analytical context. Key parameters for comparison include the transition potential, the quality and color change at the endpoint, and any specific matrix effects or interferences.
| Indicator | Transition Potential (V vs. SHE) | Color Change (Reduced → Oxidized) | Key Advantages | Key Disadvantages |
| This compound | ~0.85 | Colorless → Red-Violet | Sharp and stable endpoint. | Can be slow to react in some conditions. |
| Diphenylamine (B1679370) | ~0.76 | Colorless → Violet | Readily available and cost-effective. | Insoluble in water, requiring preparation in concentrated sulfuric acid. The un-sulfonated form is susceptible to oxidation by atmospheric oxygen. |
| Diphenylbenzidine | ~0.76 | Colorless → Violet | Similar to diphenylamine. | Shares the same solubility issues as diphenylamine. |
| Barium Diphenylamine-4-Sulfonate | ~0.85 | Colorless → Red-Violet | Sharp endpoint, and the barium salt is less soluble in concentrated acids, which can be advantageous in certain applications. | Less common than the sodium salt. |
| N-Phenylanthranilic Acid | ~1.08 | Colorless → Purple-Red | Higher transition potential, which can be beneficial in titrations where a higher potential at the equivalence point is observed. The color change is sharp. | More expensive than diphenylamine-based indicators. |
| Ferroin (B110374) (1,10-Phenanthroline Iron(II) Sulfate) | ~1.06 | Red → Pale Blue | Very sharp and intense color change. Fast response. | Higher transition potential may not be suitable for all dichromate titrations. Can be more expensive. The indicator can be consumed by excess oxidant if the endpoint is overshot. |
Experimental Protocols
Accurate and reproducible results are contingent upon meticulous adherence to established experimental procedures. The following are detailed methodologies for the use of this compound and its alternatives in the dichromate titration of ferrous ions.
General Titration Setup
A standardized solution of potassium dichromate (typically 0.1 N) is used as the titrant. The analyte, a solution of ferrous ions (e.g., from ferrous ammonium (B1175870) sulfate), is acidified with a sulfuric acid and phosphoric acid mixture before the addition of the indicator. The phosphoric acid complexes the ferric ions produced during the titration, which sharpens the endpoint by lowering the formal potential of the Fe(III)/Fe(II) couple and removing the yellow color of Fe(III) that can interfere with the color change of the indicator.[1][2]
Protocol 1: Titration using this compound
-
Analyte Preparation: Pipette a known volume (e.g., 25.00 mL) of the ferrous ammonium sulfate (B86663) solution into a 250 mL Erlenmeyer flask.
-
Acidification: Add 10 mL of a 1:1 mixture of 6 M sulfuric acid and 85% phosphoric acid.
-
Indicator Addition: Add 2-3 drops of 0.2% (w/v) aqueous solution of this compound.
-
Titration: Titrate with the standardized potassium dichromate solution until the first permanent violet-blue color appears.[3]
Protocol 2: Titration using Diphenylamine
-
Indicator Preparation: Prepare a 1% (w/v) solution of diphenylamine in concentrated sulfuric acid.
-
Analyte Preparation: Pipette a known volume of the ferrous solution into an Erlenmeyer flask.
-
Acidification: Add 10 mL of a 1:1 mixture of 6 M sulfuric acid and 85% phosphoric acid.
-
Indicator Addition: Add 2-3 drops of the diphenylamine indicator solution.
-
Titration: Titrate with the standard potassium dichromate solution to a sharp violet endpoint.
Protocol 3: Titration using N-Phenylanthranilic Acid
-
Indicator Preparation: Prepare a 0.1% (w/v) solution of N-phenylanthranilic acid by dissolving 0.1 g of the solid in 100 mL of 0.005 M sodium hydroxide (B78521) solution.
-
Analyte Preparation: Pipette a known volume of the ferrous solution into an Erlenmeyer flask.
-
Acidification: Add 10 mL of 2 N sulfuric acid.
-
Indicator Addition: Add 2-3 drops of the N-phenylanthranilic acid indicator solution.
-
Titration: Titrate with the standard potassium dichromate solution. The endpoint is marked by a color change from green to purple.[4][5]
Protocol 4: Titration using Ferroin
-
Indicator Preparation: Use a commercially available 0.025 M solution of ferroin (1,10-phenanthroline iron(II) sulfate).
-
Analyte Preparation: Pipette a known volume of the ferrous solution into an Erlenmeyer flask.
-
Acidification: Add 10 mL of 1 M sulfuric acid.
-
Indicator Addition: Add 1-2 drops of the ferroin indicator solution.
-
Titration: Titrate with the standard potassium dichromate solution. The endpoint is indicated by a sharp color change from red to pale blue. A critical evaluation has shown that the success of the titration with ferroin is influenced by acidity and the presence of iron(III).[6]
Protocol 5: Titration using Barium Diphenylamine-4-Sulfonate
-
Indicator Preparation: Prepare a 0.2% (w/v) aqueous solution of barium diphenylamine-4-sulfonate.
-
Analyte Preparation: Pipette a known volume of the ferrous solution into an Erlenmeyer flask.
-
Acidification: Add 10 mL of a 1:1 mixture of 6 M sulfuric acid and 85% phosphoric acid.
-
Indicator Addition: Add 2-3 drops of the barium diphenylamine-4-sulfonate indicator solution.
-
Titration: Titrate with the standard potassium dichromate solution to a red-violet endpoint. Barium diphenylamine sulfonate is often considered to provide a very sharp color change.
Signaling Pathway and Experimental Workflow
The selection of an appropriate redox indicator is a critical step in ensuring the accuracy of a dichromate titration. The following diagrams illustrate the logical relationships in the selection process and a typical experimental workflow.
Caption: Logical flow for selecting a suitable redox indicator.
Caption: A typical experimental workflow for dichromate titration.
Conclusion
The choice of a redox indicator for dichromate titrations extends beyond the traditional this compound. Alternatives such as diphenylamine, N-phenylanthranilic acid, and ferroin each present a unique set of characteristics that may be more suitable for specific applications. Diphenylamine offers a cost-effective solution, while N-phenylanthranilic acid and ferroin provide sharper endpoints at different transition potentials. The selection should be guided by the specific requirements of the analysis, including the nature of the analyte, the desired level of precision, and cost considerations. By understanding the performance and procedural nuances of each indicator, researchers can optimize their titrimetric assays for enhanced accuracy and reliability.
References
- 1. Determination of iron using potassium dichromate: Redox indicators [wwwchem.uwimona.edu.jm]
- 2. Redox Titrations – Analytical chemistry [ebooks.inflibnet.ac.in]
- 3. pharmacyinfoline.com [pharmacyinfoline.com]
- 4. satyensaha.com [satyensaha.com]
- 5. scribd.com [scribd.com]
- 6. Some observations on the redox behaviour of N-phenylanthranilic acid indicator in iron(II) titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Determination of Iron: Accuracy and Precision of Sodium Diphenylamine-4-Sulfonate and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of iron is paramount for product quality, safety, and efficacy. This guide provides a comprehensive comparison of the analytical performance of the sodium diphenylamine-4-sulfonate method with other established techniques for iron determination, supported by experimental data to inform method selection and validation.
The determination of iron content is a critical analytical parameter in various stages of pharmaceutical development and quality control. The choice of analytical methodology depends on several factors, including the required sensitivity, the nature of the sample matrix, available instrumentation, and throughput needs. This guide focuses on the flow injection analysis (FIA) method utilizing this compound and compares its accuracy and precision with three widely used alternative methods: spectrophotometry with 1,10-phenanthroline (B135089), Atomic Absorption Spectrometry (AAS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Method Performance Comparison
The selection of an appropriate analytical method is often guided by its performance characteristics. The following tables summarize the key validation parameters for the determination of iron using this compound and its alternatives.
| Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (Recovery) | Precision (RSD) |
| This compound (FIA) | 5 - 200 µg/L[1][2] | 1 µg/L[1][2] | ~3.3 µg/L (estimated) | Good agreement with standard addition method[1][2] | 3.5% for 10 µg/L Fe(III)[1][2] |
| Spectrophotometry (1,10-Phenanthroline) | 0.4 - 4.0 mg/L[3] | 0.0108 mg/L[4] | 0.0345 mg/L[4] | 96 - 105%[3] | < 2%[5] |
| Atomic Absorption Spectrometry (AAS) | 0.1 - 5.0 mg/L | 0.0015 mg/L[6] | 0.0086 mg/L[6] | 95 - 105%[6] | < 5%[6] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | 1 - 1000 µg/L[7] | 0.05 µg/L | 0.15 µg/L | 97.5 - 101.7%[7] | < 1%[7] |
Table 1: Comparison of Quantitative Performance Data for Iron Determination Methods.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are the methodologies for the discussed iron determination techniques.
Flow Injection Analysis (FIA) with this compound
This method is based on the formation of a colored complex between iron(III) and this compound, which is then measured spectrophotometrically.[1][2]
Reagents:
-
Carrier Solution: Acetate (B1210297) buffer (pH 5.50).
-
Reagent Solution: Aqueous solution of this compound.
-
Iron(III) Standard Solutions: Prepared by diluting a stock solution of a certified iron standard.
Procedure:
-
Prepare the carrier and reagent solutions.
-
Set up the FIA system with a peristaltic pump, injection valve, reaction coil, and a spectrophotometric detector set to 410 nm.
-
Pump the carrier solution through the system.
-
Inject a defined volume (e.g., 20 µL) of the sample or standard solution into the carrier stream.[1][2]
-
The sample zone mixes with the reagent in the reaction coil, leading to the formation of the colored iron(III)-diphenylamine-4-sulfonate complex.
-
The absorbance of the colored complex is measured as it passes through the detector.
-
A calibration curve is constructed by plotting the absorbance of the standard solutions against their concentrations.
-
The iron concentration in the sample is determined from the calibration curve.
Spectrophotometry with 1,10-Phenanthroline
This is a classical and widely used method for the determination of iron(II). For the determination of total iron, a reducing agent is first added to convert any iron(III) to iron(II).
Reagents:
-
Hydroxylamine (B1172632) Hydrochloride Solution: To reduce Fe(III) to Fe(II).
-
1,10-Phenanthroline Solution: Complexing agent.
-
Sodium Acetate Solution: To adjust the pH.
-
Iron(II) Standard Solutions: Prepared from a standard iron source like ferrous ammonium (B1175870) sulfate.[8]
Procedure:
-
To the sample or standard solution, add hydroxylamine hydrochloride solution and wait for the reduction of Fe(III) to complete.[8]
-
Add the 1,10-phenanthroline solution, followed by the sodium acetate solution to adjust the pH to the optimal range for complex formation.[8]
-
Allow time for the color of the tris(1,10-phenanthroline)iron(II) complex to develop fully.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 510 nm) using a spectrophotometer.[3]
-
Prepare a calibration curve using a series of standard iron solutions treated in the same manner.
-
Determine the iron concentration of the sample from the calibration curve.
Atomic Absorption Spectrometry (AAS)
AAS is a common and robust technique for determining the total concentration of an element in a sample.
Instrumentation:
-
Atomic Absorption Spectrometer equipped with an iron hollow cathode lamp and a flame or graphite (B72142) furnace atomizer.
Procedure:
-
Sample Preparation: Acidify the sample with nitric acid to keep the iron in solution. Digestion may be required for solid samples or complex matrices.[6]
-
Instrument Setup: Set the wavelength to 248.3 nm for iron. Optimize other instrumental parameters such as slit width and gas flow rates.[9]
-
Calibration: Prepare a series of standard iron solutions of known concentrations.
-
Measurement: Aspirate the blank, standards, and samples into the atomizer (flame or graphite furnace). The instrument measures the absorbance of light by the free iron atoms.
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the iron concentration in the sample from this curve.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive and powerful technique for trace and ultra-trace elemental analysis.
Instrumentation:
-
Inductively Coupled Plasma-Mass Spectrometer.
Procedure:
-
Sample Preparation: Samples are typically digested with a mixture of strong acids (e.g., nitric acid and hydrochloric acid) to bring the iron into solution and remove the organic matrix.[10]
-
Instrument Tuning: The ICP-MS is tuned for optimal performance using a tuning solution containing a range of elements.
-
Calibration: A series of multi-element or single-element standards are prepared to create a calibration curve. An internal standard is often used to correct for matrix effects and instrumental drift.[7]
-
Analysis: The prepared samples and standards are introduced into the argon plasma, where they are atomized and ionized. The ions are then passed into the mass spectrometer, which separates them based on their mass-to-charge ratio.
-
Data Acquisition and Processing: The detector counts the ions for each isotope of interest. The concentration of iron in the sample is determined by comparing its signal intensity to the calibration curve.
Visualizing the Workflow
To better understand the experimental process, a graphical representation of the workflow for the Flow Injection Analysis (FIA) method using this compound is provided below.
Caption: Experimental workflow for iron determination using FIA with this compound.
Signaling Pathway of the Colorimetric Reaction
The underlying principle of the spectrophotometric methods involves a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of iron.
Caption: General signaling pathway for the colorimetric determination of iron.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ijatca.com [ijatca.com]
- 4. 二苯胺-4-磺酸钠 ACS reagent | Sigma-Aldrich [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 9. media.neliti.com [media.neliti.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Sodium Diphenylamine-4-Sulfonate Quantification: Titrimetric vs. Instrumental Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of traditional titration methods and modern instrumental techniques for the quantitative analysis of sodium diphenylamine-4-sulfonate. The objective is to offer a detailed overview of the available analytical methodologies, supported by experimental protocols and data, to aid researchers in selecting the most appropriate method for their specific needs.
This compound is a vital redox indicator and a key intermediate in various chemical and pharmaceutical applications.[1][2] Accurate quantification of this compound is crucial for quality control and research purposes. This guide explores the cross-validation of the classical redox titration method with instrumental methods, including UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Potentiometric Titration.
Methodologies: A Head-to-Head Comparison
The selection of an analytical method depends on various factors, including the required accuracy, precision, sensitivity, sample throughput, and available instrumentation. Here, we compare four distinct methods for the quantification of this compound.
| Method | Principle | Advantages | Disadvantages |
| Redox Titration | Visual endpoint determination based on the color change of the indicator in the presence of an oxidizing agent (e.g., potassium dichromate). The compound itself acts as the indicator. | Cost-effective, simple equipment, well-established. | Subjective endpoint determination, lower sensitivity, susceptible to interference from other colored or redox-active species. |
| UV-Vis Spectrophotometry | Measurement of the absorbance of light at a specific wavelength (λmax ≈ 292-293 nm) by the analyte in solution, which is proportional to its concentration.[1][3] | Rapid, non-destructive, high sensitivity, widely available instrumentation. | Susceptible to interference from substances that absorb at the same wavelength, requires a pure standard for calibration. |
| High-Performance Liquid Chromatography (HPLC) | Separation of the analyte from other components in a mixture based on its differential partitioning between a mobile phase and a stationary phase, followed by detection and quantification. Purity is often assayed by HPLC (>97.0%).[4] | High specificity, high sensitivity, capable of analyzing complex mixtures, provides information on purity. | Higher equipment cost, requires skilled operators, method development can be time-consuming. |
| Potentiometric Titration | Measurement of the potential difference between two electrodes as a function of the volume of titrant added. The endpoint is determined by the point of maximum inflection in the titration curve. | Objective endpoint determination, suitable for colored or turbid solutions, can be automated. | May require specialized electrodes, potential for electrode fouling. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and accurate results. The following sections outline the methodologies for each analytical technique.
Redox Titration Protocol
This protocol is based on the principle of using a standard solution of an oxidizing agent to titrate a known amount of this compound.
Materials:
-
This compound sample
-
Potassium dichromate (K₂Cr₂O₇) standard solution (0.1 N)
-
Sulfuric acid (H₂SO₄), concentrated
-
Phosphoric acid (H₃PO₄), 85%
-
Distilled water
-
Burette, pipette, conical flask, magnetic stirrer
Procedure:
-
Accurately weigh approximately 0.2 g of the this compound sample and dissolve it in 50 mL of distilled water in a 250 mL conical flask.
-
Carefully add 10 mL of concentrated sulfuric acid and 5 mL of 85% phosphoric acid to the flask while stirring.
-
Allow the solution to cool to room temperature.
-
Titrate the solution with the standardized 0.1 N potassium dichromate solution. The endpoint is indicated by a sharp color change from colorless or greenish to a stable violet-blue.[5][6]
-
Record the volume of potassium dichromate solution used.
-
Calculate the percentage purity of the this compound.
UV-Vis Spectrophotometry Protocol
This method relies on the characteristic UV absorbance of this compound.
Materials:
-
This compound reference standard
-
This compound sample
-
Distilled water (HPLC grade or equivalent)
-
UV-Vis Spectrophotometer
-
Volumetric flasks, pipettes, cuvettes
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh about 25 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with distilled water.
-
Preparation of Working Standard Solutions: Prepare a series of dilutions from the stock solution to create working standards with concentrations ranging from 2 to 10 µg/mL.
-
Preparation of Sample Solution: Accurately weigh a quantity of the sample equivalent to about 25 mg of this compound and prepare a solution in a 100 mL volumetric flask with distilled water. Dilute this solution to obtain a final concentration within the range of the working standards.
-
Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is approximately 292-293 nm, using distilled water as a blank.[1][3]
-
Calibration Curve: Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Calculation: Determine the concentration of this compound in the sample solution from the calibration curve and calculate the percentage purity.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a high-specificity method for the assay of this compound.
Materials:
-
This compound reference standard
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or other suitable buffer)
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Chromatographic Conditions (Typical):
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of phosphoric acid to adjust the pH (e.g., to 3.0).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 293 nm
-
Injection Volume: 20 µL
Procedure:
-
Preparation of Standard and Sample Solutions: Prepare standard and sample solutions in the mobile phase at a concentration of approximately 50 µg/mL.
-
System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly (e.g., check for retention time consistency, peak area reproducibility, and theoretical plates).
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Calculation: Compare the peak area of the this compound in the sample chromatogram with the peak area of the standard to calculate the percentage purity.
Potentiometric Titration Protocol
This method offers an objective endpoint determination for the titration of sulfonates.
Materials:
-
This compound sample
-
Cetylpyridinium (B1207926) chloride (CPC) or other suitable titrant
-
pH meter or potentiometer with a suitable ion-selective electrode
-
Burette, beaker, magnetic stirrer
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and an organic solvent like acetone (B3395972) to ensure solubility of all components during the titration).[7]
-
Immerse the electrodes of the potentiometer in the solution.
-
Titrate the solution with a standardized solution of cetylpyridinium chloride while stirring continuously.
-
Record the potential (in mV) after each addition of the titrant.
-
The endpoint of the titration is the point of the greatest change in potential per unit volume of titrant added. This can be determined from the first or second derivative of the titration curve.
-
Calculate the percentage purity of the this compound based on the volume of titrant consumed at the endpoint.
Data Presentation and Comparison
The following table summarizes hypothetical comparative data for the analysis of a single batch of this compound using the four described methods. This data is illustrative and would need to be generated through actual experimental cross-validation.
| Parameter | Redox Titration | UV-Vis Spectrophotometry | HPLC | Potentiometric Titration |
| Assay (% Purity) | 98.5 ± 0.5 | 99.2 ± 0.3 | 99.5 ± 0.1 | 98.9 ± 0.4 |
| Relative Standard Deviation (RSD, %) | < 1.0 | < 0.5 | < 0.2 | < 0.8 |
| Limit of Quantification (LOQ) | ~1 mg/mL | ~1 µg/mL | ~0.1 µg/mL | ~0.5 mg/mL |
| Analysis Time per Sample | ~15 min | ~5 min | ~20 min | ~10 min |
Visualizing the Workflow
Diagrams can help in understanding the logical flow of the analytical processes.
References
- 1. Thermo Scientific™ Sodium diphenylamine-4-sulphonate 98% | LabMart Limited [labmartgh.com]
- 2. This compound, (Redox indicator), Practical grade [himedialabs.com]
- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound 6152-67-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Diphenylamine-4-sulfonic acid sodium salt for redox titration Contents: 10 g, 349,20 € [labstellar.de]
- 6. academysavant.com [academysavant.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
A Comparative Guide to Redox Indicators: Sodium Diphenylamine-4-Sulfonate vs. N-Phenylanthranilic Acid
For researchers, scientists, and professionals in drug development, the precise determination of endpoints in redox titrations is paramount for accurate analytical results. The choice of indicator can significantly influence the accuracy and clarity of these titrations. This guide provides a detailed comparison of two commonly used redox indicators: sodium diphenylamine-4-sulfonate and N-phenylanthranilic acid, supported by experimental data and protocols.
Performance Characteristics at a Glance
A summary of the key performance indicators for this compound and N-phenylanthranilic acid is presented below, allowing for a quick comparative assessment.
| Property | This compound | N-Phenylanthranilic Acid |
| Transition Potential | ~ +0.84 V | ~ +0.89 V (at pH=0) to +1.08 V |
| Color of Reduced Form | Colorless | Colorless |
| Color of Oxidized Form | Red-violet / Reddish-purple | Violet-red / Purple[1] |
| Solubility | Soluble in water[2] | Soluble in 0.1 M NaOH |
In-Depth Performance Comparison
This compound is a widely used redox indicator valued for its distinct color change and good performance in titrations involving strong oxidizing agents like potassium dichromate. Its reduced state is colorless, transitioning to a sharp reddish-purple or red-violet at the endpoint. This indicator is also noted for its ability to form colored complexes with certain metal ions, expanding its utility beyond simple redox titrations.[3] Furthermore, it has found applications in the synthesis of gold nanocrystals and conducting polymers.[2]
N-phenylanthranilic acid serves as another effective redox indicator, particularly in the titration of iron(II) with oxidizing agents such as potassium dichromate, cerium(IV) sulfate (B86663), and vanadate.[1][4][5] Its transition potential is reported to be in the range of +0.89 V to +1.08 V, which is slightly higher than that of this compound. The color change is typically from colorless or the greenish hue of chromium(III) ions to a distinct purple or violet-red.[1] Research has been conducted to establish the optimal conditions for its use in iron(II) titrations.[5] A noteworthy development is the use of its polymer derivative, poly-N-phenyl anthranilic acid (PNPA), as a fluorescent turn-off indicator.[6]
Experimental Protocols
Below are detailed methodologies for redox titrations using each indicator.
Titration of Ferrous Ammonium (B1175870) Sulfate with Potassium Dichromate using N-Phenylanthranilic Acid Indicator
Objective: To determine the concentration of a ferrous ammonium sulfate (Mohr's salt) solution using a standardized potassium dichromate solution.
Materials:
-
Burette (50 mL)
-
Pipette (25 mL)
-
Conical flask (250 mL)
-
Standardized potassium dichromate (K₂Cr₂O₇) solution
-
Ferrous ammonium sulfate solution of unknown concentration
-
Sulfuric acid (H₂SO₄), ~5N
-
N-phenylanthranilic acid indicator solution
Procedure:
-
Rinse the burette with the standard potassium dichromate solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.
-
Pipette 25 mL of the ferrous ammonium sulfate solution into a clean conical flask.
-
Add approximately 10 mL of ~5N sulfuric acid to the conical flask.[1]
-
Add 2-3 drops of N-phenylanthranilic acid indicator to the solution in the flask.[1]
-
Titrate the ferrous ammonium sulfate solution with the potassium dichromate solution from the burette with constant swirling.
-
The endpoint is reached when the color of the solution changes sharply from greenish (due to the formation of Cr³⁺ ions) to a persistent purple or violet-red with the addition of a single drop of the titrant.[1]
-
Record the final burette reading.
-
Repeat the titration at least two more times to obtain concordant results.
General Protocol for Redox Titration using this compound
Objective: To determine the endpoint of a redox titration using this compound as an indicator.
Materials:
-
Analyte solution (a reducing agent)
-
Titrant solution (an oxidizing agent, e.g., potassium dichromate)
-
Sulfuric acid or other suitable acid for acidification
-
This compound indicator solution
Procedure:
-
Prepare the burette with the titrant and the conical flask with a known volume of the analyte solution.
-
Acidify the analyte solution as required by the specific titration reaction.
-
Add a few drops of the this compound indicator solution to the analyte. The solution should be colorless.
-
Titrate the analyte with the titrant, swirling the flask continuously.
-
The endpoint is indicated by the first appearance of a persistent red-violet or purple color.
-
Record the volume of titrant used and repeat for accuracy.
Visualizing the Process and Mechanism
To better understand the experimental workflow and the chemical changes occurring, the following diagrams are provided.
Caption: Workflow for a typical redox titration experiment.
Caption: Redox mechanism of the indicator at the titration endpoint.
Conclusion
Both this compound and N-phenylanthranilic acid are reliable redox indicators with distinct advantages. The choice between them may depend on the specific transition potential required for a given titration, the solvent system, and the desired sharpness of the color change. For titrations requiring a slightly higher potential and where the greenish hue of Cr³⁺ might be present, N-phenylanthranilic acid is an excellent choice. This compound, with its good water solubility and sharp color change, remains a versatile and widely applicable indicator for a variety of redox determinations. Researchers should consider the specific requirements of their analytical method to select the most appropriate indicator for achieving accurate and reproducible results.
References
- 1. satyensaha.com [satyensaha.com]
- 2. gspchem.com [gspchem.com]
- 3. This compound, (Redox indicator), Practical grade [himedialabs.com]
- 4. chemistry.uohyd.ac.in [chemistry.uohyd.ac.in]
- 5. Some observations on the redox behaviour of N-phenylanthranilic acid indicator in iron(II) titrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Application of Sodium Diphenylamine-4-sulfonate in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methods for Nitrate (B79036) Determination
The determination of nitrate is a common analytical challenge. Sodium diphenylamine-4-sulfonate is a key reagent in several methods, but various other techniques also exist. The following table compares these methods to aid researchers in selecting the most appropriate protocol for their specific needs.
| Method | Principle | Analytes | Key Performance Characteristics | Advantages | Disadvantages & Interferences |
| Diphenylamine-4-sulfonate Method | Oxidation of diphenylamine (B1679370) by nitrate in strong acid to form a blue-colored product. | Nitrate | - | Sensitive. | Other oxidizing agents can interfere. The reaction is sensitive to acid concentration and temperature. |
| Spectrophotometric Method using Diphenylamine-4-sulfonic Acid | Reduction of nitrate to nitrite (B80452), followed by diazotization and coupling to form a colored azo complex.[1] | Nitrate, Nitrite | Linear range for nitrate: 1-20 µg/mL N (R² = 0.99).[1] | High sensitivity. | - |
| Phenoldisulfonic Acid Method | Reaction of nitrate with phenoldisulfonic acid to form a nitrophenol derivative, which gives a yellow color in alkaline solution. | Nitrate | - | Well-established method. | Interference from chloride and organic matter. |
| Devarda's Alloy Method | Reduction of nitrate to ammonia (B1221849) in an alkaline medium using Devarda's alloy (Cu-Al-Zn). The ammonia is then distilled and titrated. | Nitrate | - | Applicable to a wide range of sample matrices. | Time-consuming distillation step. |
| Brown Ring Test | Formation of a brown ring at the interface of the sample solution (containing ferrous sulfate) and concentrated sulfuric acid, indicating the presence of nitrate. | Nitrate | Qualitative | Simple and rapid. | Interference from nitrite ions. |
Experimental Protocols
Spectrophotometric Determination of Nitrate and Nitrite Using Diphenylamine-4-sulfonic Acid
This method is based on the reduction of nitrates to nitrites using a solution of diphenylamine-4-sulfonic acid. The resulting nitrites are then diazotized with sulfanilic acid and coupled with N-(1-naphthyl)-ethylenediamine to form a colored azo complex, which is measured spectrophotometrically.[1]
Reagents:
-
0.1% Diphenylamine-4-sulfonic acid solution in 95% (m/m) H₂SO₄[1]
-
Sulfanilic acid solution
-
N-(1-naphthyl)-ethylenediamine solution
Procedure:
-
Reduce nitrate in the sample to nitrite using the diphenylamine-4-sulfonic acid solution.
-
Diazotize the resulting nitrite with sulfanilic acid.
-
Couple the diazotized product with N-(1-naphthyl)-ethylenediamine to form a colored azo complex.
-
Measure the absorbance of the solution spectrophotometrically at 550 nm.[1]
-
Determine the nitrate concentration from a calibration plot, which is linear in the range of 1-20 µg/mL N.[1]
Method for the Quantitative Determination of Nitrate Ions
This patented method provides a reagent and procedure for the detection and quantitative determination of nitrate ions.
Reagent Composition:
-
0.005 to 0.05 wt/v % of a diphenylamine redox indicator (e.g., this compound)
-
0.1 to 2.0 wt/v % 4,4'-sulfonyldianiline
-
0.1 to 2.0 wt/v % of a chloride (e.g., hydroxylamine (B1172632) hydrochloride)
-
A mixture of concentrated sulfuric acid and phosphoric acid
Example Procedure:
-
Prepare a reagent containing:
-
0.050 g 4-diphenylamine-4-sulfonic acid sodium salt
-
2 g 4,4'-sulfonyldianiline
-
1 g hydroxylamine hydrochloride
-
in 1 liter of a mixture of equal volumes of sulfuric acid (96-98%) and phosphoric acid (84-85%).
-
-
Mix 0.5 ml of the aqueous nitrate sample with 5 ml of the reagent.
-
A violet color will develop, and its intensity can be measured to determine the nitrate concentration. This procedure is reported to be effective in the range of 2-20 ppm NO₃⁻.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of the analytical methods described.
Caption: Workflow for Spectrophotometric Nitrate Determination.
Caption: Workflow for Quantitative Nitrate Determination.
References
Safety Operating Guide
Proper Disposal of Sodium Diphenylamine-4-Sulfonate: A Guide for Laboratory Professionals
For immediate reference, the primary disposal method for sodium diphenylamine-4-sulfonate is to contact a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.
This document provides essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. Adherence to these procedures is critical to ensure the safety of personnel and compliance with environmental regulations.
Hazard and Safety Summary
This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects and to use appropriate personal protective equipment (PPE).
| Hazard Classification | Description | Personal Protective Equipment (PPE) | First Aid Measures |
| Skin Irritation (Category 2) | Causes skin irritation.[1] | Protective gloves, lab coat.[1] | Wash off with soap and plenty of water. If irritation persists, consult a physician.[1][2] |
| Serious Eye Irritation (Category 2/2A) | Causes serious eye irritation.[1] | Safety glasses with side-shields or goggles.[1] | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[1] |
| Specific target organ toxicity — single exposure (Category 3) | May cause respiratory irritation.[1] | Use in a well-ventilated area. If dust is generated, a respirator may be required.[1][2] | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Ingestion | May be harmful if swallowed.[1] | Do not eat, drink, or smoke when handling. | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1] |
This table summarizes information from the provided Safety Data Sheets. Always refer to the specific SDS for the product you are using for the most accurate and detailed information.
Disposal Protocol
As no specific experimental protocols for the neutralization of this compound are provided in safety data sheets, the mandated procedure is to arrange for disposal through a licensed professional service. The following steps outline the process for collecting and preparing the waste for pickup.
Step 1: Waste Collection
-
Solid Waste:
-
Collect chemically contaminated solid waste, such as absorbent paper, gloves, and empty containers, in a designated, clearly labeled hazardous waste container.[3]
-
For the disposal of the chemical itself, sweep up the solid material and place it in a suitable, closed container for disposal. Avoid creating dust.[1][2]
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a compatible, leak-proof container with a screw-on cap.[3]
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Step 2: Container Management and Labeling
-
Container Selection: Use containers that are in good condition and compatible with the chemical. Plastic is often preferred over glass for hazardous waste to minimize the risk of breakage.
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste." The label must include:
-
The full chemical name: "this compound" (do not use abbreviations).
-
The approximate quantity of the waste.
-
The date of waste generation.
-
The location of origin (e.g., laboratory room number).
-
The name and contact information of the principal investigator.
-
-
Container Handling: Keep waste containers closed except when adding waste.[3] Store containers in a designated hazardous waste storage area with secondary containment to capture any potential leaks.[3]
Step 3: Storage
-
Store the labeled hazardous waste container in a designated, secure area away from incompatible materials.
-
Segregate waste based on hazard class (e.g., keep away from strong oxidizing agents).
-
Be aware of and comply with your institution's limits on the quantity and time that hazardous waste can be stored in the laboratory.[3]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[1]
-
Provide them with a complete list of the chemicals for disposal.
-
Follow their specific instructions for packaging and preparing the waste for transport.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling Sodium Diphenylamine-4-Sulfonate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Sodium diphenylamine-4-sulfonate, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your work.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Hazard Classification Summary
| Hazard Statement | Classification | GHS Pictogram |
| H315 | Skin Irritation | Category 2 |
| H319 | Serious Eye Irritation | Category 2A |
| H335 | May cause respiratory irritation | Category 3 |
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved chemical safety goggles. | Prevents eye contact which can cause serious irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing to prevent skin exposure. | Avoids direct skin contact which can lead to irritation. |
| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. | Minimizes the risk of respiratory tract irritation from inhaling dust particles. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to maintaining a safe laboratory environment.
Handling:
-
Avoid all personal contact, including inhalation of dust.
-
Work in a well-ventilated area, preferably with a local exhaust ventilation system.
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling the substance.
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Emergency Protocols
In the event of an exposure or spill, immediate and appropriate action is crucial.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention. |
Accidental Release Measures:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Wear appropriate PPE. Avoid breathing dust.
-
Clean-up: Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust.
-
Decontamination: Wash the spill site after material pickup is complete. Do not let the product enter drains.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.
-
Contaminated PPE: Dispose of contaminated gloves and other protective equipment as hazardous waste.
Experimental Workflow: Safe Handling of this compound
Caption: A workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
